Isovalerylcarnitine
Description
Structure
2D Structure
Properties
IUPAC Name |
(3R)-3-(3-methylbutanoyloxy)-4-(trimethylazaniumyl)butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-9(2)6-12(16)17-10(7-11(14)15)8-13(3,4)5/h9-10H,6-8H2,1-5H3/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGQBPDJNUXPEMT-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40953142 | |
| Record name | 3-[(3-Methylbutanoyl)oxy]-4-(trimethylazaniumyl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40953142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31023-24-2 | |
| Record name | Isovalerylcarnitine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31023-24-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methylbutyrylcarnitine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031023242 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[(3-Methylbutanoyl)oxy]-4-(trimethylazaniumyl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40953142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISOVALERYLCARNITINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJS2BGX9TF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
What is the role of isovalerylcarnitine in leucine metabolism?
An In-depth Technical Guide on the Role of Isovalerylcarnitine in Leucine Metabolism
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a critical metabolite in the catabolism of the branched-chain amino acid, leucine. While present at low levels in healthy individuals, its accumulation is a key biomarker for the inherited metabolic disorder, isovaleric acidemia (IVA). This technical guide provides a comprehensive overview of the role of this compound in leucine metabolism, its biochemical significance, and its importance in the diagnosis and management of IVA. The guide details the underlying biochemical pathways, presents quantitative data, outlines experimental protocols for its analysis, and provides visual diagrams to elucidate complex processes.
The Biochemical Role of this compound in Leucine Metabolism
The catabolism of leucine is a mitochondrial process that ultimately yields acetyl-CoA and acetoacetate, which can then enter the citric acid cycle for energy production. A pivotal intermediate in this pathway is isovaleryl-CoA.
Leucine Catabolism Pathway
The breakdown of leucine involves a series of enzymatic reactions:
-
Transamination: Leucine is first converted to α-ketoisocaproate (KIC) by a branched-chain amino acid aminotransferase (BCAT).
-
Oxidative Decarboxylation: KIC is then oxidatively decarboxylated to form isovaleryl-CoA by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. This is a rate-limiting step in leucine catabolism.[1]
-
Dehydrogenation: Isovaleryl-CoA is subsequently dehydrogenated to 3-methylcrotonyl-CoA by the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD) .[2]
The Formation of this compound
In a healthy state, isovaleryl-CoA is efficiently converted to 3-methylcrotonyl-CoA. However, in the case of a deficiency in the IVD enzyme, as seen in isovaleric acidemia, isovaleryl-CoA accumulates within the mitochondria.[1][3] This accumulation can be toxic, leading to a depletion of the free coenzyme A (CoA) pool and inhibiting other metabolic pathways.
To mitigate this toxicity, the body utilizes a detoxification pathway involving carnitine. Carnitine is an essential compound that facilitates the transport of acyl groups across the inner mitochondrial membrane.[4] The enzyme carnitine acyltransferase catalyzes the reversible transfer of the isovaleryl group from CoA to carnitine, forming This compound and regenerating free CoA.[5]
The formation of this compound serves two primary purposes:
-
Detoxification: It sequesters the potentially toxic isovaleryl group.
-
Excretion: this compound is water-soluble and can be transported out of the mitochondria and subsequently excreted in the urine, thereby removing the excess isovaleryl groups from the body.[4][5]
This compound as a Biomarker for Isovaleric Acidemia
The accumulation of this compound is a hallmark of isovaleric acidemia (IVA). Newborn screening programs utilize tandem mass spectrometry (MS/MS) to detect elevated levels of C5-acylcarnitines, which includes this compound, in dried blood spots.[1][6]
Quantitative Data
The concentration of this compound (often reported as C5-acylcarnitine) is significantly elevated in individuals with IVA compared to healthy controls. The levels can also be indicative of the severity of the disease.
| Analyte | Condition | Matrix | Concentration Range | Reference |
| C5 Acylcarnitine | Metabolically Severe IVA | Newborn Blood Spot | Up to 21.7 µmol/L | [1] |
| C5 Acylcarnitine | Metabolically Mild/Intermediate IVA | Newborn Blood Spot | 0.8 to 6 µmol/L | [1] |
| Isovalerylglycine | Metabolically Severe IVA | Urine | Up to 3300 mmol/mol creatinine | [1] |
| Isovalerylglycine | Metabolically Mild/Intermediate IVA | Urine | 15 to 195 mmol/mol creatinine | [1] |
Note: C5-acylcarnitine analysis by tandem mass spectrometry can have false positives due to the presence of isomers like pivaloylcarnitine, which can be derived from certain antibiotics.[7] Confirmatory testing is crucial.
Leucine Challenge and Carnitine Supplementation
A leucine challenge test, involving the administration of a controlled dose of leucine, can be used to assess the metabolic response in individuals with suspected IVA. In affected individuals, this challenge leads to a significant increase in this compound excretion.[8]
L-carnitine supplementation is a cornerstone of treatment for IVA. It enhances the conjugation of the toxic isovaleryl-CoA to this compound, thereby promoting its excretion.[4][5] Studies have shown that L-carnitine therapy leads to a marked increase in urinary this compound levels.[5] Combined therapy with glycine, which promotes the formation of isovalerylglycine, can further enhance the excretion of isovaleryl conjugates, especially during metabolic stress.[8][9]
Experimental Protocols
Quantification of this compound by Tandem Mass Spectrometry (MS/MS)
This method is widely used for newborn screening and diagnostic confirmation of IVA.
Objective: To quantify the concentration of this compound (C5-acylcarnitine) in biological samples (e.g., dried blood spots, plasma, urine).
Methodology:
-
Sample Preparation:
-
A small disc is punched from a dried blood spot or a measured volume of plasma/urine is taken.
-
An internal standard solution (containing a stable isotope-labeled C5-carnitine) is added.
-
The sample is extracted with a solvent (typically methanol) to precipitate proteins and extract the acylcarnitines.
-
The supernatant is collected, dried down, and reconstituted in the mobile phase.
-
-
Instrumentation:
-
A tandem mass spectrometer coupled with a flow injection analysis or liquid chromatography system is used.[6]
-
-
Analysis:
-
The sample is introduced into the mass spectrometer.
-
The precursor ion for C5-carnitine (m/z 246.2) is selected in the first quadrupole.[6]
-
The precursor ion is fragmented in the collision cell.
-
A specific product ion (e.g., m/z 85.0) is monitored in the third quadrupole.[6]
-
The ratio of the signal intensity of the analyte to the internal standard is used for quantification against a calibration curve.
-
Note: To distinguish isovaleroylcarnitine from its isomer pivaloylcarnitine, chromatographic separation (e.g., UHPLC-MS/MS) or analysis of specific fragment ion ratios at different collision energies is necessary.[6][10]
Isovaleryl-CoA Dehydrogenase (IVD) Activity Assay
This assay measures the enzymatic activity of IVD in patient cells (e.g., fibroblasts, lymphocytes) to confirm a diagnosis of IVA.
Objective: To determine the rate of conversion of isovaleryl-CoA to 3-methylcrotonyl-CoA by IVD.
Methodology (HPLC-based): [11]
-
Enzyme Preparation:
-
Reaction Mixture:
-
The crude enzyme extract is incubated in a reaction buffer containing:
-
Isovaleryl-CoA (substrate)
-
Flavin adenine dinucleotide (FAD, a cofactor)
-
Phenazine methosulfate (an artificial electron acceptor)
-
-
-
Incubation:
-
The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific time.
-
-
Detection of Product:
Alternative Method (Tritium Release Assay): [12] This method uses a radiolabeled substrate, [2,3-³H]isovaleryl-CoA, and measures the release of ³H₂O as a proxy for enzyme activity.
Visualizations
Leucine Catabolism and this compound Formation
Caption: Leucine catabolism and the formation of this compound.
Diagnostic Workflow for Isovaleric Acidemia
Caption: Diagnostic workflow for isovaleric acidemia.
Conclusion
This compound plays a pivotal role in leucine metabolism, particularly in the context of isovaleric acidemia. Its formation represents a crucial detoxification mechanism to mitigate the harmful effects of isovaleryl-CoA accumulation. The quantitative analysis of this compound is fundamental to the diagnosis and monitoring of IVA. A thorough understanding of its biochemical significance and the methodologies for its detection is essential for researchers, clinicians, and professionals involved in the development of therapies for this and related metabolic disorders.
References
- 1. Isovaleric Acidemia: New Aspects of Genetic and Phenotypic Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aspects of Newborn Screening in Isovaleric Acidemia | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. L-carnitine therapy in isovaleric acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The response to L-carnitine and glycine therapy in isovaleric acidaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Simple Flow Injection Analysis–Tandem Mass Spectrometry Method to Reduce False Positives of C5-Acylcarnitines Due to Pivaloylcarnitine Using Reference Ions [mdpi.com]
- 7. Diagnosis of isovaleric acidaemia by tandem mass spectrometry: false positive result due to pivaloylcarnitine in a newborn screening programme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isovaleric acidemia: response to a leucine load after three weeks of supplementation with glycine, L-carnitine, and combined glycine-carnitine therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of carnitine administration on glycine metabolism in patients with isovaleric acidemia: significance of acetylcarnitine determination to estimate the proper carnitine dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selective and accurate C5 acylcarnitine quantitation by UHPLC-MS/MS: Distinguishing true isovaleric acidemia from pivalate derived interference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Establishment of a practical enzymatic assay method for determination of isovaleryl-CoA dehydrogenase activity using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isovaleryl-CoA dehydrogenase activity in isovaleric acidemia fibroblasts using an improved tritium release assay - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mitochondrial Biosynthesis of Isovalerylcarnitine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mitochondrial biosynthesis of isovalerylcarnitine, a critical metabolic process with implications in both normal physiology and inherited metabolic disorders. This compound is an ester formed from L-carnitine and isovaleryl-CoA, a key intermediate in the catabolism of the branched-chain amino acid leucine. This document delves into the core biochemical pathway, the enzymes involved, their kinetics, and the regulatory mechanisms that govern this process. Detailed experimental protocols for the quantification of this compound and the assessment of enzymatic activity are provided, alongside visual representations of the metabolic and experimental workflows to facilitate a deeper understanding. This guide is intended for researchers, scientists, and drug development professionals working in the fields of metabolism, mitochondrial biology, and inborn errors of metabolism.
Introduction
This compound is a metabolite of significant clinical interest, primarily as a biomarker for the diagnosis and monitoring of Isovaleric Acidemia (IVA), an autosomal recessive disorder caused by the deficiency of isovaleryl-CoA dehydrogenase (IVD)[1][2]. In a physiological context, the formation of this compound represents a mitochondrial detoxification mechanism for buffering excess isovaleryl-CoA, an intermediate in the catabolism of leucine[3][4]. The conversion of isovaleryl-CoA to this compound is catalyzed by carnitine acyltransferases, allowing for the transport of the acyl group out of the mitochondria for excretion, thereby preventing the accumulation of toxic isovaleryl-CoA and its derivatives[5][6].
This guide will provide a detailed exploration of the this compound biosynthesis pathway within the mitochondria, with a focus on the molecular machinery and its regulation.
The Core Biosynthesis Pathway
The biosynthesis of this compound is intrinsically linked to the catabolism of the essential amino acid, leucine. This process occurs within the mitochondrial matrix.
Leucine Catabolism and the Generation of Isovaleryl-CoA
The initial steps of leucine breakdown lead to the formation of isovaleryl-CoA:
-
Transamination: Leucine is first transaminated by a branched-chain aminotransferase (BCAT) to α-ketoisocaproate (KIC)[7].
-
Oxidative Decarboxylation: KIC is then oxidatively decarboxylated by the branched-chain α-ketoacid dehydrogenase (BCKDH) complex to form isovaleryl-CoA[7]. This is a critical and irreversible step in leucine catabolism.
-
Dehydrogenation: Under normal physiological conditions, isovaleryl-CoA is further metabolized by isovaleryl-CoA dehydrogenase (IVD) to 3-methylcrotonyl-CoA[3][8].
Formation of this compound
In situations where the activity of IVD is compromised, either due to genetic defects (as in IVA) or other metabolic disturbances, isovaleryl-CoA accumulates in the mitochondrial matrix[2]. To mitigate the toxic effects of this accumulation, isovaleryl-CoA is converted to this compound.
This reaction is a reversible transesterification catalyzed by a carnitine acyltransferase:
Isovaleryl-CoA + L-carnitine ⇌ this compound + Coenzyme A
The primary enzyme responsible for this conversion in the mitochondria is believed to be Carnitine Acetyltransferase (CrAT) [1][5]. CrAT exhibits broad specificity for short- and medium-chain acyl-CoAs (from C2 to C10) and has been shown to be active with intermediates of branched-chain amino acid oxidation[1]. In contrast, Carnitine Palmitoyltransferase II (CPT2) is generally inactive with these short-chain and branched-chain acyl-CoAs[1].
The newly synthesized this compound can then be transported out of the mitochondrial matrix via the carnitine-acylcarnitine translocase (CACT) in exchange for free carnitine.
Enzymology and Kinetics
Carnitine Acetyltransferase (CrAT)
| Substrate | Apparent Km (µM) | Vmax (relative activity) | Reference |
| Acetyl-CoA | 30-100 | 100% | [9] |
| Propionyl-CoA | ~50 | High | [10] |
| Butyryl-CoA | ~30 | High | [10] |
| Isobutyryl-CoA | Data not available | Active | [1] |
| Isovaleryl-CoA | Data not available | Active | [1] |
Table 1: Substrate Specificity and Kinetic Parameters of Carnitine Acetyltransferase (CrAT).
Note: The kinetic parameters can vary depending on the source of the enzyme and the assay conditions.
Isovaleryl-CoA Dehydrogenase (IVD)
The activity of IVD is crucial in determining the flux of isovaleryl-CoA towards this compound synthesis.
| Substrate | Apparent Km (µM) | Reference |
| Isovaleryl-CoA | 33-50 | [10] |
Table 2: Kinetic Parameters of Isovaleryl-CoA Dehydrogenase (IVD).
Regulation of the Pathway
The biosynthesis of this compound is primarily regulated by the availability of its substrate, isovaleryl-CoA. Therefore, the regulation of the upstream leucine catabolic pathway is of paramount importance.
Regulation of the Branched-Chain α-Ketoacid Dehydrogenase (BCKDH) Complex
The BCKDH complex is a major regulatory point. Its activity is controlled by a phosphorylation/dephosphorylation cycle:
-
Phosphorylation (Inactivation): Catalyzed by a specific kinase, branched-chain α-ketoacid dehydrogenase kinase (BCKDK).
-
Dephosphorylation (Activation): Catalyzed by a phosphatase, protein phosphatase 2Cm (PP2Cm).
Signaling Pathways Influencing Leucine Catabolism
Recent research has shed light on signaling pathways that can influence the activity of the leucine catabolism pathway:
-
Mitochondrial Calcium: Increased mitochondrial calcium levels can stimulate the activity of the BCKDH complex, thereby reducing the levels of branched-chain α-ketoacids and their CoA derivatives.
-
KLF15: The transcription factor Krüppel-like factor 15 (KLF15) is a key regulator of genes involved in branched-chain amino acid catabolism.
-
PI3K-AKT Pathway: This pathway can negatively regulate the expression of KLF15 in response to high concentrations of branched-chain amino acids.
Experimental Protocols
Quantification of this compound by LC-MS/MS
This protocol outlines a robust method for the quantification of this compound in plasma samples.
Materials:
-
Plasma samples
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic acid (FA)
-
Internal standard (IS): [D9]-Isovalerylcarnitine
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
-
C18 reversed-phase column
Procedure:
-
Sample Preparation:
-
To 50 µL of plasma, add 150 µL of ACN containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of 50% MeOH in water.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% FA in water.
-
Mobile Phase B: 0.1% FA in ACN.
-
Gradient: A suitable gradient to separate this compound from its isomers (e.g., a linear gradient from 5% to 95% B over 10 minutes).
-
Flow rate: 0.3 mL/min.
-
Injection volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM):
-
This compound: Precursor ion (m/z) 246.2 → Product ion (m/z) 85.1
-
[D9]-Isovalerylcarnitine (IS): Precursor ion (m/z) 255.2 → Product ion (m/z) 94.1
-
-
-
-
Quantification:
-
Generate a standard curve using known concentrations of this compound.
-
Calculate the concentration of this compound in the samples based on the peak area ratio of the analyte to the internal standard.
-
Spectrophotometric Assay for Carnitine Acetyltransferase (CrAT) Activity
This assay measures the activity of CrAT by monitoring the production of Coenzyme A (CoA), which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product that can be measured spectrophotometrically at 412 nm[11]. This protocol is adapted for the use of isovaleryl-CoA.
Materials:
-
Mitochondrial extract or purified CrAT
-
Tris-HCl buffer (100 mM, pH 8.0)
-
DTNB solution (10 mM in buffer)
-
L-carnitine solution (100 mM in buffer)
-
Isovaleryl-CoA solution (10 mM in buffer)
-
Spectrophotometer capable of reading at 412 nm
Procedure:
-
Reaction Mixture Preparation:
-
In a cuvette, prepare a reaction mixture containing:
-
850 µL Tris-HCl buffer
-
50 µL DTNB solution
-
50 µL L-carnitine solution
-
Mitochondrial extract or purified enzyme (volume and concentration to be optimized).
-
-
-
Assay Initiation and Measurement:
-
Incubate the reaction mixture at 37°C for 5 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding 50 µL of isovaleryl-CoA solution.
-
Immediately start monitoring the increase in absorbance at 412 nm for 5-10 minutes.
-
-
Calculation of Activity:
-
Determine the rate of change in absorbance per minute (ΔA412/min) from the linear portion of the curve.
-
Calculate the enzyme activity using the molar extinction coefficient of the DTNB-CoA adduct (14,150 M⁻¹cm⁻¹).
Activity (µmol/min/mg protein) = (ΔA412/min * Total reaction volume) / (14.15 * mg of protein in the assay * light path length)
-
Conclusion
The mitochondrial biosynthesis of this compound is a crucial metabolic pathway for the detoxification of excess isovaleryl-CoA derived from leucine catabolism. This process is primarily catalyzed by carnitine acetyltransferase (CrAT) and is tightly linked to the regulatory networks governing branched-chain amino acid metabolism. Understanding the intricacies of this pathway, from the kinetics of the enzymes involved to the signaling cascades that control it, is essential for the development of therapeutic strategies for related metabolic disorders. The experimental protocols provided in this guide offer a practical framework for researchers to investigate this important area of mitochondrial biology.
References
- 1. Substrate specificity of human carnitine acetyltransferase: Implications for fatty acid and branched-chain amino acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evidence of a Preferred Kinetic Pathway in the Carnitine Acetyltransferase Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isovaleryl-CoA - Wikipedia [en.wikipedia.org]
- 4. Mitochondrial import and processing of wild type and type III mutant isovaleryl-CoA dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Transcriptional Regulation of the Mitochondrial Citrate and Carnitine/Acylcarnitine Transporters: Two Genes Involved in Fatty Acid Biosynthesis and β-oxidation [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Muscle-specific Deletion of Carnitine Acetyltransferase Compromises Glucose Tolerance and Metabolic Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The substrate specificity of carnitine acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Spectrophotometry of carnitine in biological fluids and tissue with a Cobas Bio centrifugal analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Isovalerylcarnitine in Cellular Energy Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isovalerylcarnitine, an acyl ester of carnitine, is a critical biomarker and a key metabolic intermediate in the context of certain inborn errors of metabolism, most notably Isovaleric Acidemia (IVA). While often viewed as a detoxification product, its accumulation has profound implications for cellular energy metabolism, extending beyond its role in a rare genetic disorder. This technical guide provides an in-depth analysis of the function of this compound, detailing its impact on mitochondrial processes, outlining experimental protocols for its study, and presenting its involvement in cellular signaling pathways. The information is intended to support researchers, scientists, and drug development professionals in understanding the multifaceted role of this metabolite.
Introduction: The Origin and Significance of this compound
This compound is formed from the conjugation of L-carnitine with isovaleryl-CoA, a metabolic intermediate in the degradation pathway of the branched-chain amino acid, leucine.[1][2] Under normal physiological conditions, isovaleryl-CoA is efficiently converted to 3-methylcrotonyl-CoA by the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD).[1] However, in cases of IVD deficiency, as seen in Isovaleric Acidemia (IVA), isovaleryl-CoA accumulates to toxic levels.[2][3] This accumulation drives the formation of this compound, a process that serves as a detoxification mechanism by sequestering the reactive isovaleryl-CoA and facilitating its excretion.[3][4] The clinical presentation of IVA can range from severe neonatal-onset ketoacidosis to a milder, chronic intermittent form, and even asymptomatic cases identified through newborn screening.[5]
The significance of this compound extends beyond its diagnostic utility in IVA. Its formation and accumulation have direct consequences on cellular energy metabolism by:
-
Depleting the free carnitine pool: This sequestration of carnitine impairs the transport of long-chain fatty acids into the mitochondria for β-oxidation, a primary energy-generating pathway.[2][6]
-
Indicating mitochondrial dysfunction: Elevated levels of this compound and other acylcarnitines can be indicative of broader mitochondrial dysfunction and have been associated with other metabolic conditions.
-
Modulating cellular signaling: this compound has been shown to directly activate specific signaling pathways, such as the calpain-caspase system, linking it to processes like apoptosis.[7][8]
This guide will explore these functions in detail, providing the necessary technical information for advanced research and therapeutic development.
Quantitative Data on this compound
The concentration of this compound is a critical parameter in diagnosing and monitoring IVA. The following tables summarize the quantitative data from various studies.
Table 1: this compound (C5) Concentrations in Human Plasma/Blood
| Condition | Analyte | Concentration Range | Reference(s) |
| Healthy Newborns | C5 Acylcarnitine | < 1.37 µmol/L (99.99th percentile) | [9] |
| Healthy Adults | This compound | 0.138 ± 0.010 µM | |
| Isovaleric Acidemia (Mild) | C5 Acylcarnitine (NBS blood spot) | 0.8 to 6 µmol/L | [1] |
| Isovaleric Acidemia (Severe) | C5 Acylcarnitine (NBS blood spot) | up to 21.7 µmol/L | [1] |
Table 2: this compound and Related Metabolites in Human Urine
| Condition | Analyte | Concentration Range | Reference(s) |
| Healthy Adults | Free Carnitine (daily excretion) | Men: 180.5 ± 31.8 µmol, Women: 112.7 ± 22.6 µmol | [10] |
| Isovaleric Acidemia (Mild) | Isovalerylglycine | 15 to 195 mmol/mol creatinine | [1] |
| Isovaleric Acidemia (Severe) | Isovalerylglycine | up to 3300 mmol/mol creatinine | [1] |
Impact on Cellular Energy Metabolism
The accumulation of this compound and its precursor, isovaleryl-CoA, creates a multifaceted disruption of cellular energy metabolism, primarily centered within the mitochondria.
Impairment of Fatty Acid Oxidation
The most direct consequence of elevated this compound formation is the depletion of the free L-carnitine pool. L-carnitine is essential for the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix via the carnitine shuttle.[11] When carnitine is sequestered as this compound, the rate of fatty acid oxidation is significantly reduced, forcing cells to rely more heavily on glucose metabolism.[6][12] This is particularly detrimental in energy-demanding tissues such as the heart and skeletal muscle.
Disruption of the Krebs Cycle
The accumulation of isovaleryl-CoA can also directly impact the Krebs (or tricarboxylic acid, TCA) cycle. While direct inhibition by isovaleryl-CoA on all Krebs cycle enzymes is not extensively documented, other acyl-CoA molecules are known inhibitors of key enzymes. For example, succinyl-CoA, a Krebs cycle intermediate, is a known competitive inhibitor of citrate synthase.[13][14] It is plausible that the structurally similar isovaleryl-CoA could exert similar inhibitory effects on citrate synthase and α-ketoglutarate dehydrogenase, thereby reducing the overall flux through the cycle and diminishing the production of reducing equivalents (NADH and FADH2) for oxidative phosphorylation.
Effects on Mitochondrial Respiration
Mitochondrial respiration, the process of generating ATP through the electron transport chain, is tightly coupled to substrate availability. State 3 respiration refers to the maximal rate of oxygen consumption in the presence of excess substrate and ADP, while State 4 respiration is the resting state in the absence of ADP.[15][16] The depletion of fatty acid-derived acetyl-CoA due to impaired β-oxidation would be expected to decrease State 3 respiration when fatty acids are the primary substrate. While direct studies on the effect of this compound on mitochondrial respiration states are limited, some studies on other carnitine esters have shown inhibitory effects on mitochondrial oxygen consumption.[17]
Signaling Pathways Modulated by this compound
Beyond its metabolic effects, this compound has been identified as a signaling molecule, most notably in the activation of the calpain-caspase pathway, which is centrally involved in apoptosis.
The Calpain-Caspase Apoptosis Pathway
This compound is a potent activator of calpains, a family of calcium-dependent cysteine proteases.[8][10] Calpain activation can initiate a cascade of events leading to apoptosis. This includes the cleavage of pro-caspases, such as pro-caspase-9, and the release of pro-apoptotic factors like cytochrome c from the mitochondria.[16] The activation of this pathway by this compound suggests a mechanism by which the metabolic stress of IVA could lead to cellular damage and the clinical manifestations of the disease.
Potential Interaction with AMPK and mTOR Signaling
The AMP-activated protein kinase (AMPK) and the mechanistic target of rapamycin (mTOR) are central regulators of cellular energy homeostasis and metabolism.[18][19] AMPK is activated during times of metabolic stress (high AMP:ATP ratio) and promotes catabolic processes, while mTOR is active under nutrient-replete conditions and stimulates anabolic processes.[20][21] Given that the accumulation of this compound is a hallmark of metabolic stress, it is plausible that this metabolic disruption would lead to the activation of AMPK and subsequent inhibition of mTORC1 signaling.[22][23] However, direct experimental evidence for the modulation of these pathways by this compound is currently lacking and represents an important area for future research.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound.
Quantification of this compound by Tandem Mass Spectrometry (MS/MS)
This protocol is adapted for the analysis of acylcarnitines from plasma.
1. Sample Preparation:
- To 10 µL of plasma, add 100 µL of ice-cold methanol containing a mixture of stable isotope-labeled internal standards (e.g., d3-acetylcarnitine, d3-octanoylcarnitine, d3-palmitoylcarnitine).
- Vortex vigorously to precipitate proteins.
- Centrifuge at 10,000 x g for 10 minutes at 4°C.
- Carefully transfer the supernatant to a new tube.
2. Derivatization (Butylation):
- Dry the supernatant under a gentle stream of nitrogen.
- Add 50 µL of 3N butanolic-HCl.
- Incubate at 65°C for 20 minutes.
- Dry the butylated sample again under nitrogen.
- Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
- Liquid Chromatography (LC):
- Column: C18 reversed-phase column (e.g., Waters XSelect HSS T3).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A linear gradient from a low to high percentage of Mobile Phase B is used to elute acylcarnitines based on their hydrophobicity (e.g., 5% to 95% B over 10-15 minutes).
- Flow Rate: 0.3-0.5 mL/min.
- Tandem Mass Spectrometry (MS/MS):
- Ionization: Electrospray ionization (ESI) in positive mode.
- Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor-to-product ion transition for each acylcarnitine and its corresponding internal standard. A common product ion for all acylcarnitines is m/z 85, resulting from the fragmentation of the carnitine moiety.
4. Data Analysis:
- The concentration of this compound is determined by calculating the peak area ratio of the analyte to its corresponding stable isotope-labeled internal standard and comparing this to a calibration curve.
Assay for Isovaleryl-CoA Dehydrogenase (IVD) Activity
This protocol describes a method using HPLC to measure IVD activity in lymphocytes.
1. Enzyme Preparation:
- Prepare a crude enzyme solution by sonicating lymphocytes isolated from peripheral blood.[13]
2. Enzymatic Reaction:
- Incubate aliquots of the crude enzyme solution with isovaleryl-CoA, flavin adenine dinucleotide (FAD), and phenazine methosulfate.[13]
3. Product Detection:
- The product of the reaction, 3-methylcrotonyl-CoA (MC-CoA), is separated by High-Performance Liquid Chromatography (HPLC).[13]
- MC-CoA is detected using an ultraviolet (UV) spectrophotometer.[13]
4. Data Analysis:
- The IVD activity is determined by the rate of MC-CoA production, which is quantified by the peak area on the HPLC chromatogram. The results are typically expressed as nmol of product formed per minute per milligram of protein.[13]
Experimental and Logical Workflows
The following diagrams illustrate typical workflows for investigating the role of this compound.
References
- 1. Isovaleryl-CoA - Wikipedia [en.wikipedia.org]
- 2. The Mitochondrial Isovaleryl-Coenzyme A Dehydrogenase of Arabidopsis Oxidizes Intermediates of Leucine and Valine Catabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Circulating this compound and Lung Cancer Risk: Evidence from Mendelian Randomization and Prediagnostic Blood Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic and Spectral Properties of Isovaleryl-CoA Dehydrogenase and Interaction with Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hypoglycin A: a specific inhibitor of isovaleryl CoA dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AMPK: mechanisms of cellular energy sensing and restoration of metabolic balance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic Pathways of Acylcarnitine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. google.com [google.com]
- 9. Hypoglycin A: A Specific Inhibitor of Isovaleryl CoA Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound is a specific activator of calpain of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | C12H23NO4 | CID 169235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Reactome | Exchange of acylcarnitine and carnitine across the inner mitochondrial membrane [reactome.org]
- 13. collab.its.virginia.edu [collab.its.virginia.edu]
- 14. Citrate synthase - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Simulation of state 4 --> state 3 transition in isolated mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of carnitine and acetylcarnitine isomers on mitochondrial respiration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. AMP-activated protein kinase signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. Metabolic Stress-Induced Activation of AMPK and Inhibition of Constitutive Phosphoproteins Controlling Smooth Muscle Contraction: Evidence for Smooth Muscle Fatigue? - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Isovalerylcarnitine as an Endogenous Calpain Activator: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isovalerylcarnitine (IVC) is an acylcarnitine that accumulates in the metabolic disorder isovaleric acidemia. Beyond its role as a biomarker, IVC has been identified as a potent and selective endogenous activator of calpain, a family of calcium-dependent cysteine proteases. This technical guide provides an in-depth overview of the role of this compound as a calpain activator, detailing the underlying biochemical mechanisms, downstream signaling consequences, and relevant experimental protocols. Quantitative data are summarized for comparative analysis, and key pathways and workflows are visualized to facilitate understanding. This document is intended to serve as a comprehensive resource for researchers investigating calpain regulation, metabolic disorders, and the development of therapeutic strategies targeting these pathways.
Introduction to this compound and Calpain
This compound is a product of the catabolism of the branched-chain amino acid L-leucine.[1] Under normal physiological conditions, it is present at low levels in blood and tissues. However, in the genetic disorder isovaleric acidemia, a deficiency in the mitochondrial enzyme isovaleryl-CoA dehydrogenase leads to the accumulation of isovaleryl-CoA, which is subsequently conjugated to carnitine to form this compound.[2][3] This accumulation has been linked to the pathophysiology of the disease.[2]
Calpains are a family of intracellular, non-lysosomal cysteine proteases that are activated by calcium. The two most ubiquitous isoforms are calpain-1 (µ-calpain) and calpain-2 (m-calpain), which require micromolar and millimolar concentrations of Ca2+, respectively, for activation. Calpains play crucial roles in various cellular processes, including signal transduction, cell motility, apoptosis, and cytoskeletal remodeling, through the limited proteolysis of their substrates.
Mechanism of Calpain Activation by this compound
This compound has been demonstrated to be a specific activator of the high calcium-requiring forms of calpain, primarily calpain-2.[1] The activation of calpain by IVC is a dual-pronged mechanism:
-
Increased Affinity for Calcium: IVC significantly enhances the affinity of calpain for Ca2+, leading to a reported ten-fold increase.[1] This sensitization means that calpain can be activated at lower, more physiological intracellular calcium concentrations.
-
Enhanced Catalytic Activity: IVC also increases the maximal velocity (Vmax) of calpain by 1.3 to 1.6-fold compared to the native enzyme at saturating Ca2+ concentrations.[1]
This activation is reversible and has been observed in calpains isolated from various rat tissues, including erythrocytes, kidney, liver, skeletal, and heart muscle, as well as in human neutrophils.[1][4] In human neutrophils, at low micromolar Ca2+ concentrations, IVC can induce a 12 to 15-fold activation of calpain.[4]
Signaling Pathway: Leucine Catabolism and IVC Formation
Caption: Leucine catabolism and this compound formation.
Quantitative Data on this compound and Calpain Activation
The following tables summarize the key quantitative data from published studies on the effects of this compound on calpain activity and its concentrations in isovaleric acidemia.
| Parameter | Value | Source Organism/Cell Type | Reference |
| Calpain Kinetics | |||
| Increase in Calpain Affinity for Ca2+ | 10-fold | Rat Tissues | [1] |
| Increase in Calpain Vmax | 1.3 to 1.6-fold | Rat Tissues | [1] |
| Fold Activation of Calpain | 12 to 15-fold | Human Neutrophils | [4] |
| This compound Concentrations in Isovaleric Acidemia | |||
| NBS Blood Spot (Metabolically Mild/Intermediate) | 0.8 to 6 µmol/L | Human Newborns | [2] |
| NBS Blood Spot (Metabolically Severe) | Up to 21.7 µmol/L | Human Newborns | [2] |
| Urinary Metabolite Concentrations in Isovaleric Acidemia | |||
| Isovalerylglycine (Metabolically Mild/Intermediate) | 15 to 195 mmol/mol creatinine | Human | [2] |
| Isovalerylglycine (Metabolically Severe) | Up to 3300 mmol/mol creatinine | Human | [2] |
Downstream Signaling and Cellular Consequences
The downstream effects of IVC-mediated calpain activation are a critical area of research. While studies specifically investigating the substrates of IVC-activated calpain are limited, the known roles of calpain-2 provide a framework for understanding the potential consequences.
Cytoskeletal Remodeling
Calpain is a key regulator of the cytoskeleton. Its activation can lead to the cleavage of numerous cytoskeletal proteins, including spectrin, talin, and filamin. This can result in alterations in cell morphology, adhesion, and motility.
Apoptosis
Calpain activation is also implicated in apoptotic pathways. It can cleave and activate pro-apoptotic proteins, such as Bid, and cleave caspases, leading to the initiation of the apoptotic cascade. Conversely, it can also cleave and inactivate anti-apoptotic proteins.
Signaling Pathway: Downstream Effects of IVC-Mediated Calpain Activation
Caption: Downstream signaling of IVC-activated calpain.
Experimental Protocols
Fluorometric Calpain Activity Assay with this compound
This protocol is adapted from commercially available kits and the scientific literature to specifically assess the effect of IVC on calpain activity.
Materials:
-
Purified calpain-2
-
This compound (IVC) solution
-
Calpain substrate (e.g., Ac-LLY-AFC)
-
Assay Buffer (e.g., 10X Reaction Buffer)
-
Extraction Buffer (for cell/tissue lysates)
-
96-well black microplate with a clear bottom
-
Fluorometric microplate reader (Excitation/Emission = 400/505 nm)
-
Calpain inhibitor (e.g., Z-LLY-FMK) for negative control
Procedure:
-
Prepare Reagents:
-
Prepare working Assay Buffer by diluting the 10X stock.
-
Prepare a stock solution of IVC and perform serial dilutions to obtain the desired test concentrations.
-
Prepare the calpain substrate solution according to the manufacturer's instructions.
-
-
Sample Preparation (for cell/tissue lysates):
-
Harvest cells or tissue and lyse in Extraction Buffer on ice.
-
Centrifuge to pellet debris and collect the supernatant containing the cytosolic proteins.
-
Determine the protein concentration of the lysate.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Sample (purified calpain or cell/tissue lysate)
-
IVC at various concentrations (or vehicle control)
-
Assay Buffer to bring the volume to the desired level.
-
-
Include positive controls (active calpain) and negative controls (with calpain inhibitor).
-
-
Initiate Reaction:
-
Add the calpain substrate to each well to start the reaction.
-
-
Incubation:
-
Incubate the plate at 37°C for 1 hour in the dark.
-
-
Measurement:
-
Read the fluorescence at Ex/Em = 400/505 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme).
-
Plot the fluorescence intensity against the IVC concentration to determine the dose-response relationship.
-
Experimental Workflow: Calpain Activity Assay
Caption: Experimental workflow for a calpain activity assay.
Casein Zymography for Calpain Activity
Casein zymography is a technique used to detect calpain activity in a sample following electrophoretic separation.
Materials:
-
Polyacrylamide gels containing casein
-
Tris-glycine electrophoresis buffer with 1 mM EGTA
-
Calpain activation buffer (containing 1-4 mM calcium and 10 mM dithiothreitol)
-
Coomassie Brilliant Blue G-250 staining solution
-
Destaining solution
Procedure:
-
Sample Preparation:
-
Prepare cell or tissue lysates in a non-denaturing buffer.
-
-
Electrophoresis:
-
Load samples onto the casein-containing polyacrylamide gel.
-
Perform electrophoresis using Tris-glycine buffer with EGTA to keep calpains inactive during the run.
-
-
Renaturation and Activation:
-
After electrophoresis, wash the gel to remove SDS.
-
Incubate the gel in the calpain activation buffer for 20-24 hours to allow for calpain activation and casein digestion.
-
-
Staining and Destaining:
-
Stain the gel with Coomassie Brilliant Blue G-250.
-
Destain the gel until clear bands appear against a blue background, indicating areas of casein degradation by calpain.
-
-
Analysis:
-
The intensity of the clear bands is proportional to the calpain activity.
-
Conclusion and Future Directions
This compound is a significant endogenous activator of calpain-2, a mechanism that likely contributes to the pathophysiology of isovaleric acidemia. The dual effect of IVC on increasing calpain's affinity for calcium and its maximal catalytic activity provides a potent mechanism for calpain activation under conditions of metabolic stress.
Future research should focus on identifying the specific downstream targets of IVC-activated calpain to fully elucidate its role in cellular dysfunction. Proteomic approaches comparing the cleavage products in cells treated with and without IVC could provide valuable insights. Furthermore, understanding the interplay between IVC-mediated calpain activation and other cellular signaling pathways will be crucial for the development of targeted therapies for isovaleric acidemia and other conditions where calpain activity is dysregulated. The development of specific inhibitors that target the IVC-binding site on calpain could also represent a novel therapeutic strategy.
References
- 1. This compound is a specific activator of the high calcium requiring calpain forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isovaleric Acidemia: New Aspects of Genetic and Phenotypic Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. L-carnitine therapy in isovaleric acidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound is a specific activator of calpain of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Isovalerylcarnitine in Regulating Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isovalerylcarnitine (IVC), a metabolite of L-leucine catabolism, has emerged as a significant regulator of programmed cell death, or apoptosis. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning IVC's pro-apoptotic functions, with a particular focus on its role as a selective activator of the calpain-caspase signaling cascade. Drawing from available research, this document summarizes quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways to facilitate further investigation and potential therapeutic development.
Introduction
Apoptosis is a fundamental biological process essential for tissue homeostasis, development, and elimination of damaged or infected cells. Its dysregulation is a hallmark of numerous diseases, including cancer and neurodegenerative disorders. This compound has been identified as a pro-apoptotic agent, primarily through its ability to activate the calpain system, a family of calcium-dependent cysteine proteases. This activation initiates a cascade of events that converges with the well-established caspase pathway, leading to the execution of apoptosis. The U937 human leukemic monocyte lymphoma cell line has been a key model system for elucidating the pro-apoptotic effects of IVC.
Molecular Mechanism of this compound-Induced Apoptosis
The primary mechanism by which this compound induces apoptosis involves the activation of calpains, which are intracellular cysteine proteases. Both the calpain and caspase systems are known to interact to promote apoptosis[1][2].
Calpain Activation
This compound is a potent and selective activator of calpain.[2][3] Specifically, it has been shown to activate calpain II (m-calpain) but not calpain I (µ-calpain) in various rat tissues.[4] In human neutrophils, IVC has been observed to cause a 12 to 15-fold activation of calpain at low micromolar Ca2+ concentrations.[5] The activation of calpain by IVC involves a dual effect:
-
Increased Affinity for Calcium: IVC increases the affinity of calpain for Ca2+ by approximately tenfold.[4]
-
Increased Vmax: It also increases the maximal velocity (Vmax) of the enzyme by 1.3 to 1.6-fold.[4]
This enhanced calpain activity is a critical initiating step in the apoptotic cascade triggered by IVC.
Calpain-Mediated Signaling to the Apoptotic Machinery
Activated calpain can promote apoptosis through several downstream pathways:
-
Cleavage of Bid: Calpain can cleave the pro-apoptotic Bcl-2 family protein Bid. The truncated Bid (tBid) then translocates to the mitochondria.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): At the mitochondria, tBid can promote the oligomerization of Bak and Bax, leading to the formation of pores in the outer mitochondrial membrane.
-
Cytochrome c Release: MOMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.
-
Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1) and pro-caspase-9 to form the apoptosome. This complex activates caspase-9, which in turn cleaves and activates effector caspases, such as caspase-3.
-
Execution of Apoptosis: Activated caspase-3 orchestrates the final stages of apoptosis by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptotic cell death.
The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis.
Quantitative Data on this compound's Pro-Apoptotic Effects
While detailed dose-response studies in U937 cells are not extensively available in the public literature, research has provided some key quantitative insights into the bioactivity of this compound.
| Parameter | Cell Type/System | Observation | Reference |
| Calpain Activation | Human neutrophils | 12 to 15-fold increase in activity at low µM Ca²⁺ concentrations. | [5] |
| Calpain Affinity for Ca²⁺ | Rat tissues | Approximately tenfold increase in affinity. | [4] |
| Calpain Vmax | Rat tissues | 1.3 to 1.6-fold increase. | [4] |
| Phagocytosis | U937 leukemic cells | Early and marked increase. | [1][2] |
| Cell Killing | U937 leukemic cells | Increase in cell killing activity. | [1][2] |
| Cell Proliferation | U937 leukemic cells | Reduction in cell proliferation. | [1][2] |
Experimental Protocols
The following sections detail generalized protocols for key experiments used to study the effects of this compound on apoptosis. Researchers should optimize these protocols for their specific experimental conditions.
Cell Culture and Treatment
-
Cell Line: U937 human leukemic cells.
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS). Add to cell cultures at various concentrations for desired time points. A vehicle control should be included in all experiments.
Calpain Activity Assay (Fluorometric)
This protocol is based on the cleavage of a calpain-specific fluorogenic substrate.
-
Materials:
-
Calpain Activity Assay Kit (containing extraction buffer, reaction buffer, and a fluorogenic calpain substrate like Ac-LLY-AFC).
-
Treated and control U937 cells.
-
Microplate reader capable of fluorescence detection (Ex/Em = 400/505 nm for AFC).
-
-
Procedure:
-
Cell Lysis:
-
Harvest approximately 1-5 x 10⁶ cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the pellet in 100 µL of ice-cold Extraction Buffer.
-
Incubate on ice for 20 minutes with occasional vortexing.
-
Centrifuge at 13,000 x g for 5 minutes at 4°C.
-
Collect the supernatant (cytosolic extract).
-
-
Assay:
-
Determine the protein concentration of the cytosolic extract.
-
In a 96-well plate, add 50-100 µg of protein extract per well and adjust the volume with Extraction Buffer.
-
Add Reaction Buffer to each well.
-
Add the calpain substrate to each well to initiate the reaction.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
-
Measurement:
-
Measure the fluorescence intensity using a microplate reader.
-
-
-
Data Analysis:
-
Compare the fluorescence of treated samples to the vehicle control to determine the fold-change in calpain activity.
-
Caspase-3 Activity Assay (Colorimetric)
This protocol measures the activity of caspase-3 through the cleavage of a colorimetric substrate.
-
Materials:
-
Caspase-3 Activity Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and a colorimetric caspase-3 substrate like DEVD-pNA).
-
Treated and control U937 cells.
-
Microplate reader capable of absorbance measurement at 405 nm.
-
-
Procedure:
-
Cell Lysis:
-
Harvest 1-5 x 10⁶ cells per sample.
-
Resuspend in 50 µL of chilled Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Assay:
-
Determine protein concentration.
-
To each well of a 96-well plate, add 50-200 µg of protein.
-
Add 50 µL of 2x Reaction Buffer (with DTT) to each sample.
-
Add 5 µL of the DEVD-pNA substrate.
-
Incubate at 37°C for 1-2 hours.
-
-
Measurement:
-
Read the absorbance at 405 nm.
-
-
-
Data Analysis:
-
Calculate the fold-increase in caspase-3 activity by comparing the absorbance of treated samples to the untreated control.
-
Cytochrome c Release Assay (Western Blot)
This protocol detects the translocation of cytochrome c from the mitochondria to the cytosol.
-
Materials:
-
Mitochondria/Cytosol Fractionation Kit.
-
SDS-PAGE gels and Western blot apparatus.
-
Primary antibodies: anti-cytochrome c, anti-COX IV (mitochondrial loading control), anti-GAPDH (cytosolic loading control).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Cell Fractionation:
-
Harvest approximately 5-10 x 10⁶ cells.
-
Follow the manufacturer's protocol for the fractionation kit to separate cytosolic and mitochondrial fractions.
-
-
Western Blot:
-
Determine protein concentrations of both fractions.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
-
Data Analysis:
-
An increase in the cytochrome c signal in the cytosolic fraction and a corresponding decrease in the mitochondrial fraction indicate cytochrome c release.
-
Conclusion
This compound is a pro-apoptotic metabolite that exerts its effects through the activation of the calpain-caspase signaling pathway. Its ability to increase calpain activity leads to downstream events including Bid cleavage, mitochondrial cytochrome c release, and subsequent activation of the caspase cascade, culminating in apoptosis. While the pro-apoptotic effects of this compound in U937 leukemic cells are qualitatively established, further research is needed to provide detailed quantitative data on dose-response relationships and the precise kinetics of apoptotic events in this specific cell model. The protocols and pathways detailed in this guide provide a framework for researchers to further investigate the therapeutic potential of this compound in diseases characterized by apoptosis dysregulation.
References
- 1. Evaluation of carnitine, acetylcarnitine and this compound on immune function and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound is a specific activator of calpain of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound is a specific activator of the high calcium requiring calpain forms - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Isovalerylcarnitine in Isovaleric Acidemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isovaleric Acidemia (IVA) is an autosomal recessive inborn error of metabolism resulting from the deficiency of the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD). This enzymatic block in the leucine catabolism pathway leads to the accumulation of isovaleryl-CoA and its derivatives, most notably isovaleric acid. The conjugation of the toxic isovaleryl moiety with carnitine to form isovalerylcarnitine represents a critical detoxification pathway. This technical guide provides an in-depth exploration of the biochemical role of this compound in IVA, detailing the underlying pathophysiology, diagnostic methodologies, and therapeutic strategies centered around this key metabolite. We present comprehensive experimental protocols for the quantification of this compound and the assessment of IVD enzyme activity. Furthermore, this guide summarizes quantitative data on this compound levels in various physiological and pathological states, offering a valuable resource for researchers and clinicians in the field of metabolic disorders and drug development.
Introduction: The Biochemical Basis of Isovaleric Acidemia
Isovaleric Acidemia (IVA) is a rare inherited disorder of leucine metabolism, first described in 1966, characterized by a distinctive "sweaty feet" odor due to the accumulation of isovaleric acid[1]. The genetic basis of IVA lies in mutations in the IVD gene, which encodes the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD)[2]. IVD is a flavoenzyme that catalyzes the third step in the catabolism of the branched-chain amino acid leucine: the conversion of isovaleryl-CoA to 3-methylcrotonyl-CoA[3].
A deficiency in IVD activity leads to the accumulation of isovaleryl-CoA in the mitochondria. This excess isovaleryl-CoA is then hydrolyzed to isovaleric acid or conjugated with glycine and carnitine to form isovalerylglycine (IVG) and this compound (IVC), respectively[2][3]. While the accumulation of isovaleric acid is toxic and can lead to severe metabolic acidosis, hyperammonemia, and neurological damage, the formation of this compound serves as a crucial detoxification mechanism by facilitating the excretion of the toxic isovaleryl group[1][4].
L-carnitine supplementation is a cornerstone of therapy for IVA, as it enhances the formation and urinary excretion of this compound, thereby reducing the load of toxic metabolites[1][4][5]. The monitoring of this compound levels in blood and urine is therefore essential for the diagnosis, treatment, and long-term management of individuals with IVA.
The Leucine Catabolism Pathway and the Role of this compound
The catabolism of leucine is a multistep process occurring within the mitochondria. A deficiency in the IVD enzyme disrupts this pathway, leading to the shunting of isovaleryl-CoA towards alternative metabolic routes, including the formation of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Isovaleric acidemia: Therapeutic response to supplementation with glycine, l-carnitine, or both in combination and a 10-year follow-up case study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. The response to L-carnitine and glycine therapy in isovaleric acidaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isovaleric acidemia: response to a leucine load after three weeks of supplementation with glycine, L-carnitine, and combined glycine-carnitine therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biochemical Properties of Isovalerylcarnitine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isovalerylcarnitine is a critical biomarker and metabolic intermediate in the diagnosis and management of the inherited metabolic disorder, isovaleric acidemia. This technical guide provides a comprehensive overview of the core biochemical properties of this compound, including its chemical and physical characteristics, metabolic significance, and its role in cellular signaling pathways. Detailed experimental protocols for its quantification and the assessment of related enzyme activity are provided, alongside visual representations of key biological processes to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Introduction
This compound (IVC) is an acylcarnitine that plays a pivotal role in the metabolism of the branched-chain amino acid, leucine. It is formed through the conjugation of isovaleryl-CoA with L-carnitine, a reaction catalyzed by carnitine acyltransferases. Under normal physiological conditions, this compound is present at low concentrations in biological fluids. However, in the context of isovaleric acidemia, an autosomal recessive disorder caused by the deficiency of isovaleryl-CoA dehydrogenase (IVD), its levels become significantly elevated.[1] This accumulation is a direct consequence of the body's attempt to detoxify the accumulating toxic isovaleryl-CoA.[2][3] As such, this compound serves as a primary diagnostic marker for this condition.[4] Beyond its role in metabolic disease, emerging research suggests this compound may have broader biological activities, including the modulation of specific signaling pathways.[5][6]
Chemical and Physical Properties
This compound is the 3-methylbutanoyl ester of L-carnitine.[7] Its chemical structure confers specific physical properties that are relevant to its biological function and analytical detection. A summary of its key chemical and physical properties is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (3R)-3-(3-methylbutanoyloxy)-4-(trimethylazaniumyl)butanoate | [7] |
| Molecular Formula | C₁₂H₂₃NO₄ | [7] |
| Molecular Weight | 245.32 g/mol | [7] |
| CAS Number | 31023-24-2 | [7] |
| Appearance | White to off-white powder or crystals | [8] |
| Solubility | Soluble in DMF, DMSO, and ethanol | Cayman Chemical |
| Optical Activity | [α]/D -23±2°, c = 1 in H₂O | [8] |
| logP (Predicted) | -2 to -3 | [9] |
| pKa (Strongest Acidic) | 4.34 | [9] |
| pKa (Strongest Basic) | -7.1 | [9] |
Metabolic Role and Clinical Significance
The primary metabolic role of this compound is intrinsically linked to the catabolism of leucine and the pathophysiology of isovaleric acidemia.
Leucine Catabolism and this compound Formation
The breakdown of leucine generates isovaleryl-CoA, which is subsequently dehydrogenated by isovaleryl-CoA dehydrogenase (IVD) to 3-methylcrotonyl-CoA. In individuals with IVD deficiency, the accumulation of isovaleryl-CoA leads to its alternative metabolism through two main detoxification pathways: conjugation with glycine to form isovalerylglycine, and conjugation with L-carnitine to form this compound.[3] This latter reaction is crucial for mitochondrial homeostasis as it regenerates the pool of free Coenzyme A.
This compound as a Biomarker for Isovaleric Acidemia
The measurement of this compound in biological fluids, particularly in dried blood spots from newborns, is the cornerstone of screening for isovaleric acidemia.[1] Elevated levels of C5-acylcarnitines (which includes this compound and its isomers) trigger further diagnostic evaluation. Table 2 summarizes the typical concentrations of this compound in healthy individuals and those with isovaleric acidemia.
Table 2: Concentrations of this compound in Human Biological Fluids
| Condition | Biospecimen | Concentration (µM) | Source |
| Normal (Adult) | Blood | 0.138 ± 0.010 | [4] |
| Normal (Children 1-13 years) | Blood | 0.049 (0.032-0.082) | [4] |
| Isovaleric Acidemia | Urine | Greatly increased | [10] |
| Isovaleric Acidemia (Newborn Screening Cut-off for C5-acylcarnitines) | Dried Blood Spot | > 0.5 | [11] |
Experimental Protocols
Accurate quantification of this compound and assessment of IVD enzyme activity are crucial for clinical diagnosis and research.
Quantification of this compound by UPLC-MS/MS
This protocol describes a method for the quantification of this compound in dried blood spots (DBS), adapted from published methodologies.[11][12]
4.1.1. Materials and Reagents
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Butanolic HCl (3N)
-
Deuterated internal standard (d9-isovalerylcarnitine)
-
Dried blood spot punches (3 mm)
-
96-well microtiter plates
-
UPLC system coupled to a tandem mass spectrometer (e.g., Quattro Premier)
-
UPLC column (e.g., C18 BEH, 1x100mm, 1.7µm)
4.1.2. Sample Preparation and Extraction
-
Punch a 3 mm disc from the dried blood spot into a well of a 96-well plate.
-
Add 100 µL of a methanol solution containing the deuterated internal standard (e.g., d9-isovalerylcarnitine) to each well.
-
Seal the plate and agitate for 30 minutes at room temperature.
-
Transfer the supernatant to a new 96-well plate.
-
Evaporate the solvent to dryness under a stream of nitrogen.
4.1.3. Derivatization
-
Add 50 µL of 3N butanolic HCl to each well.
-
Seal the plate and incubate at 65°C for 15 minutes.
-
Evaporate the butanolic HCl to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase.
4.1.4. UPLC-MS/MS Analysis
-
Column: C18 BEH, 1x100mm, 1.7µm
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 10% to 90% B over 8 minutes.
-
Flow Rate: 0.15 mL/min
-
Column Temperature: 60°C
-
Injection Volume: 5 µL
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MS/MS Transition: Monitor the transition of the parent ion to a specific product ion for both this compound and its deuterated internal standard (e.g., m/z 246 -> m/z 85 for this compound).
Isovaleryl-CoA Dehydrogenase (IVD) Activity Assay
This protocol outlines a tritium release assay to measure IVD activity in cultured fibroblasts, based on established methods.[13][14]
4.2.1. Materials and Reagents
-
Cultured human fibroblasts
-
Phosphate buffer (e.g., 50 mM, pH 7.4)
-
[2,3-³H]isovaleryl-CoA (substrate)
-
(Methylenecyclopropyl)acetyl-CoA (inhibitor)
-
Phenazine methosulfate (PMS)
-
2,6-Dichlorophenolindophenol (DCPIP)
-
Scintillation fluid
-
Scintillation counter
-
Cell lysis buffer
-
Protein assay reagent (e.g., Bradford)
4.2.2. Cell Lysate Preparation
-
Harvest cultured fibroblasts and wash with phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a hypotonic lysis buffer.
-
Homogenize the cells using a Dounce homogenizer or sonication.
-
Centrifuge the lysate to pellet cellular debris.
-
Collect the supernatant containing the mitochondrial fraction.
-
Determine the protein concentration of the lysate.
4.2.3. Enzyme Assay
-
Prepare paired assay tubes. To one tube of each pair, add the IVD inhibitor, (methylenecyclopropyl)acetyl-CoA, to determine non-specific tritium release.
-
To each tube, add the reaction mixture containing phosphate buffer, PMS, and DCPIP.
-
Add a known amount of cell lysate (protein) to each tube.
-
Initiate the reaction by adding the radiolabeled substrate, [2,3-³H]isovaleryl-CoA.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a strong acid (e.g., perchloric acid).
-
Separate the released ³H₂O from the unreacted substrate using an anion-exchange column.
-
Collect the eluate containing the ³H₂O.
-
Add scintillation fluid to the eluate and measure the radioactivity using a scintillation counter.
4.2.4. Calculation of IVD Activity
-
Subtract the radioactivity measured in the inhibitor-containing tube (non-specific) from the radioactivity in the corresponding tube without the inhibitor (total) to obtain the specific tritium release.
-
Calculate the IVD activity as pmol of ³H₂O released per minute per mg of protein.
Role in Signaling Pathways
Beyond its role as a metabolite, this compound has been shown to modulate specific cellular signaling pathways.
Calpain Activation
This compound is a potent and specific activator of calpains, a family of calcium-dependent cysteine proteases.[5][6] It has been shown to increase the affinity of calpain for Ca²⁺ by ten-fold, leading to its activation at lower intracellular calcium concentrations.[6] This activation can have numerous downstream consequences, including cytoskeletal remodeling and the initiation of apoptosis.
Pro-inflammatory Signaling
While research on the direct effects of this compound is ongoing, other acylcarnitines have been demonstrated to activate pro-inflammatory signaling pathways, such as the NF-κB pathway. This activation can lead to the expression of pro-inflammatory cytokines. Given the structural similarity, it is plausible that this compound could exert similar effects, a hypothesis that warrants further investigation.
Conclusion
This compound is a multifaceted molecule with significant implications for human health. Its central role as a biomarker for isovaleric acidemia is well-established, and the analytical methods for its detection are robust and sensitive. The emerging evidence of its involvement in cellular signaling pathways, such as calpain activation, opens new avenues for research into its broader physiological and pathological roles. This technical guide provides a foundational resource for scientists and clinicians working to further elucidate the biochemical properties of this compound and its potential as a therapeutic target.
References
- 1. mdpi.com [mdpi.com]
- 2. L-carnitine therapy in isovaleric acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. hmdb.ca [hmdb.ca]
- 5. This compound is a specific activator of calpain of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound is a specific activator of the high calcium requiring calpain forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C12H23NO4 | CID 169235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Isovaleryl- L -carnitine = 94.0 HPLC 31023-24-2 [sigmaaldrich.com]
- 9. Milk Composition Database: Showing metabocard for Isovaleryl-L-carnitine (BMDB0062648) [mcdb.ca]
- 10. Urinary excretion of l-carnitine and acylcarnitines by patients with disorders of organic acid metabolism: evidence for secondary insufficiency of l-carnitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. UPLC-MS/MS analysis of C5-acylcarnitines in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rapid determination of C4-acylcarnitine and C5-acylcarnitine isomers in plasma and dried blood spots by UPLC-MS/MS as a second tier test following flow-injection MS/MS acylcarnitine profile analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Isovaleryl-CoA dehydrogenase activity in isovaleric acidemia fibroblasts using an improved tritium release assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel tritium release assays for isovaleryl-CoA and butyryl-CoA dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Isovalerylcarnitine and its Interaction with Mitochondrial Enzymes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isovalerylcarnitine is an acylcarnitine that plays a crucial role in the metabolism of the branched-chain amino acid leucine. It is formed from isovaleryl-CoA, an intermediate in leucine catabolism, through the action of carnitine acyltransferases. Under normal physiological conditions, this compound is present at low levels. However, in certain metabolic disorders, most notably Isovaleric Acidemia (IVA), its concentration can increase significantly, leading to a range of cellular dysfunctions. This technical guide provides a comprehensive overview of the interaction of this compound with mitochondrial enzymes, its impact on cellular signaling pathways, and detailed experimental protocols for its study.
Isovaleric acidemia is an autosomal recessive disorder caused by a deficiency of the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD)[1]. This deficiency leads to the accumulation of isovaleryl-CoA, which is subsequently converted to isovaleric acid and this compound[1]. The buildup of these metabolites is associated with the clinical manifestations of IVA, which can range from severe neonatal ketoacidosis to chronic intermittent symptoms[1].
This guide will delve into the direct and indirect effects of elevated this compound levels on key mitochondrial enzymes, including those involved in the carnitine shuttle, the tricarboxylic acid (TCA) cycle, and the electron transport chain. Furthermore, we will explore the signaling pathways initiated by this compound, particularly its role in activating calpain and inducing apoptosis.
Interaction of this compound with Mitochondrial Enzymes
The primary site of action for this compound is the mitochondrion, where it can interact with several key enzymes involved in energy metabolism.
The Carnitine Shuttle and Carnitine Acyltransferases
The carnitine shuttle is essential for the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation. This process involves three key components: carnitine palmitoyltransferase I (CPT I), carnitine-acylcarnitine translocase (CACT), and carnitine palmitoyltransferase II (CPT II). While primarily associated with long-chain fatty acids, the enzymes of the carnitine shuttle, particularly carnitine acetyltransferase (CrAT), can also interact with short-chain acyl-CoAs and their corresponding acylcarnitines.
Carnitine Acetyltransferase (CrAT): This enzyme catalyzes the reversible transfer of acetyl groups between coenzyme A and carnitine. While its primary substrates are acetyl-CoA and carnitine, CrAT can also interact with other short-chain acyl-CoAs and acylcarnitines. The kinetic properties of CrAT have been studied, but specific data regarding this compound as a substrate or inhibitor is limited in the available literature. General kinetic studies on CrAT have focused on its interaction with acetyl-CoA and carnitine[2][3].
Tricarboxylic Acid (TCA) Cycle Enzymes
Elevated levels of isovaleryl-CoA, the precursor to this compound, can have inhibitory effects on key enzymes of the TCA cycle. While direct kinetic data for this compound is scarce, the impact of its CoA ester provides insight into the potential downstream effects.
Pyruvate Dehydrogenase Complex (PDC): The PDC is a critical enzyme complex that links glycolysis to the TCA cycle by converting pyruvate to acetyl-CoA. Studies have shown that branched-chain acyl-CoA esters, including isovaleryl-CoA, can inhibit the activity of the PDC. This inhibition can lead to a reduction in the flux of glucose-derived carbons into the TCA cycle, impairing cellular energy production.
α-Ketoglutarate Dehydrogenase Complex (KGDHC): KGDHC is another key regulatory enzyme in the TCA cycle, catalyzing the conversion of α-ketoglutarate to succinyl-CoA. Similar to PDC, KGDHC is also susceptible to inhibition by various acyl-CoA esters[8]. Inhibition of KGDHC can further disrupt the TCA cycle and contribute to mitochondrial dysfunction.
Electron Transport Chain (ETC)
The impact of this compound on the electron transport chain is not well-characterized with specific kinetic data. However, mitochondrial dysfunction is a known consequence of organic acidemias. The accumulation of toxic metabolites can lead to increased oxidative stress and damage to the ETC complexes, resulting in impaired ATP production.
Signaling Pathways Modulated by this compound
Beyond its direct interactions with metabolic enzymes, this compound has been shown to activate specific signaling pathways, most notably those leading to apoptosis.
Calpain Activation and Apoptosis
A significant body of evidence points to this compound as a potent and specific activator of calpains, a family of calcium-dependent cysteine proteases[9][10][11].
-
Mechanism of Activation: this compound has been shown to increase the affinity of calpain for Ca2+, thereby promoting its activation at physiological calcium concentrations[10]. This activation is reversible.
-
Downstream Effects: Activated calpain can cleave a variety of cellular substrates, leading to the initiation of apoptosis. This process involves the activation of caspases, a family of proteases that execute the apoptotic program. Studies have demonstrated that this compound treatment can lead to an increase in caspase activity[12][13].
The proposed signaling pathway for this compound-induced apoptosis is depicted in the following diagram:
Quantitative Data on Enzyme Interactions
Despite the established role of this compound in cellular dysfunction, specific quantitative data on its direct kinetic interactions with key mitochondrial enzymes are limited in the current scientific literature. The following table summarizes the available information and highlights the existing data gaps.
| Enzyme/Transporter | Interaction Type | Km (mM) | Ki (mM) | Vmax | Notes |
| Carnitine Acetyltransferase (CrAT) | Substrate/Inhibitor | N/A | N/A | N/A | Specific kinetic data for this compound is not available. General Michaelis constants for acetyl-L-carnitine and L-carnitine have been determined. |
| Carnitine-Acylcarnitine Translocase (CACT) | Competitive Inhibitor | N/A | N/A | N/A | Acylcarnitines are known to compete with carnitine for transport, but specific Ki values for this compound are not reported. |
| Pyruvate Dehydrogenase Complex (PDC) | Indirect Inhibition | N/A | N/A | N/A | Inhibition is primarily by isovaleryl-CoA, the precursor of this compound. Direct kinetic studies with this compound are lacking. |
| α-Ketoglutarate Dehydrogenase Complex (KGDHC) | Indirect Inhibition | N/A | N/A | N/A | Similar to PDC, inhibition is primarily by acyl-CoA esters. Direct kinetic data for this compound is not available. |
| Electron Transport Chain (ETC) Complexes | Potential Inhibition | N/A | N/A | N/A | No direct kinetic data is available. Effects are likely indirect due to oxidative stress. |
| Calpain | Activator | N/A | N/A | 1.3-1.6 fold increase | This compound increases the Vmax of calpain II and increases its affinity for Ca2+ tenfold[10]. |
N/A: Not available in the reviewed literature.
Detailed Experimental Protocols
The following section provides detailed methodologies for key experiments to investigate the interaction of this compound with mitochondrial enzymes and cellular pathways. These protocols are based on established methods and can be adapted for specific research questions.
Isolation of Mitochondria
A generic protocol for isolating mitochondria from cultured cells or tissues is provided below. This is a prerequisite for many of the subsequent enzyme assays.
Protocol: A detailed protocol for mitochondrial isolation can be found in various publications[14].
Carnitine Acetyltransferase (CrAT) Activity Assay
This spectrophotometric assay measures the activity of CrAT by monitoring the formation of acetyl-CoA.
Principle: The reverse reaction of CrAT is measured, where acetyl-L-carnitine and Coenzyme A are converted to L-carnitine and acetyl-CoA. The formation of the thioester bond in acetyl-CoA can be monitored by the increase in absorbance at 232 nm.
Reagents:
-
100 mM Tris-HCl buffer, pH 8.0
-
10 mM Acetyl-L-carnitine
-
1 mM Coenzyme A
-
Isolated mitochondria or purified CrAT
-
This compound (for inhibition studies)
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, acetyl-L-carnitine, and Coenzyme A.
-
Add varying concentrations of this compound to the reaction mixture for inhibition studies.
-
Initiate the reaction by adding the mitochondrial preparation or purified enzyme.
-
Monitor the increase in absorbance at 232 nm over time using a spectrophotometer.
-
Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of acetyl-CoA.
Data Analysis: For inhibition studies, plot the reaction velocity against the substrate concentration at different inhibitor (this compound) concentrations. Use non-linear regression to fit the data to Michaelis-Menten kinetics and determine Vmax, Km, and Ki values[15][16][17][18][19][20][21].
Pyruvate Dehydrogenase Complex (PDC) Activity Assay
This colorimetric assay measures the activity of the PDC.
Principle: The assay is based on the PDC-catalyzed oxidation of pyruvate, where the resulting NADH reduces a probe to a colored product with an absorbance maximum at 450 nm[5][22].
Reagents:
-
PDH Assay Buffer
-
PDH Substrate
-
PDH Developer
-
NADH Standard
-
Isolated mitochondria
-
This compound or Isovaleryl-CoA
Procedure:
-
Prepare samples from isolated mitochondria.
-
Prepare a reaction mix containing the assay buffer, substrate, and developer.
-
Add the mitochondrial sample and the test compound (this compound or isovaleryl-CoA) to the reaction mix.
-
Incubate at 37°C and measure the absorbance at 450 nm in a kinetic mode.
-
Calculate the PDC activity based on the rate of absorbance change and a NADH standard curve.
α-Ketoglutarate Dehydrogenase Complex (KGDHC) Activity Assay
This assay measures the activity of KGDHC colorimetrically.
Principle: The activity is determined by a coupled enzyme reaction that results in a colorimetric product with an absorbance at 450 nm, proportional to the KGDHC activity[23].
Reagents:
-
KGDH Assay Buffer
-
KGDH Substrate
-
KGDH Developer
-
NADH Standard
-
Isolated mitochondria
-
This compound or Isovaleryl-CoA
Procedure:
-
Prepare samples from isolated mitochondria.
-
Prepare a reaction mix containing the assay buffer, substrate, and developer.
-
Add the mitochondrial sample and the test compound to the reaction mix.
-
Incubate at 37°C and measure the absorbance at 450 nm in a kinetic mode.
-
Calculate the KGDHC activity based on the rate of absorbance change and a NADH standard curve.
Mitochondrial Respiration Assay (Seahorse XF Analyzer)
The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) of live cells in real-time, providing a comprehensive assessment of mitochondrial function.
Protocol: A detailed protocol for the Seahorse XF Cell Mito Stress Test can be found in various resources[1][24][25][26][27]. The general steps involve seeding cells, pre-treating with this compound, and then sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A to measure key parameters of mitochondrial respiration.
Mitochondrial Membrane Potential Assay (JC-1)
This assay uses the fluorescent dye JC-1 to measure changes in mitochondrial membrane potential (ΔΨm).
Principle: In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains as monomers and emits green fluorescence. The ratio of red to green fluorescence is used to quantify the change in ΔΨm[9][13][15][18][28][29][30].
Protocol: Detailed protocols are provided by various manufacturers[9][13][15][18][29][30]. The general procedure involves incubating cells with JC-1 dye after treatment with this compound and then measuring the fluorescence using a fluorescence microscope, flow cytometer, or plate reader.
Calpain Activity Assay
This fluorometric assay measures the activity of calpain.
Principle: The assay uses a specific calpain substrate conjugated to a fluorophore. Cleavage of the substrate by active calpain results in an increase in fluorescence[2][3][10][12][31].
Protocol: Commercial kits are available for this assay[2][3]. The general steps involve preparing a cell lysate, adding the fluorogenic substrate, and measuring the increase in fluorescence over time.
Caspase-3/7 Activity Assay
This assay measures the activity of the executioner caspases, caspase-3 and -7.
Principle: Similar to the calpain assay, this assay uses a specific peptide substrate for caspase-3 and -7 that releases a fluorescent or colorimetric molecule upon cleavage.
Protocol: Numerous commercial kits are available. The protocol typically involves lysing the cells, adding the substrate, and measuring the resulting signal.
Conclusion
This compound, a key metabolite in leucine catabolism, has significant interactions with mitochondrial enzymes and cellular signaling pathways. Its accumulation in Isovaleric Acidemia contributes to the pathophysiology of the disease through the inhibition of key metabolic enzymes and the induction of apoptosis via calpain activation. While the qualitative effects of this compound are increasingly understood, a significant gap remains in the quantitative characterization of its interactions with mitochondrial enzymes. The experimental protocols detailed in this guide provide a framework for researchers to further investigate these interactions and to explore potential therapeutic interventions for diseases associated with elevated this compound levels. Further research is warranted to elucidate the precise kinetic parameters of this compound with various mitochondrial targets to build a more complete picture of its role in cellular metabolism and disease.
References
- 1. Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calpain Activity Assay Kit (Fluorometric) (ab65308) | Abcam [abcam.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Carnitine Acetyltransferase Mitigates Metabolic Inertia and Muscle Fatigue During Exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cellbiologics.com [cellbiologics.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 9 Enzymes and Enzyme Kinetics | Basicmedical Key [basicmedicalkey.com]
- 8. [Kinetic and regulatory properties of alpha-ketoglutarate dehydrogenase complex from bovine adrenals] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. apexbt.com [apexbt.com]
- 11. This compound is a specific activator of calpain of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. courses.washington.edu [courses.washington.edu]
- 16. jackwestin.com [jackwestin.com]
- 17. teachmephysiology.com [teachmephysiology.com]
- 18. youtube.com [youtube.com]
- 19. What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions [synapse.patsnap.com]
- 20. doctor2024.jumedicine.com [doctor2024.jumedicine.com]
- 21. youtube.com [youtube.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. benchchem.com [benchchem.com]
- 24. content.protocols.io [content.protocols.io]
- 25. agilent.com [agilent.com]
- 26. agilent.com [agilent.com]
- 27. Measurement of Oxidative Stress: Mitochondrial Function Using the Seahorse System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. cdn.caymanchem.com [cdn.caymanchem.com]
- 30. media.cellsignal.com [media.cellsignal.com]
- 31. An ultrasensitive, continuous fluorometric assay for calpain activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Isovalerylcarnitine's Effect on Immune Cell Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isovalerylcarnitine (IVC) is an acylcarnitine that plays a role in the metabolism of the branched-chain amino acid leucine.[1] Beyond its metabolic functions, emerging research indicates that this compound has distinct effects on the immune system, particularly in modulating immune cell function and inducing apoptosis.[2][3] This technical guide provides an in-depth analysis of the current understanding of this compound's impact on immune cells, with a focus on its pro-apoptotic and immunomodulatory activities. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the implicated signaling pathways to support further research and drug development efforts in immunology and oncology.
Quantitative Data on this compound's Effects
Table 1: Effect of this compound on Calpain Activation
| Parameter | Description | Value | Cell/System Type |
| Calpain Activation | Fold increase in calpain activity at low micromolar Ca2+ concentrations. | 12 to 15-fold | Human neutrophils |
| Vmax Increase | Fold increase in the maximum velocity (Vmax) of calpain II activity. | 1.3 to 1.6-fold | Rat tissues (erythrocytes, kidney, liver, skeletal and heart muscle) |
| Calpain Affinity for Ca2+ | Fold increase in the affinity of calpain II for Ca2+. | 10-fold | Rat tissues |
Table 2: Qualitative Effects of this compound on U937 Myeloid Leukemic Cells
| Immune Cell Function | Observed Effect | Reference |
| Phagocytosis | Early and marked increase | [1][2][3] |
| Cell Killing | Increase | [1][2][3] |
| Cell Proliferation | Reduction | [1][2][3] |
| Apoptosis | Inducement | [1][2][3] |
Signaling Pathways
This compound's pro-apoptotic effects are believed to be mediated through the activation of the calpain and caspase protease systems.[2][3]
Proposed Signaling Pathway for this compound-Induced Apoptosis
Caption: Proposed pathway of this compound-induced apoptosis via calpain activation.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the effect of this compound on immune cell function, based on standard protocols for the U937 human myeloid leukemia cell line.
Cell Culture
-
Cell Line: U937 (human monocytic cell line).
-
Media: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Phagocytosis Assay
This protocol is designed to quantify the phagocytic activity of U937 cells.
-
Materials:
-
U937 cells
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation
-
Fluorescently labeled microspheres (e.g., FITC-labeled latex beads)
-
Trypan Blue solution
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
-
-
Procedure:
-
Seed U937 cells in a 24-well plate at a density of 2 x 10^5 cells/well and differentiate into macrophage-like cells by treating with 100 ng/mL PMA for 48 hours.
-
After differentiation, wash the cells with PBS to remove non-adherent cells.
-
Treat the adherent cells with varying concentrations of this compound or a vehicle control for a predetermined time (e.g., 24 hours).
-
Add FITC-labeled latex beads to each well at a cell-to-bead ratio of 1:10 and incubate for 2 hours at 37°C to allow for phagocytosis.
-
Wash the cells three times with cold PBS to remove non-ingested beads.
-
To quench the fluorescence of beads attached to the outer cell surface, add Trypan Blue solution (0.2 mg/mL in PBS) for 1 minute.
-
Wash the cells again with PBS.
-
Harvest the cells by trypsinization.
-
Analyze the percentage of fluorescent cells (cells that have phagocytosed beads) and the mean fluorescence intensity (to quantify the number of beads per cell) using a flow cytometer. Alternatively, visualize and count fluorescent cells under a fluorescence microscope.
-
Cell Killing (Cytotoxicity) Assay
This assay measures the ability of this compound to induce cytotoxicity in U937 cells.
-
Materials:
-
U937 cells
-
Target cells (e.g., a cancer cell line labeled with a fluorescent dye like CFSE)
-
Propidium iodide (PI) or another viability dye
-
Flow cytometer
-
-
Procedure:
-
Culture U937 cells and treat with different concentrations of this compound or a vehicle control for 24 hours.
-
Label target cells with CFSE according to the manufacturer's protocol.
-
Co-culture the treated U937 cells (effector cells) with the CFSE-labeled target cells at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 1:1) in a 96-well plate for 4-6 hours at 37°C.
-
After incubation, add propidium iodide to the cell suspension to stain dead cells.
-
Analyze the samples by flow cytometry. The percentage of cell killing is determined by quantifying the CFSE-positive (target cells) that are also PI-positive (dead cells).
-
Cell Proliferation Assay (MTT Assay)
This colorimetric assay assesses the effect of this compound on the metabolic activity of U937 cells, which is an indicator of cell proliferation.
-
Materials:
-
U937 cells
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plate
-
Microplate reader
-
-
Procedure:
-
Seed U937 cells in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Treat the cells with a range of concentrations of this compound and a vehicle control.
-
Incubate the plate for 24, 48, and 72 hours at 37°C.
-
At each time point, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell proliferation inhibition is calculated relative to the vehicle-treated control cells.
-
Experimental Workflow Visualization
Caption: Workflow for assessing this compound's effect on immune cell functions.
Conclusion
This compound demonstrates significant immunomodulatory and pro-apoptotic effects on immune cells, as evidenced by its ability to enhance phagocytosis and cell killing while reducing proliferation in U937 myeloid leukemic cells.[2][3] The primary mechanism appears to be the activation of the calpain-caspase signaling cascade, leading to programmed cell death. While the precise quantitative details of its impact on various immune functions require further investigation through the execution of detailed experimental protocols such as those outlined in this guide, the existing data strongly suggests that this compound is a molecule of interest for therapeutic applications in oncology and immunology. Further research is warranted to fully elucidate its mechanisms of action and to explore its potential as a novel therapeutic agent.
References
The Physiological Significance of Isovalerylcarnitine Accumulation: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isovalerylcarnitine, an acylcarnitine ester, serves as a critical biomarker for the inborn error of metabolism known as isovaleric acidemia (IVA). This condition arises from a deficiency in the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD), leading to the accumulation of isovaleryl-CoA and its derivatives. The conjugation of isovaleryl-CoA with carnitine to form this compound represents a key detoxification pathway. However, the accumulation of this compound itself has profound physiological consequences, extending beyond its role as a mere biomarker. This technical guide provides a comprehensive overview of the physiological significance of this compound accumulation, detailing its impact on cellular signaling, mitochondrial function, and immune responses. We present quantitative data, detailed experimental methodologies, and visual representations of the key pathways involved to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction
Isovaleric acidemia (IVA) is an autosomal recessive disorder of leucine metabolism caused by the deficiency of isovaleryl-CoA dehydrogenase (IVD).[1] This enzymatic block leads to the accumulation of isovaleryl-CoA, which is subsequently converted to isovaleric acid and other toxic metabolites.[2] To mitigate this toxicity, the body utilizes carnitine to form this compound, a water-soluble compound that can be excreted in the urine.[2][3] While this process is a vital detoxification mechanism, the resulting accumulation of this compound is not without physiological consequence. Emerging research indicates that this compound actively participates in cellular processes, including the induction of apoptosis and the modulation of immune cell function.[4][5] This guide will explore the multifaceted physiological roles of this compound accumulation.
Biochemical Basis of this compound Accumulation
The primary cause of this compound accumulation is the genetic deficiency of the IVD enzyme, which catalyzes the conversion of isovaleryl-CoA to 3-methylcrotonyl-CoA in the leucine catabolism pathway.[1][6] This leads to a buildup of isovaleryl-CoA within the mitochondria. The subsequent conjugation with carnitine, mediated by carnitine acyltransferases, forms this compound.
Leucine Catabolism Pathway and the IVD Block
The catabolism of the branched-chain amino acid leucine is a critical source of cellular energy. A key step in this pathway is the dehydrogenation of isovaleryl-CoA. In IVA, the deficiency of IVD disrupts this flow, leading to the accumulation of isovaleryl-CoA.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. L-carnitine therapy in isovaleric acidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of carnitine, acetylcarnitine and this compound on immune function and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Aspects of Newborn Screening in Isovaleric Acidemia - PMC [pmc.ncbi.nlm.nih.gov]
The Genetic Blueprint of Isovalerylcarnitine: A Technical Guide to Regulation and Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the intricate genetic regulation of isovalerylcarnitine levels, a critical biomarker for isovaleric acidemia and a metabolite of growing interest in diverse pathological contexts. This document provides a comprehensive overview of the core genetic determinants, associated signaling pathways, and detailed experimental methodologies for the accurate quantification and functional analysis of this compound. All quantitative data are summarized in structured tables for comparative analysis, and key biological and experimental processes are visualized using Graphviz diagrams.
Genetic Regulation of this compound Levels: The Central Role of the IVD Gene
This compound is an acylcarnitine that plays a crucial role in the metabolism of the branched-chain amino acid leucine. The primary genetic determinant of this compound levels is the isovaleryl-CoA dehydrogenase (IVD) gene . This gene encodes the mitochondrial enzyme isovaleryl-CoA dehydrogenase, which catalyzes the third step in the catabolism of leucine.[1][2][3]
Mutations in the IVD gene lead to a deficiency in the isovaleryl-CoA dehydrogenase enzyme, resulting in the autosomal recessive metabolic disorder known as isovaleric acidemia (IVA) .[1][4] This deficiency causes a buildup of isovaleryl-CoA, which is subsequently converted to isovaleric acid and conjugated with carnitine to form this compound.[5][6] Consequently, individuals with IVA exhibit significantly elevated levels of this compound in their blood and other bodily fluids.[4][7]
Nearly 100 mutations in the IVD gene have been identified in individuals with isovaleric acidemia.[1][3] These mutations can disrupt the normal function of the enzyme or prevent its production altogether.[1][3] The severity of the clinical phenotype in IVA often correlates with the residual activity of the IVD enzyme.
Quantitative Data on this compound Levels and IVD Gene Mutations
The following tables summarize quantitative data on this compound levels in different populations and the impact of specific IVD gene mutations on enzyme activity.
Table 1: this compound (C5) Concentrations in Newborn Blood Spots
| Phenotype | C5 Acylcarnitine Concentration (µmol/L) | Reference |
| Metabolically Mild or Intermediate | 0.8 to 6 | [7] |
| Metabolically Severe | up to 21.7 | [7] |
| Healthy Newborns (cutoff) | < 0.47 | [8] |
Table 2: Impact of IVD Gene Mutations on Enzyme Activity
| Mutation | Effect on IVD Protein/Enzyme Activity | Reference |
| c.1006T>C (p.Cys336Arg) | Leads to a lack of IVD protein and slightly reduced enzymatic activity. | [9] |
| c.144+1G>T (intron 1) | Causes aberrant splicing, leading to no detectable enzyme activity and reduced IVD protein (<10% of control). | [10] |
| c.457-3_2CA>GG (intron 4) | Causes aberrant splicing, leading to no detectable enzyme activity and reduced IVD protein (<10% of control). | [10] |
| c.149G>T (p.Arg21Leu) | Missense mutation predicted to affect enzymatic function and/or stability, resulting in no detectable enzyme activity. | [10] |
| c.832A>G (p.Ser249Gly) | Missense mutation predicted to affect enzymatic function and/or stability, resulting in no detectable enzyme activity. | [10] |
| c.1135T>G (p.Phe350Val) | Missense mutation predicted to affect enzymatic function and/or stability, resulting in no detectable enzyme activity. | [10] |
| Disease-associated mutations (e.g., A314V, E411K) | Disrupt FAD binding or distort the substrate pocket, reducing enzymatic activity by over 80%. | [11] |
Signaling Pathways Influenced by this compound
Elevated levels of acylcarnitines, including this compound, can impact cellular signaling, particularly in the context of inflammation and metabolism.
Proinflammatory Signaling in Macrophages
Acylcarnitines have been shown to activate proinflammatory signaling pathways in macrophages.[12][13] This activation can contribute to the sterile inflammation observed in metabolic diseases. The proposed mechanism involves the activation of downstream signaling cascades that are also associated with pattern recognition receptors (PRRs). Key signaling molecules involved include:
-
JNK (c-Jun N-terminal kinase) and ERK (extracellular signal-regulated kinase) : Acylcarnitines can induce the phosphorylation of JNK and ERK, which are critical components of many proinflammatory signaling pathways.[12]
-
NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) : Previous studies have shown that certain acylcarnitines can induce an NF-κB-luciferase reporter gene, suggesting the activation of this key inflammatory transcription factor.[12][13]
PPAR Signaling Pathway
The peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that play a crucial role in the regulation of lipid and glucose metabolism.[14][15] Carnitine homeostasis and mitochondrial function are regulated by PPARγ signaling.[16] L-carnitine therapy has been shown to exert anti-inflammatory effects by regulating the CPT I-dependent PPARγ signaling pathway.[17] While direct regulation of PPARs by this compound is not fully elucidated, the intimate connection between carnitine metabolism and PPAR signaling suggests a potential interplay.
mTOR Signaling Pathway
The mammalian target of rapamycin (mTOR) is a central kinase that regulates cell growth, proliferation, and metabolism in response to nutrients, growth factors, and cellular energy status.[18][19][20][21][22] While direct evidence of this compound regulating mTOR is limited, the accumulation of metabolites from branched-chain amino acid catabolism can influence mTORC1 signaling. Given that this compound is a product of leucine metabolism, and leucine is a potent activator of mTORC1, it is plausible that dysregulated leucine metabolism leading to high this compound levels could indirectly affect mTOR signaling.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Quantification of Acylcarnitines by LC-MS/MS
This method allows for the sensitive and specific quantification of various acylcarnitine species, including this compound, from biological samples.[23][24][25]
4.1.1 Sample Preparation (Plasma) [23][25]
-
To 10 µL of plasma, add 100 µL of ice-cold methanol containing a mixture of stable isotope-labeled internal standards.
-
Vortex the mixture vigorously to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness in a vacuum concentrator.
-
For butylation, add 50 µL of 3N butanolic-HCl and incubate at 65°C for 15 minutes.
-
Evaporate the butanolic-HCl under a stream of nitrogen.
-
Reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.
4.1.2 Liquid Chromatography [24]
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to separate the acylcarnitines. A typical gradient might be from 5% to 100% B over 10-15 minutes.
-
Flow Rate: 0.2-0.5 mL/min.
4.1.3 Tandem Mass Spectrometry (MS/MS) [24]
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: The protonated molecular ion [M+H]⁺ of each acylcarnitine.
-
Product Ion: A common product ion for all acylcarnitines is at m/z 85, corresponding to the carnitine backbone fragment. Specific precursor-to-product ion transitions are monitored for each analyte and internal standard.
4.1.4 Data Analysis
The concentration of each acylcarnitine is determined by calculating the peak area ratio of the analyte to its corresponding internal standard and comparing it to a calibration curve generated using known concentrations of standards.
Isovaleryl-CoA Dehydrogenase (IVD) Enzyme Activity Assay
This assay measures the activity of the IVD enzyme by detecting the formation of its product, 3-methylcrotonyl-CoA (MC-CoA), using high-performance liquid chromatography (HPLC).[26]
4.2.1 Enzyme Preparation (from Lymphocytes) [26]
-
Isolate lymphocytes from peripheral blood.
-
Prepare a crude enzyme solution by sonicating the lymphocytes in an appropriate buffer.
4.2.2 Enzymatic Reaction [26]
-
Incubate the crude enzyme preparation with the following substrates in a reaction buffer:
-
Isovaleryl-CoA (substrate)
-
Flavin adenine dinucleotide (FAD) (cofactor)
-
Phenazine methosulfate (electron acceptor)
-
-
Incubate the reaction mixture at 37°C for a defined period.
-
Stop the reaction by adding a quenching solution (e.g., acid).
4.2.3 HPLC Analysis [26]
-
Inject the reaction mixture into an HPLC system.
-
Separate the product, 3-methylcrotonyl-CoA, from the substrate and other components using a reversed-phase column.
-
Detect the 3-methylcrotonyl-CoA using an ultraviolet (UV) spectrophotometer at its maximum absorbance wavelength.
4.2.4 Data Analysis
The amount of 3-methylcrotonyl-CoA produced is quantified by comparing the peak area to a standard curve of known concentrations. The enzyme activity is then calculated and expressed as nmol of product formed per minute per milligram of protein.
Genetic Analysis of the IVD Gene
Mutation analysis of the IVD gene is crucial for the definitive diagnosis of isovaleric acidemia.
4.3.1 DNA Extraction
Genomic DNA is extracted from peripheral blood leukocytes using standard commercial kits.
4.3.2 PCR Amplification
The coding exons and flanking intronic regions of the IVD gene are amplified using polymerase chain reaction (PCR) with specific primers.
4.3.3 DNA Sequencing
The amplified PCR products are purified and sequenced using Sanger sequencing or next-generation sequencing (NGS) technologies to identify any mutations.
4.3.4 Data Analysis
The obtained DNA sequence is compared to the reference sequence of the IVD gene to identify any variations. The pathogenicity of any identified variants is then assessed using bioinformatics tools and by consulting mutation databases.
Conclusion
The genetic regulation of this compound levels is predominantly controlled by the IVD gene. Mutations in this gene lead to isovaleric acidemia, a condition characterized by the accumulation of this compound. The accurate measurement of this compound and the functional characterization of IVD gene variants are essential for the diagnosis and management of this disorder. Furthermore, emerging evidence suggests a role for acylcarnitines in modulating cellular signaling pathways, particularly those involved in inflammation and metabolism. The methodologies and data presented in this guide provide a robust framework for researchers and clinicians working to further unravel the complexities of this compound metabolism and its implications for human health.
References
- 1. IVD gene: MedlinePlus Genetics [medlineplus.gov]
- 2. genecards.org [genecards.org]
- 3. medlineplus.gov [medlineplus.gov]
- 4. mdpi.com [mdpi.com]
- 5. L-carnitine therapy in isovaleric acidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Isovaleric Acidemia: New Aspects of Genetic and Phenotypic Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Functional analysis of a novel homozygous missense IVD gene variant: a case report with dual genetic diagnoses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Different spectrum of mutations of isovaleryl-CoA dehydrogenase (IVD) gene in Korean patients with isovaleric acidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. Acylcarnitines activate proinflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acylcarnitines activate proinflammatory signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Interplay between Metabolism, PPAR Signaling Pathway, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. PPAR-γ regulates carnitine homeostasis and mitochondrial function in a lamb model of increased pulmonary blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. L-carnitine ameliorates the liver inflammatory response by regulating carnitine palmitoyltransferase I-dependent PPARγ signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mTOR signaling in growth control and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 20. mdpi.com [mdpi.com]
- 21. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 25. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]
- 26. Establishment of a practical enzymatic assay method for determination of isovaleryl-CoA dehydrogenase activity using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Isovalerylcarnitine in Human Plasma by LC-MS/MS
Introduction
Isovalerylcarnitine is a critical biomarker for the diagnosis and monitoring of isovaleric acidemia, an inherited metabolic disorder affecting leucine metabolism. Accurate and precise quantification of this compound in biological matrices such as plasma is essential for clinical diagnostics and research. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in human plasma. The method utilizes a simple protein precipitation step for sample preparation and a stable isotope-labeled internal standard to ensure high accuracy. This approach allows for the chromatographic separation of this compound from its isomers, which is crucial for differential diagnosis.[1][2]
Experimental Workflow
The overall experimental workflow for the quantification of this compound is depicted below.
Caption: Overall workflow for this compound quantification.
Experimental Protocols
Materials and Reagents
-
This compound standard (Cambridge Isotope Laboratories or equivalent)
-
d9-Isovalerylcarnitine internal standard (Cambridge Isotope Laboratories or equivalent)[3]
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (drug-free)
Instrumentation
-
A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Preparation of Stock Solutions, Calibration Standards, and Quality Controls
-
Stock Solutions: Prepare individual stock solutions of this compound and d9-isovalerylcarnitine in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare a series of working standard solutions by serially diluting the this compound stock solution with 50% methanol.
-
Internal Standard Working Solution: Dilute the d9-isovalerylcarnitine stock solution with 50% methanol to a final concentration of 100 ng/mL.
-
Calibration Standards: Prepare calibration standards by spiking the appropriate working standard solutions into drug-free human plasma to achieve a concentration range of 1-1000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.
Sample Preparation
-
To 100 µL of plasma sample, calibrator, or QC, add 10 µL of the internal standard working solution (100 ng/mL d9-isovalerylcarnitine).
-
Add 400 µL of ice-cold methanol to precipitate proteins.[4][5]
-
Vortex the samples for 30 seconds.
-
Incubate the samples at 4°C for 20 minutes.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.[5]
-
Transfer 100 µL of the supernatant to a new microcentrifuge tube.
-
Dilute the supernatant with 900 µL of mobile phase A (0.1% formic acid in water).[5]
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.7 µm)[1] |
| Mobile Phase A | 0.1% Formic Acid and 2.5 mM Ammonium Acetate in Water[6][7] |
| Mobile Phase B | 0.1% Formic Acid and 2.5 mM Ammonium Acetate in Acetonitrile[6][7] |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | As detailed in the table below |
Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 2 |
| 2.0 | 2 |
| 10.0 | 60 |
| 10.1 | 95 |
| 12.0 | 95 |
| 12.1 | 2 |
| 15.0 | 2 |
Mass Spectrometry
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Ion Spray Voltage | 5500 V[6] |
| Heater Temperature | 550°C[6] |
| Collision Gas | Nitrogen |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 246.2 | 85.1 | 25 |
| d9-Isovalerylcarnitine | 255.2 | 85.1 | 25 |
Note: The characteristic product ion at m/z 85 is common for acylcarnitines.[6]
Data Presentation
Calibration Curve
A typical calibration curve for this compound in human plasma is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | Example Value |
| 5 | Example Value |
| 10 | Example Value |
| 50 | Example Value |
| 100 | Example Value |
| 250 | Example Value |
| 500 | Example Value |
| 1000 | Example Value |
Method Validation Summary
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Precision (%CV) | < 15% |
| Accuracy (%Bias) | ± 15% |
| Recovery | 85-115% |
| Matrix Effect | Minimal |
Signaling Pathway Context
Caption: Formation of this compound in leucine catabolism.
The LC-MS/MS method described provides a reliable, sensitive, and specific approach for the quantification of this compound in human plasma. The simple sample preparation and the use of a stable isotope-labeled internal standard contribute to the robustness and accuracy of the assay. This method is suitable for use in clinical and research settings for the diagnosis and monitoring of isovaleric acidemia and other related metabolic disorders.
References
- 1. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]
- 2. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 4. sciex.com [sciex.com]
- 5. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]
- 6. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Isovalerylcarnitine Extraction from Dried Blood Spots
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isovalerylcarnitine (C5) is a critical biomarker for the diagnosis of Isovaleric Acidemia (IVA), an inherited metabolic disorder characterized by the deficiency of the enzyme isovaleryl-CoA dehydrogenase.[1][2][3] This deficiency leads to the accumulation of isovaleric acid and its derivatives, which can cause severe metabolic acidosis, neurological damage, and even death if left untreated.[3] Newborn screening programs widely utilize the analysis of this compound in dried blood spots (DBS) for early detection and intervention.[1]
These application notes provide detailed protocols for the extraction of this compound from DBS samples for analysis by tandem mass spectrometry (MS/MS), the gold standard for this application. The protocols cover both derivatized and non-derivatized methods, offering flexibility based on laboratory instrumentation and sensitivity requirements.
Metabolic Pathway of Isovaleric Acidemia
The following diagram illustrates the metabolic pathway of leucine catabolism and the enzymatic block in Isovaleric Acidemia.
Caption: Leucine catabolism and the metabolic block in Isovaleric Acidemia.
Experimental Workflow for DBS Analysis
The general workflow for the extraction and analysis of this compound from dried blood spots is depicted below.
Caption: General workflow for this compound analysis from DBS.
Experimental Protocols
Two common protocols for the extraction of this compound from DBS are provided below: a non-derivatized method and a method involving butylation for derivatization.
Protocol 1: Non-Derivatized Extraction for LC-MS/MS Analysis
This protocol is a simpler and faster method suitable for modern, sensitive LC-MS/MS systems.
Materials:
-
Dried blood spot collection cards
-
3 mm hole puncher
-
96-well microtiter plates
-
Extraction solution: 85:15 (v/v) acetonitrile:water containing stable isotope-labeled internal standards (e.g., d9-isovalerylcarnitine).
-
Plate shaker
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Punch a 3 mm disc from the center of the dried blood spot into a well of a 96-well plate.
-
Add 200 µL of the extraction solution containing internal standards to each well.[4]
-
Seal the plate and incubate for 20 minutes at room temperature on a microplate shaker.[4]
-
Centrifuge the plate for 10 minutes at 4000 rpm to pellet the filter paper disc and any precipitated proteins.[4]
-
Carefully transfer 150 µL of the supernatant to a new 96-well plate or autosampler vials.[4]
-
Inject the supernatant for LC-MS/MS analysis.
Protocol 2: Extraction with Butylation (Derivatization) for FIA-MS/MS Analysis
This protocol involves a derivatization step to form butyl esters of the acylcarnitines, which can enhance signal intensity in flow injection analysis (FIA)-MS/MS.
Materials:
-
Dried blood spot collection cards
-
1/8 inch (or 3 mm) hole puncher
-
1.5 mL microcentrifuge tubes or 96-well plates
-
Extraction solution: Methanol containing stable isotope-labeled internal standards.
-
Rocker or shaker
-
Centrifuge
-
Nitrogen evaporator
-
Derivatizing reagent: 3N HCl in n-butanol
-
Incubator or heating block (60-65°C)
-
Reconstitution solution: 80:20 (v/v) methanol:water or other suitable mobile phase.
-
FIA-MS/MS system
Procedure:
-
Punch a 1/8 inch (or 3 mm) disc from the dried blood spot into a microcentrifuge tube or a well of a 96-well plate.
-
Add 100 µL of the methanolic extraction solution with internal standards to each sample.
-
Shake or rock the samples for 30 minutes at room temperature.
-
Centrifuge the samples, and transfer 95 µL of the supernatant to a new tube or well.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Add 100 µL of 3N HCl in n-butanol to the dried extract.
-
Incubate at 60-65°C for 20-30 minutes.
-
Dry the contents again under a stream of nitrogen.
-
Reconstitute the derivatized residue in 100 µL of the reconstitution solution.
-
Vortex and centrifuge the samples.
-
Transfer the supernatant to autosampler vials for FIA-MS/MS analysis.
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the analysis of this compound from dried blood spots using LC-MS/MS based methods.
Table 1: Method Validation Parameters for this compound Analysis
| Parameter | Reported Value | Reference |
| Linearity (R²) | > 0.9977 | [5] |
| Intra-assay CV (%) | < 5.2 | [5] |
| Inter-assay CV (%) | < 5.2 | [5] |
| Recovery (%) | 96.8 - 105.2 | [5] |
| Limit of Detection (LOD) | < 0.2 µmol/L | [5] |
| Limit of Quantitation (LOQ) | < 0.2 µmol/L | [5] |
Table 2: Cut-off Values for this compound in Newborn Screening
| Screening Program | Cut-off Value (µmol/L) | Reference |
| Faroe Islands | 0.5 | [5] |
| England (Pilot Study) | 1.0 (initially), 2.0 (revised) | |
| Wales | ≥ 1.6 (analytical), ≥ 2.0 (presumptive positive) | [2] |
Discussion
The choice between a non-derivatized and a derivatized method depends on the instrumentation available and the desired throughput. Non-derivatized methods are generally faster and require fewer handling steps, making them well-suited for high-throughput screening laboratories equipped with modern, highly sensitive LC-MS/MS instruments.[4] Derivatization with butanol, while adding extra steps to the workflow, can improve the ionization efficiency and sensitivity of this compound, which may be beneficial for older MS/MS systems or when using FIA.
A significant challenge in the analysis of this compound is the presence of isobaric compounds, most notably pivaloylcarnitine. Pivaloylcarnitine can originate from maternal use of certain antibiotics or the use of nipple creams containing pivalic acid derivatives, leading to false-positive results for Isovaleric Acidemia. The use of LC-MS/MS allows for the chromatographic separation of these isomers, thereby significantly reducing the false-positive rate compared to FIA-MS/MS. Second-tier testing using LC-MS/MS is often employed to confirm elevated C5 levels detected by initial screening.
Conclusion
The extraction of this compound from dried blood spots is a robust and reliable method for the early detection of Isovaleric Acidemia. The protocols outlined in these application notes, combined with the use of tandem mass spectrometry, provide the necessary sensitivity and specificity for accurate quantification. Careful consideration of potential interferences, such as pivaloylcarnitine, and the implementation of appropriate analytical strategies, such as LC-MS/MS for isomer separation, are crucial for minimizing false-positive results and ensuring the effectiveness of newborn screening programs.
References
- 1. Isovaleric Acidemia: New Aspects of Genetic and Phenotypic Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isovaleric Acidemia - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 3. Isovaleric Acidemia — New England Consortium of Metabolic Programs [newenglandconsortium.org]
- 4. researchgate.net [researchgate.net]
- 5. UPLC-MS/MS analysis of C5-acylcarnitines in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Preparation and Certification of Isovalerylcarnitine Analytical Standards
Introduction
Isovalerylcarnitine is a critical biomarker for the diagnosis of Isovaleric Acidemia, an inborn error of leucine metabolism.[1][2][3][4] Accurate quantification of this compound in biological samples is essential for newborn screening, patient monitoring, and clinical research.[5][6] This requires the availability of high-purity, well-characterized analytical standards. These application notes provide a detailed protocol for the chemical synthesis, purification, and characterization of this compound for use as an analytical standard in research and drug development settings.
Principle
The preparation of the this compound standard involves a two-step process. First, this compound is synthesized via the esterification of L-carnitine. A common method involves reacting L-carnitine with an activated form of isovaleric acid, such as isovaleryl chloride.[7] Following synthesis, the crude product is subjected to a rigorous purification process, typically involving a combination of solid-phase extraction (SPE) and high-performance liquid chromatography (HPLC) to remove unreacted starting materials and byproducts.[8] Finally, the purified compound is thoroughly characterized using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and assess its purity before being prepared as a stock solution for use as an analytical standard.
Experimental Workflow
The overall process for preparing the this compound analytical standard is outlined in the workflow diagram below.
References
- 1. L-carnitine therapy in isovaleric acidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-carnitine therapy in isovaleric acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hmdb.ca [hmdb.ca]
- 4. thomassci.com [thomassci.com]
- 5. Selective and accurate C5 acylcarnitine quantitation by UHPLC-MS/MS: Distinguishing true isovaleric acidemia from pivalate derived interference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Laboratory analysis of acylcarnitines, 2020 update: a technical standard of the American College of Medical Genetics and Genomics (ACMG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 8. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Isovalerylcarnitine in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isovalerylcarnitine is an acylcarnitine that plays a significant role in cellular metabolism, particularly in the catabolism of the branched-chain amino acid L-leucine.[1][2] In cell culture, this compound is a valuable tool for investigating various cellular processes, most notably apoptosis, immune cell function, and osteoblast differentiation.[3] It is also a critical metabolite for in vitro modeling of the genetic disorder isovaleric acidemia.[4][5]
These application notes provide a comprehensive guide to the use of this compound in cell culture studies, including its mechanism of action, detailed experimental protocols, and data presentation guidelines.
Mechanism of Action
The primary mechanism of action for this compound's pro-apoptotic effects is through the activation of the calpain system.[2][6] Calpains are a family of calcium-dependent proteases. Activation of calpain can, in turn, activate the caspase cascade, a central component of the apoptotic signaling pathway, ultimately leading to programmed cell death.[3][6] This makes this compound a tool to study the interplay between these two protease families in apoptosis.
In other cellular contexts, such as in hepatocytes, this compound has demonstrated anti-apoptotic effects and can inhibit proteolysis and autophagy.[7] Furthermore, it has been shown to promote the proliferation and differentiation of human osteoblasts, suggesting a role in bone metabolism.[8]
Data Presentation: Summary of Quantitative Data
The following tables summarize the reported concentrations and effects of this compound in various cell culture applications.
| Cell Type | Application | Concentration Range | Observed Effect | Reference(s) |
| U937 (Human leukemic cells) | Apoptosis, Immune Function | Not specified in abstracts | Increased phagocytosis, increased cell killing, reduced cell proliferation. | [1][3][9] |
| C2.8 (Murine hepatocytes) | Apoptosis | 1 mM | Increased survival and decreased apoptosis in hepatocyte growth factor-deprived cells. | [7] |
| Isolated perfused rat liver | Proteolysis, Autophagy | 77 µM - 100 µM | Inhibition of amino acid deprivation-induced proteolysis and autophagy. | [7] |
| Human Osteoblasts | Proliferation, Differentiation | Lower than L-carnitine | Enhanced cell proliferation, collagen type I expression, and mineralization. | [8] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
Protocol 1: Induction of Apoptosis in U937 Cells
This protocol describes how to treat U937 cells with this compound and subsequently measure apoptosis using Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
U937 cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (powder or stock solution)
-
Phosphate Buffered Saline (PBS)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Culture: Culture U937 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2. Maintain cell density between 2 x 10^5 and 1 x 10^6 cells/mL.
-
Cell Seeding: Seed 1 x 10^6 cells in 6-well plates.
-
Treatment: Prepare a stock solution of this compound in sterile water or an appropriate solvent. Treat the cells with varying concentrations of this compound (e.g., 10 µM, 50 µM, 100 µM, 500 µM, 1 mM). Include a vehicle-only control. Incubate for 24-48 hours.
-
Cell Harvesting: Transfer the cells from each well to separate centrifuge tubes. Centrifuge at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X binding buffer provided in the apoptosis detection kit. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. Annexin V positive, PI negative cells are in early apoptosis, while Annexin V positive, PI positive cells are in late apoptosis or necrosis.
Protocol 2: Cell Proliferation Assay
This protocol uses a standard MTT assay to assess the effect of this compound on the proliferation of U937 cells.
Materials:
-
U937 cells and complete culture medium
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate.
-
Treatment: Add varying concentrations of this compound to the wells. Include a vehicle control. Incubate for 24, 48, and 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: Phagocytosis Assay
This protocol provides a method to assess the effect of this compound on the phagocytic activity of U937 cells using fluorescently labeled beads.
Materials:
-
U937 cells and complete culture medium
-
This compound
-
Fluorescently labeled latex beads (e.g., FITC-labeled beads)
-
Trypan Blue
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Treatment: Treat U937 cells with this compound as described in Protocol 1 for a shorter duration, for instance, 6-12 hours.
-
Phagocytosis Induction: Add fluorescently labeled latex beads to the cell culture at a ratio of approximately 10 beads per cell. Incubate for 1-2 hours at 37°C to allow for phagocytosis.
-
Quenching Extracellular Fluorescence: Add Trypan Blue to quench the fluorescence of beads that have not been internalized.
-
Analysis:
-
Flow Cytometry: Analyze the cells on a flow cytometer to quantify the percentage of fluorescent cells (cells that have phagocytosed beads) and the mean fluorescence intensity (an indicator of the number of beads per cell).
-
Fluorescence Microscopy: Visualize the cells under a fluorescence microscope to observe the internalization of beads.
-
Protocol 4: Osteoblast Differentiation Assay
This protocol outlines how to assess the effect of this compound on the differentiation of human osteoblasts by measuring alkaline phosphatase (ALP) activity and mineralization.
Materials:
-
Human osteoblasts
-
Osteoblast growth medium and osteogenic differentiation medium (containing ascorbic acid and β-glycerophosphate)
-
This compound
-
Alkaline Phosphatase (ALP) activity assay kit
-
Alizarin Red S staining solution
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Culture human osteoblasts in growth medium. Upon reaching confluence, switch to osteogenic differentiation medium and treat with various concentrations of this compound. Refresh the medium and treatment every 2-3 days.
-
ALP Activity (Day 7-14):
-
Lyse the cells and perform an ALP activity assay according to the manufacturer's instructions.
-
Normalize the ALP activity to the total protein content of each sample.
-
-
Mineralization Assay (Day 14-21):
-
Fix the cells with 4% paraformaldehyde.
-
Stain with Alizarin Red S solution to visualize calcium deposits.
-
Quantify the staining by extracting the dye with cetylpyridinium chloride and measuring the absorbance at 562 nm.
-
Visualizations: Signaling Pathways and Workflows
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Caption: General experimental workflow for cell culture studies with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound is a specific activator of calpain of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of carnitine, acetylcarnitine and this compound on immune function and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. L-carnitine therapy in isovaleric acidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. L-carnitine and isovaleryl L-carnitine fumarate positively affect human osteoblast proliferation and differentiation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Isotopically Labeled Isovalerylcarnitine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the chemical synthesis of isotopically labeled isovalerylcarnitine, a critical internal standard for quantitative mass spectrometry analysis in metabolomics and clinical research. The protocol is based on established methods for acylcarnitine synthesis and is adaptable for the preparation of both deuterium and carbon-13 labeled this compound.
Introduction
This compound is an acylcarnitine that plays a role in the metabolism of the branched-chain amino acid leucine. Accurate quantification of this compound in biological samples is crucial for the diagnosis and monitoring of certain inborn errors of metabolism, such as isovaleric acidemia. Stable isotope-labeled internal standards are essential for reliable quantification by mass spectrometry, as they correct for matrix effects and variations in sample preparation and instrument response. This document outlines a comprehensive protocol for the synthesis of such standards.
Quantitative Data Summary
While specific yields and isotopic enrichment can vary based on the exact reaction conditions and the purity of the starting materials, the following table provides representative data based on similar acylcarnitine syntheses. Researchers should perform their own analysis to determine the precise characteristics of their synthesized compound.
| Parameter | Deuterated this compound (e.g., d9) | 13C-Labeled this compound (e.g., 13C5) |
| Starting Materials | L-Carnitine HCl, Isovaleric acid-d9 | L-Carnitine HCl, Isovaleric acid-13C5 |
| Expected Molecular Weight | Varies based on deuteration pattern | Varies based on 13C incorporation |
| Typical Yield | 70-90% | 70-90% |
| Purity (by HPLC) | >95% | >95% |
| Isotopic Enrichment (by MS) | >98% | >98% |
Experimental Protocol: Chemical Synthesis of Isotopically Labeled this compound
This protocol is adapted from the general method for acylcarnitine synthesis, which involves the formation of an acyl chloride followed by esterification of L-carnitine.[1] The procedure described by Bohmer and Bremer for the synthesis of propionylcarnitine serves as a foundational method.[2][3][4]
Materials and Reagents:
-
Isotopically Labeled Isovaleric Acid (e.g., Isovaleric acid-d9 or Isovaleric acid-13C)
-
L-Carnitine Hydrochloride
-
Thionyl Chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM) or other suitable anhydrous solvent
-
Anhydrous Diethyl Ether
-
Trifluoroacetic acid (TFA) (for potential use as a solvent for carnitine)
-
HPLC-grade solvents for purification (e.g., acetonitrile, water, formic acid)
-
Inert gas (e.g., Argon or Nitrogen)
Instrumentation:
-
Standard laboratory glassware (round-bottom flasks, condensers, etc.)
-
Magnetic stirrer with heating capabilities
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system for purification
-
Mass Spectrometer (MS) for identity confirmation and isotopic enrichment analysis
-
Nuclear Magnetic Resonance (NMR) spectrometer for structural confirmation and purity assessment
Procedure:
Step 1: Formation of Isotopically Labeled Isovaleryl Chloride
Caution: Thionyl chloride is a corrosive and toxic reagent. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, dissolve the isotopically labeled isovaleric acid in a minimal amount of anhydrous dichloromethane.
-
Slowly add an excess of thionyl chloride (approximately 2-3 molar equivalents) to the solution at room temperature.
-
Gently reflux the reaction mixture for 1-2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete, carefully remove the excess thionyl chloride and solvent by distillation or under reduced pressure using a rotary evaporator. It is crucial to ensure all excess thionyl chloride is removed as it can interfere with the next step. Co-evaporation with an anhydrous solvent like toluene can aid in the complete removal. The resulting isotopically labeled isovaleryl chloride is typically used in the next step without further purification.
Step 2: Esterification of L-Carnitine
-
In a separate dry flask under an inert atmosphere, suspend L-carnitine hydrochloride in anhydrous dichloromethane or another suitable anhydrous solvent. Some protocols suggest dissolving L-carnitine hydrochloride in trifluoroacetic acid before the addition of the acyl chloride.
-
Cool the L-carnitine suspension in an ice bath.
-
Slowly add the freshly prepared isotopically labeled isovaleryl chloride (dissolved in a small amount of anhydrous dichloromethane) to the L-carnitine suspension with vigorous stirring.
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours (e.g., 4-18 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
After the reaction is complete, the crude product is typically a solid or a viscous oil.
Step 3: Purification of Isotopically Labeled this compound
-
The crude product can be precipitated by the addition of a non-polar solvent like anhydrous diethyl ether. The precipitate can then be collected by filtration and washed with diethyl ether to remove unreacted acyl chloride and other non-polar impurities.
-
For higher purity, the crude product should be purified by preparative High-Performance Liquid Chromatography (HPLC). A reversed-phase C18 column is commonly used with a mobile phase gradient of water and acetonitrile containing a small amount of formic acid (e.g., 0.1%) to ensure good peak shape.
-
Collect the fractions containing the desired product, which can be identified by LC-MS analysis.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the final isotopically labeled this compound product. The final product is often obtained as a hydrochloride or trifluoroacetate salt, depending on the purification conditions.
Step 4: Characterization and Quality Control
-
Mass Spectrometry (MS): Confirm the identity of the synthesized compound by determining its molecular weight. Analyze the isotopic distribution to calculate the isotopic enrichment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Use ¹H and ¹³C NMR to confirm the chemical structure and assess the purity of the final product. For ¹³C-labeled compounds, ¹³C NMR will directly show the position and extent of labeling.[5][6][7]
-
High-Performance Liquid Chromatography (HPLC): Determine the chemical purity of the final product by analyzing it on an analytical HPLC system.[8]
Diagrams
References
- 1. Formation of branched chain acylcarnitines in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Propionylcarnitine. Physiological variations in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic response to carnitine in methylmalonic aciduria. An effective strategy for elimination of propionyl groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. L-carnitine enhances excretion of propionyl coenzyme A as propionylcarnitine in propionic acidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of quantitative 1H and 13C NMR to determine the purity of organic compound reference materials: a case study of sta… [ouci.dntb.gov.ua]
- 7. Use of quantitative 1H and 13C NMR to determine the purity of organic compound reference materials: a case study of standards for nitrofuran metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
High-Throughput Screening for Isovalerylcarnitine in Plasma Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isovalerylcarnitine (C5) is a critical biomarker for the diagnosis and monitoring of Isovaleric Acidemia (IVA), an inherited metabolic disorder affecting the leucine catabolism pathway.[1][2][3] Deficiency in the isovaleryl-CoA dehydrogenase (IVD) enzyme leads to the accumulation of isovaleryl-CoA, which is subsequently converted to isovaleric acid and its derivatives, including this compound.[1][3] High-throughput screening of this compound in plasma samples is essential for newborn screening programs and for monitoring therapeutic interventions in affected individuals.[4] This document provides detailed application notes and protocols for the quantitative analysis of this compound in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method.[5][6]
Metabolic Pathway of this compound
This compound is an acylcarnitine, a class of organic compounds that play a crucial role in cellular energy metabolism.[7] Specifically, it is an ester of carnitine and isovaleric acid. The formation of this compound is a key detoxification step in the leucine degradation pathway when the normal enzymatic process is impaired.[3]
Figure 1: Leucine catabolism and this compound formation.
High-Throughput Screening Workflow
The high-throughput screening of this compound in plasma samples involves several key stages, from sample reception to data analysis and reporting. The following diagram illustrates a typical workflow designed for efficiency and accuracy in a clinical or research laboratory setting.
Figure 2: High-throughput screening workflow for this compound.
Experimental Protocols
Plasma Sample Preparation (Protein Precipitation)
This protocol is designed for the rapid and efficient extraction of acylcarnitines from plasma with minimal sample handling, making it ideal for high-throughput applications.[5]
Materials:
-
Human plasma samples (EDTA or Heparin)[8]
-
Internal Standard (IS) solution: Deuterated this compound (e.g., d9-isovalerylcarnitine) in methanol.
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 10 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 100 µL of the internal standard solution to the plasma sample.
-
Vortex briefly to mix.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.[9]
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
This method utilizes ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry for the sensitive and specific quantification of this compound.[10]
Instrumentation:
-
UPLC system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-4.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound (C5): Precursor ion (m/z) -> Product ion (m/z)
-
d9-Isovalerylcarnitine (IS): Precursor ion (m/z) -> Product ion (m/z)
-
-
Collision Energy and other source parameters: To be optimized for the specific instrument used.
Data Presentation
Quantitative Data Summary
The following tables summarize the expected quantitative data for this compound screening.
Table 1: Typical this compound Concentrations in Plasma
| Population | This compound (C5) Concentration (µM) | Reference |
| Healthy Newborns | < 0.5 | [4] |
| Isovaleric Acidemia (IVA) Patients | > 5.0 | [2][11] |
Table 2: Assay Performance Characteristics
| Parameter | Value | Reference |
| Linearity (r²) | > 0.99 | [10] |
| Limit of Detection (LOD) | 0.002 - 0.063 µM | [10] |
| Limit of Quantification (LOQ) | 0.004 - 0.357 µM | [10] |
| Precision (CV%) | < 15% | [5][10] |
| Recovery (%) | 84 - 112% | [5] |
Discussion and Considerations
-
Isobaric Compounds: It is crucial to be aware of isobaric compounds that can interfere with the measurement of this compound, such as pivaloylcarnitine (from certain antibiotics) and 2-methylbutyrylcarnitine.[1][4][7] The chromatographic separation step in the LC-MS/MS method is designed to resolve these isomers.[10]
-
Second-Tier Testing: In newborn screening, an elevated C5 acylcarnitine level is considered a presumptive positive result.[4] Confirmatory testing, such as urine organic acid analysis to detect isovalerylglycine, is necessary for a definitive diagnosis of IVA.[1][11]
-
Method Validation: The presented LC-MS/MS method should be fully validated in each laboratory according to established guidelines. This includes assessing linearity, accuracy, precision, selectivity, and stability.
-
Clinical Correlation: All laboratory results should be interpreted in the context of the patient's clinical presentation and other diagnostic findings.
Conclusion
The high-throughput screening of this compound in plasma using LC-MS/MS is a robust and reliable method for the early detection of Isovaleric Acidemia and for monitoring treatment efficacy. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers, scientists, and drug development professionals to implement this essential diagnostic tool. Adherence to proper sample preparation, analytical procedures, and quality control measures is paramount for achieving accurate and reproducible results.
References
- 1. Isovaleric acidaemia - Genomics Education Programme [genomicseducation.hee.nhs.uk]
- 2. Practical Considerations for the Diagnosis and Management of Isovaleryl-CoA-Dehydrogenase Deficiency (Isovaleric Acidemia): Systematic Search and Review and Expert Opinions [mdpi.com]
- 3. Isovaleric acidemia: Therapeutic response to supplementation with glycine, l-carnitine, or both in combination and a 10-year follow-up case study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Classic Isovaleric Acidemia - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Rapid measurement of plasma acylcarnitines by liquid chromatography-tandem mass spectrometry without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Study of plasma acylcarnitines using tandem mass spectrometry. Application to the diagnosis of metabolism hereditary diseases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic Pathways of Acylcarnitine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. seattlechildrenslab.testcatalog.org [seattlechildrenslab.testcatalog.org]
- 9. Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A rapid UPLC-MS/MS method for simultaneous separation of 48 acylcarnitines in dried blood spots and plasma useful as a second-tier test for expanded newborn screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. oklahoma.gov [oklahoma.gov]
Application Notes and Protocols: In Vitro Assays for Measuring Isovalerylcarnitine's Effect on Calpain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isovalerylcarnitine is a metabolite derived from the catabolism of the branched-chain amino acid L-leucine.[1][2] In the context of cellular function, this compound has been identified as a potent and selective activator of calpains, specifically the high calcium-requiring forms (calpain II).[1] Calpains are a family of calcium-dependent, non-lysosomal cysteine proteases that play crucial roles in various cellular processes, including signal transduction, cell motility, and apoptosis.[3][4] Dysregulation of calpain activity is implicated in several pathological conditions.
The activation of calpain by this compound involves a dual mechanism: it increases the affinity of the enzyme for calcium (Ca2+) and enhances its maximum reaction velocity (Vmax).[1] This activation can lead to downstream cellular events such as apoptosis.[5][6] In the genetic disorder isovaleric acidemia, the accumulation of isovaleric acid and its derivatives, including this compound, can paradoxically lead to decreased calpain activity in erythrocytes.[7][8][9][10][11]
These application notes provide detailed protocols for in vitro assays to measure the effect of this compound on calpain activity. The described methods include fluorometric, colorimetric, and western blot-based approaches, suitable for research and drug development purposes.
Data Presentation
The following tables summarize quantitative data regarding the effect of this compound on calpain activity and provide details on common calpain substrates.
Table 1: Effect of this compound on Calpain Activity
| Parameter | Observation | Reference |
| Calpain Isoform Specificity | Activates calpain II, but not most calpain I isoforms.[1] | [1] |
| Mechanism of Activation | Increases calpain's affinity for Ca2+ by approximately ten-fold.[1] | [1] |
| Increases calpain's Vmax by 1.3 to 1.6-fold.[1] | [1] | |
| Activation Fold (Human Neutrophils) | 12 to 15-fold activation at low micromolar Ca2+ concentrations.[2] | [2] |
| Effect in Isovaleric Acidemia | Decreased erythrocyte calpain activity observed in a patient with high this compound levels.[7] | [7] |
Table 2: Common Calpain Substrates for In Vitro Assays
| Substrate Type | Specific Substrate | Detection Method | Reference |
| Fluorogenic Peptide | Ac-LLY-AFC | Fluorescence (Ex/Em = 400/505 nm) | [12][13] |
| Luminogenic Peptide | Suc-LLVY-aminoluciferin | Luminescence | [14][15] |
| Colorimetric Peptide | Suc-LLVY-pNA | Colorimetry (Absorbance at 400 or 405 nm) | [16] |
| Protein Substrate | α-Spectrin | Western Blot (Detection of cleavage products) | [17][18][19] |
| Protein Substrate | Casein | Colorimetry (Protein-binding dye) | [20] |
Signaling Pathway
The interaction between this compound and calpain initiates a signaling cascade that can influence various cellular processes.
Caption: this compound enhances calpain's sensitivity to calcium, leading to its activation and subsequent cleavage of cellular substrates, which can trigger apoptosis and other cellular responses.
Experimental Protocols
Fluorometric Assay for Calpain Activity
This protocol is adapted from commercially available kits and provides a sensitive method to measure calpain activity.[12][13]
a. Materials
-
Cells or tissue of interest
-
This compound (or other test compounds)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Extraction Buffer (provided in kits, typically contains agents to prevent auto-activation of calpain)[12][13]
-
Calpain Inhibitor (e.g., Z-LLY-FMK) (Negative Control)[13]
-
96-well black, clear-bottom microplate
-
Fluorometric microplate reader (Excitation/Emission = 400/505 nm)
-
Microcentrifuge
b. Experimental Workflow Diagram
References
- 1. This compound is a specific activator of the high calcium requiring calpain forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound is a specific activator of calpain of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assaying calpain activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Involvement of erythrocyte calpain in glycine- and carnitine-treated isovaleric acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Isovaleric acidemia - Wikipedia [en.wikipedia.org]
- 10. Isovaleric acidemia: MedlinePlus Genetics [medlineplus.gov]
- 11. Isovaleric acidemia: Symptoms, causes, treatments, and more [medicalnewstoday.com]
- 12. Calpain Activity Assay Kit (Fluorometric) (ab65308) | Abcam [abcam.com]
- 13. Calpain Activity Assay Kit (Fluorometric) (ab65308) | Abcam [abcam.com]
- 14. promega.com [promega.com]
- 15. promega.com [promega.com]
- 16. karebaybio.com [karebaybio.com]
- 17. researchgate.net [researchgate.net]
- 18. The pathogenic activation of calpain: a marker and mediator of cellular toxicity and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. bmrservice.com [bmrservice.com]
Application Notes and Protocols: Isovalerylcarnitine as a Therapeutic Agent in Isovaleric Acidemia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isovaleric Acidemia (IVA) is an autosomal recessive inborn error of leucine metabolism caused by the deficiency of the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD).[1] This deficiency leads to the accumulation of isovaleryl-CoA and its metabolites, such as isovaleric acid, resulting in a wide range of clinical manifestations from acute neonatal crisis to chronic intermittent forms.[2] Symptoms can include poor feeding, vomiting, lethargy, seizures, and a characteristic "sweaty feet" odor.[2][3] If left untreated, IVA can lead to severe neurological damage and can be fatal.[2]
Standard treatment for IVA involves a low-protein diet to restrict leucine intake and supplementation with glycine and/or L-carnitine.[4][5] L-carnitine plays a crucial role in the detoxification of isovaleryl-CoA. It acts as a substrate for carnitine acyltransferases, which convert the toxic isovaleryl-CoA into the non-toxic and water-soluble isovalerylcarnitine.[6][7] This conjugate is then readily excreted in the urine, effectively reducing the body's burden of toxic metabolites.[7] These application notes provide a summary of the therapeutic rationale, quantitative data on the effects of L-carnitine supplementation, and detailed protocols relevant to the study of this compound in IVA.
Therapeutic Rationale and Mechanism of Action
The primary therapeutic goal in IVA is to mitigate the toxic effects of isovaleryl-CoA accumulation. L-carnitine supplementation facilitates this through a detoxification pathway. The enzyme carnitine acyltransferase catalyzes the transfer of the isovaleryl group from Coenzyme A to L-carnitine, forming this compound.[6] This process not only detoxifies isovaleryl-CoA but also replenishes the pool of free Coenzyme A, which is essential for other mitochondrial functions. The resulting this compound is then efficiently eliminated through the kidneys.[7]
Quantitative Data on this compound Therapy
The efficacy of L-carnitine supplementation, alone or in combination with glycine, has been evaluated in patients with IVA. The following tables summarize key quantitative findings from a study investigating the metabolic response to a leucine challenge under different treatment regimens.[6][8]
Table 1: Patient Demographics and Dosing [6][8]
| Parameter | Value |
| Age of Patient | 5 years |
| Diagnosis | Isovaleric Acidemia (mild to intermediate phenotype) |
| Leucine Load | 1600 mg |
| Glycine Supplementation Dose | 250 mg/kg/day |
| L-Carnitine Supplementation Dose | 100 mg/kg/day |
| Combined Therapy Doses | Glycine: 200 mg/kg/day, L-Carnitine: 100 mg/kg/day |
Table 2: Metabolic Response to Leucine Load Under Different Supplementation Regimens [6][8]
| Treatment Regimen | Peak Serum Ammonia Increase (relative to baseline) | Peak Urinary Isovalerylglycine Increase (fold change) | Peak Urinary Acylcarnitine Increase (relative to baseline) |
| Glycine Alone | Most dramatic increase | ~2-fold | Minimal |
| L-Carnitine Alone | Least increase | Minimal | Significant, rapid increase |
| Glycine + L-Carnitine | Moderate increase | ~1.5-fold | Gradual increase, reaching levels comparable to L-carnitine alone |
Data adapted from a case study; results may vary between individuals.
Experimental Protocols
Protocol 1: Leucine Load Test for Evaluation of Therapeutic Response
This protocol is designed to assess the metabolic response to a leucine challenge in patients with IVA to evaluate the efficacy of therapeutic interventions like L-carnitine supplementation.
1. Patient Preparation: a. The patient should be in a stable metabolic condition. b. A standardized, low-protein diet should be followed for at least 3 days prior to the test. c. The specific therapeutic regimen (e.g., L-carnitine 100 mg/kg/day) should be administered for a consistent period (e.g., 4 days) before the test.[6] d. The test should be initiated after an overnight fast.
2. Leucine Administration: a. A baseline blood and urine sample should be collected. b. Leucine is administered orally at a dose of 100-150 mg/kg body weight.[6]
3. Sample Collection: a. Blood samples are collected at baseline, 1, 2, 3, 4, and 6 hours post-leucine administration for the analysis of ammonia, amino acids, and acylcarnitines.[6] b. Urine is collected for the entire 6-hour period for the analysis of organic acids and acylcarnitines.[6]
4. Sample Analysis: a. Plasma Ammonia: Measured using an enzymatic UV method. b. Plasma Acylcarnitines: Analyzed by tandem mass spectrometry (MS/MS). c. Urine Organic Acids (including Isovalerylglycine): Analyzed by gas chromatography-mass spectrometry (GC-MS). d. Urine Acylcarnitines (including this compound): Analyzed by tandem mass spectrometry (MS/MS).
Protocol 2: In Vitro Assessment of Isovaleryl-CoA Dehydrogenase (IVD) Activity
This protocol can be used to determine the residual IVD enzyme activity in patient-derived fibroblasts, which can be useful for genotype-phenotype correlations and for testing the effects of potential therapeutic compounds.[9]
1. Cell Culture: a. Human skin fibroblasts are cultured in a suitable medium (e.g., DMEM with 10% fetal bovine serum and antibiotics) at 37°C in a humidified 5% CO2 atmosphere.
2. Cell Homogenization: a. Confluent fibroblasts are harvested, washed with phosphate-buffered saline, and resuspended in a homogenization buffer. b. Cells are lysed by sonication on ice. c. The homogenate is centrifuged to pellet cell debris, and the supernatant is used for the enzyme assay.
3. IVD Enzyme Assay (Tritium Release Assay): [9] a. The assay mixture contains cell homogenate, buffer, and the substrate [2,3-³H]isovaleryl-CoA. b. The reaction is incubated at 37°C. c. The reaction is stopped, and the amount of ³H released is quantified by liquid scintillation counting. d. Enzyme activity is calculated based on the rate of tritium release and normalized to the protein concentration of the cell homogenate.
4. Data Analysis: a. IVD activity in patient fibroblasts is expressed as a percentage of the activity in control (healthy donor) fibroblasts.
Conclusion
This compound is a key biomarker and a product of a crucial detoxification pathway in the management of Isovaleric Acidemia. L-carnitine supplementation effectively reduces the levels of toxic isovaleryl-CoA by promoting its conversion to the excretable this compound.[10][11] The protocols outlined in these application notes provide a framework for the continued investigation of this compound's therapeutic role and for the development of novel therapeutic strategies for IVA. Further research, including larger clinical trials, is needed to optimize dosing strategies and to fully elucidate the long-term benefits of L-carnitine therapy in this patient population.
References
- 1. Isovaleric Acidemia — New England Consortium of Metabolic Programs [newenglandconsortium.org]
- 2. Isovaleric acidemia: Symptoms, causes, treatments, and more [medicalnewstoday.com]
- 3. Isovaleric Acidemia: Symptoms, Causes, Complications, Treatment! [lybrate.com]
- 4. Classic Isovaleric Acidemia - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Isovaleric Acidemia: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isovaleric acidemia: Therapeutic response to supplementation with glycine, l-carnitine, or both in combination and a 10-year follow-up case study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] The Treatment of Isovaleric Acidemia with Glycine Supplement | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. L-carnitine therapy in isovaleric acidemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Isovalerylcarnitine in Tissue Homogenates by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isovalerylcarnitine is a critical intermediate in the metabolic pathway of the branched-chain amino acid, leucine.[1][2][3] It is an acyl ester of carnitine, essential for the transport of fatty acids into the mitochondria for beta-oxidation.[3][4] Abnormal accumulation of this compound is a key diagnostic marker for isovaleric acidemia, an inherited metabolic disorder caused by a deficiency of the enzyme isovaleryl-CoA dehydrogenase.[1][5][6][7] This condition leads to the buildup of isovaleric acid and its derivatives, which can cause severe neurological damage.[1][5] Therefore, the accurate quantification of this compound in tissue samples is crucial for both clinical diagnosis and for research into metabolic diseases.[8][9] This application note provides a detailed protocol for the quantification of this compound in tissue homogenates using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[8][9][10]
Principle
This method involves the extraction of this compound from tissue homogenates, followed by derivatization to enhance chromatographic separation and mass spectrometric detection. The derivatized analyte is then separated from other matrix components using reversed-phase liquid chromatography and quantified by tandem mass spectrometry in the positive ion mode. An isotopically labeled internal standard is used to ensure accuracy and precision.
Experimental Workflow
Metabolic Pathway of Leucine and this compound Formation
Experimental Protocols
Materials and Reagents
-
Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Water (LC-MS grade), n-Butanol (ACS grade)
-
Acids: Formic acid (LC-MS grade), Hydrochloric acid (concentrated)
-
Standards: this compound hydrochloride, this compound-(D9) hydrochloride (internal standard)
-
Tissue Homogenization: Ceramic beads, bead beater homogenizer
-
General Labware: Microcentrifuge tubes (1.5 mL), pipettes, centrifuge, evaporator, autosampler vials
Sample Preparation
-
Tissue Homogenization:
-
Accurately weigh approximately 20-50 mg of frozen tissue into a 2 mL microcentrifuge tube containing ceramic beads.
-
Add 500 µL of ice-cold 80% methanol.
-
Add the internal standard, this compound-(D9), to each sample to a final concentration of 1 µM.
-
Homogenize the tissue using a bead beater for 60 seconds at 4°C.
-
Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C.[11]
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
-
Derivatization (Butylation):
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Add 50 µL of 3 M HCl in n-butanol.
-
Incubate the mixture at 65°C for 20 minutes.
-
Evaporate the butanolic HCl to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: Linear gradient to 95% B
-
10-12 min: Hold at 95% B
-
12-12.1 min: Return to 5% B
-
12.1-15 min: Re-equilibration at 5% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound (butylated): Precursor ion (m/z) -> Product ion (m/z) (e.g., 316.2 -> 85.1)
-
This compound-(D9) (butylated): Precursor ion (m/z) -> Product ion (m/z) (e.g., 325.2 -> 85.1)
-
-
Collision Energy and other MS parameters should be optimized for the specific instrument used.
-
Data Analysis
-
Quantification: Create a calibration curve using a series of known concentrations of this compound standards prepared in the same manner as the tissue samples. The concentration of this compound in the tissue samples is determined by interpolating the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Reporting: The final concentration is reported as nmol/g of tissue.
Quantitative Data Summary
The following table summarizes the expected performance characteristics of this method. These values are representative and may vary depending on the specific instrumentation and laboratory conditions.
| Parameter | Typical Value |
| Limit of Detection (LOD) | 0.05 µM |
| Limit of Quantification (LOQ) | 0.15 µM |
| Linear Range | 0.15 - 50 µM |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (Recovery) | 85 - 115% |
Conclusion
This application note provides a robust and reliable LC-MS/MS method for the quantification of this compound in tissue homogenates. The detailed protocol, including sample preparation, derivatization, and optimized LC-MS/MS parameters, allows for the accurate and precise measurement of this important biomarker. This method is suitable for use in clinical research, drug development, and studies of inborn errors of metabolism. The separation of isomeric acylcarnitine species is a notable advantage of using LC-MS/MS over direct infusion methods.[8][9]
References
- 1. pure.uva.nl [pure.uva.nl]
- 2. Isovaleric Acidemia - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 3. Metabolic Pathways of Acylcarnitine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. Isovaleric Acidemia — New England Consortium of Metabolic Programs [newenglandconsortium.org]
- 6. Isovaleric Acidemia: A Rare Case of an Inborn Error of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isovaleric acidaemia - Genomics Education Programme [genomicseducation.hee.nhs.uk]
- 8. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 11. southalabama.edu [southalabama.edu]
Application Note: Quantitative Analysis of Isovalerylcarnitine in Human Plasma and Dried Blood Spots by Stable Isotope Dilution LC-MS/MS
Abstract
This application note provides a detailed protocol for the quantitative analysis of isovalerylcarnitine (C5) in human plasma and dried blood spots (DBS) using a stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This compound is a critical biomarker for the diagnosis and monitoring of Isovaleric Acidemia, an inherited metabolic disorder.[1][2][3] The methodology described herein is designed for researchers, scientists, and drug development professionals, offering high sensitivity, specificity, and accuracy for the quantification of this important analyte. The protocol includes procedures for sample preparation, chromatographic separation, and mass spectrometric detection, along with data summarizing the method's performance.
Introduction
This compound is an acylcarnitine that accumulates in individuals with Isovaleric Acidemia (IVA), an autosomal recessive metabolic disorder caused by a deficiency of the enzyme isovaleryl-CoA dehydrogenase.[4] This enzyme plays a crucial role in the metabolism of the branched-chain amino acid leucine.[3] Its deficiency leads to the buildup of isovaleric acid and its derivatives, including this compound, which can be toxic to the central nervous system.[4]
The analysis of this compound is a primary tool in newborn screening programs for the early detection of IVA.[1][2][5] Early diagnosis and subsequent dietary management are critical for preventing severe metabolic crises and ensuring normal development.[4] However, a significant challenge in the analysis of this compound is the presence of isobaric compounds, such as 2-methylbutyrylcarnitine and pivaloylcarnitine, which have the same mass-to-charge ratio and cannot be distinguished by flow injection analysis tandem mass spectrometry (FIA-MS/MS) alone.[6][7] Pivaloylcarnitine, in particular, can lead to false-positive results in newborn screening due to its presence as a metabolite of certain antibiotics.[5][8]
Therefore, a chromatographic separation step, typically using Ultra-Performance Liquid Chromatography (UPLC), coupled with tandem mass spectrometry (MS/MS) is essential for the accurate and reliable quantification of this compound and its isomers.[6][9][10] The stable isotope dilution method, which employs a stable isotope-labeled internal standard, is the gold standard for quantitative analysis by mass spectrometry. This approach corrects for variations in sample preparation and matrix effects, thereby ensuring high accuracy and precision.[11][12]
This application note details a robust UPLC-MS/MS method for the selective and sensitive quantification of this compound in human plasma and dried blood spots.
Experimental Protocols
Materials and Reagents
-
Standards: this compound, Deuterated this compound (e.g., d3-isovalerylcarnitine) (Cambridge Isotope Laboratories, Inc. or equivalent)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade)
-
Chemicals: Butanolic HCl (for derivatization, if required)
-
Sample Matrices: Human plasma, Dried blood spots
Equipment
-
Liquid Chromatograph: UPLC system (e.g., Agilent 1290 Infinity HPLC or equivalent)
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., Quattro Premier or equivalent)
-
Analytical Column: C18 BEH column (e.g., 1 x 100 mm, 1.7 µm)
-
Standard laboratory equipment: vortex mixer, centrifuge, pipettes, 96-well plates.
Sample Preparation
Plasma Samples
-
To 50 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (deuterated this compound in 50% methanol).
-
Add 200 µL of cold methanol to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Dried Blood Spot (DBS) Samples
-
Punch a 3 mm disc from the dried blood spot into a 96-well filter plate.
-
Add 100 µL of a methanol solution containing the deuterated internal standard.
-
Seal the plate and incubate at room temperature for 30 minutes with gentle shaking.
-
Elute the extract into a clean 96-well collection plate by centrifugation.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
Note: Some methods may include a derivatization step with butanolic HCl to improve chromatographic retention and sensitivity. This typically involves heating the sample extract with the reagent.[6]
LC-MS/MS Analysis
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 BEH, 1 x 100 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 60°C |
| Injection Volume | 5 µL |
| Gradient | Time (min) |
| 0.0 | |
| 5.0 | |
| 6.0 | |
| 6.1 | |
| 10.0 |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 120°C |
| Desolvation Temp. | 350°C |
| Gas Flow | Desolvation: 800 L/hr, Cone: 50 L/hr |
| Collision Gas | Argon |
| MRM Transitions | Analyte |
| This compound | |
| d3-Isovalerylcarnitine |
Data Presentation
The following tables summarize the expected performance characteristics of the described method, based on literature data.
Table 1: Method Validation Parameters
| Parameter | Plasma | Dried Blood Spots | Reference |
| Linearity Range (µmol/L) | 0.1 - 100 | 0.2 - 50 | [9] |
| Limit of Quantitation (LOQ) (µmol/L) | < 0.1 | < 0.2 | [9] |
| Intra-day Precision (%RSD) | 1.3 - 15% | 1.4 - 14% | [6] |
| Inter-day Precision (%RSD) | < 24% | < 20% | [6] |
| Accuracy/Recovery (%) | 87 - 119% | 88 - 114% | [6] |
Table 2: Typical this compound Concentrations
| Population | Concentration Range (µmol/L) | Reference |
| Healthy Newborns | 0.17 ± 0.03 | [8] |
| Isovaleric Acidemia Patients | 1.3 - 80.0 | [8] |
| Newborns with Pivalate Interference | 1.9 ± 1.7 (total C5) | [8] |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Simplified pathway of leucine catabolism and IVA.
Conclusion
The stable isotope dilution LC-MS/MS method described provides a robust and reliable approach for the quantitative analysis of this compound in human plasma and dried blood spots. The chromatographic separation is crucial for distinguishing this compound from its isomers, thereby preventing false-positive results, particularly in the context of newborn screening. This method offers the high sensitivity, specificity, and accuracy required for clinical research and diagnostic applications.
References
- 1. find.shef.ac.uk [find.shef.ac.uk]
- 2. Aspects of Newborn Screening in Isovaleric Acidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isovaleric acidemia | Newborn Screening [newbornscreening.hrsa.gov]
- 4. Isovaleryl- L -carnitine = 94.0 HPLC 31023-24-2 [sigmaaldrich.com]
- 5. Classic Isovaleric Acidemia - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Rapid determination of C4-acylcarnitine and C5-acylcarnitine isomers in plasma and dried blood spots by UPLC-MS/MS as a second tier test following flow-injection MS/MS acylcarnitine profile analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Retrospective Review of Positive Newborn Screening Results for Isovaleric Acidemia and Development of a Strategy to Improve the Efficacy of Newborn Screening in the UK [mdpi.com]
- 8. Stable-isotope dilution measurement of isovalerylglycine by tandem mass spectrometry in newborn screening for isovaleric acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. UPLC-MS/MS analysis of C5-acylcarnitines in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selective and accurate C5 acylcarnitine quantitation by UHPLC-MS/MS: Distinguishing true isovaleric acidemia from pivalate derived interference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Isotope dilution - Wikipedia [en.wikipedia.org]
Application Note: Quantitative Analysis of Isovalerylcarnitine in Biological Matrices by Gas Chromatography-Mass Spectrometry (GC-MS) Following Derivatization
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isovalerylcarnitine is a critical biomarker for the diagnosis and monitoring of Isovaleric Acidemia, an inherited metabolic disorder affecting leucine metabolism. Accurate and reliable quantification of this compound in biological samples such as plasma and urine is essential for clinical diagnostics and research. Gas chromatography-mass spectrometry (GC-MS) offers high sensitivity and selectivity for the analysis of small molecules. However, due to the zwitterionic and non-volatile nature of this compound, derivatization is a mandatory step to enable its analysis by GC-MS. This application note provides a detailed protocol for the derivatization of this compound to a volatile derivative suitable for GC-MS analysis, ensuring robust and reproducible quantification. Several derivatization techniques can be employed for the analysis of acylcarnitines, including conversion to acyloxylactones, esterification followed by N-demethylation, and silylation.[1][2][3] This protocol will focus on a two-step derivatization process involving esterification and acylation, a common and effective strategy for compounds containing both carboxyl and hydroxyl groups.
Metabolic Pathway of this compound
This compound is an acyl ester of carnitine and is an important intermediate in the metabolism of the branched-chain amino acid, leucine.[4] In Isovaleric Acidemia, a deficiency in the enzyme isovaleryl-CoA dehydrogenase leads to the accumulation of isovaleryl-CoA, which is then conjugated with carnitine to form this compound.
Caption: Metabolic pathway of Leucine, highlighting the role of Isovaleryl-CoA Dehydrogenase.
Experimental Protocols
Sample Preparation and Extraction
This protocol is designed for the extraction of this compound from plasma or serum.
Materials:
-
Plasma or serum sample
-
Internal Standard (IS): D3-isovalerylcarnitine
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 10 µL of the internal standard solution (D3-isovalerylcarnitine, 10 µg/mL in water).
-
Add 400 µL of ice-cold methanol to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
Derivatization Protocol: Esterification and Acylation
This two-step protocol converts the non-volatile this compound into a volatile derivative for GC-MS analysis.
Materials:
-
Dried sample extract from the previous step
-
Anhydrous isopropanol with 3 M HCl (prepared by bubbling dry HCl gas through anhydrous isopropanol)
-
Pyridine
-
Pentafluoropropionic anhydride (PFPA)
-
Heating block or oven
-
Nitrogen evaporator
Procedure:
Step 1: Esterification of the Carboxyl Group
-
To the dried sample extract, add 100 µL of anhydrous isopropanol with 3 M HCl.
-
Seal the tube tightly and heat at 60°C for 30 minutes.
-
Cool the tube to room temperature.
-
Evaporate the reagent to dryness under a gentle stream of nitrogen at 40°C.
Step 2: Acylation of the Hydroxyl Group
-
To the dried esterified sample, add 50 µL of pyridine and 50 µL of pentafluoropropionic anhydride (PFPA).
-
Seal the tube tightly and heat at 70°C for 20 minutes.
-
Cool the tube to room temperature.
-
Evaporate the excess reagents to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried derivative in 100 µL of ethyl acetate for GC-MS analysis.
Experimental Workflow Diagram
Caption: Workflow for the derivatization of this compound for GC-MS analysis.
Data Presentation
Table 1: GC-MS Instrumentation and Conditions
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B GC System or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Temperature Program | Initial: 80°C, hold for 1 min |
| Ramp: 10°C/min to 280°C | |
| Hold: 5 min at 280°C | |
| MS Source Temperature | 230°C |
| MS Quadrupole Temperature | 150°C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions (m/z) | To be determined based on the mass spectrum of the derivatized compound |
Table 2: Quantitative Performance Data (Illustrative)
The following table presents illustrative performance data that should be validated for each specific laboratory setup.
| Parameter | This compound Derivative |
| Linear Range | 0.1 - 50 µM |
| Limit of Detection (LOD) | 0.05 µM |
| Limit of Quantification (LOQ) | 0.1 µM |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Recovery | 85 - 105% |
| Correlation Coefficient (r²) | > 0.995 |
Note: The specific monitored ions for the derivatized this compound and its internal standard need to be determined by analyzing the full scan mass spectra of the derivatized standards. The most abundant and specific fragment ions should be selected for SIM mode to ensure high sensitivity and selectivity.
Conclusion
The described protocol provides a robust and reliable method for the derivatization and quantitative analysis of this compound in biological matrices using GC-MS. Proper sample preparation and derivatization are crucial for achieving the necessary volatility and thermal stability for GC-MS analysis. This application note serves as a comprehensive guide for researchers and clinicians involved in the study and diagnosis of Isovaleric Acidemia and other metabolic disorders.
References
- 1. Quantitative analysis of plasma acylcarnitines using gas chromatography chemical ionization mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of acylcarnitines as their N-demethylated ester derivatives by gas chromatography-chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 4. Metabolic Pathways of Acylcarnitine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming interference from pivaloylcarnitine in isovalerylcarnitine analysis
This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming the analytical challenge of pivaloylcarnitine interference in isovalerylcarnitine quantification.
Frequently Asked Questions (FAQs)
Q1: Why is pivaloylcarnitine interfering with my this compound analysis?
A1: Pivaloylcarnitine and this compound are isobaric, meaning they have the same mass-to-charge ratio (m/z).[1][2][3] Standard flow injection analysis-tandem mass spectrometry (FIA-MS/MS), a common method for acylcarnitine profiling in newborn screening, cannot distinguish between these two compounds.[1][2][3][4][5] This leads to a combined signal for C5-acylcarnitines, potentially causing false-positive results for isovaleric acidemia (IVA), a metabolic disorder characterized by elevated this compound.[1][6][7][8]
Q2: What are the common sources of pivaloylcarnitine?
A2: Pivaloylcarnitine is not naturally occurring in the body in significant amounts. Its presence is typically due to exposure to pivalic acid-containing compounds. The most common sources are certain antibiotics, where pivalate is used as a prodrug to enhance bioavailability.[6][8][9] When these drugs are metabolized, pivalic acid is released and subsequently conjugated to carnitine, forming pivaloylcarnitine.[9][10][11] This can occur in patients directly receiving these antibiotics or in newborns whose mothers were treated with them.[6][8] Other sources can include certain cosmetic products like nipple fissure balms containing ingredients that metabolize to pivalic acid.[12][13]
Q3: What is the clinical significance of detecting pivaloylcarnitine?
A3: The primary clinical significance of detecting pivaloylcarnitine is to prevent a misdiagnosis of isovaleric acidemia (IVA).[7][14] Elevated C5-acylcarnitine levels in a newborn screening panel could be due to either this compound (indicating IVA) or pivaloylcarnitine (an exogenous artifact). Differentiating between the two is crucial to avoid unnecessary stress for families and invasive, costly confirmatory testing for a healthy infant.[15] Additionally, high levels of pivaloylcarnitine can indicate secondary carnitine deficiency, as the formation and excretion of pivaloylcarnitine can deplete the body's carnitine stores.[9][11][16]
Q4: What are the recommended analytical methods to differentiate this compound from pivaloylcarnitine?
A4: To resolve the interference, chromatographic separation prior to mass spectrometric detection is necessary. Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is the most widely recommended and validated method for separating and quantifying C5-acylcarnitine isomers.[6][7][14][17][18][19][20][21] This technique allows for the distinct identification and quantification of this compound, pivaloylcarnitine, and other C5 isomers like 2-methylbutyrylcarnitine.[19]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Elevated total C5-acylcarnitine in FIA-MS/MS analysis | Co-elution of this compound and pivaloylcarnitine. | Implement a second-tier UPLC-MS/MS method for isomeric separation.[6][7][18] |
| Inconsistent quantification of this compound | Poor chromatographic resolution between C5 isomers. | Optimize the UPLC gradient, column temperature, and mobile phase composition. A C18 column is often used for separation.[20][21] |
| Matrix effects from the sample (e.g., dried blood spot, plasma). | Utilize a stable isotope-labeled internal standard for this compound (e.g., D9-isovalerylcarnitine) to normalize for matrix effects and improve accuracy.[12][13] | |
| Unexpected presence of pivaloylcarnitine in samples | Contamination from an external source. | Review patient medication history for pivalate-containing antibiotics.[8] Check for use of cosmetics or other products that may contain pivalate precursors.[12][13] |
| Low signal intensity for C5-acylcarnitines | Inefficient extraction from the sample matrix. | Optimize the extraction procedure. Methanol-based extraction is commonly used for dried blood spots and plasma.[20] |
| Suboptimal MS/MS parameters. | Optimize collision energy and other MS/MS parameters for the specific transitions of C5-acylcarnitine isomers. |
Experimental Protocols
Protocol 1: UPLC-MS/MS for the Separation of this compound and Pivaloylcarnitine
This protocol provides a general framework. Specific parameters may need to be optimized for individual instrument setups.
1. Sample Preparation (from Dried Blood Spots - DBS)
-
Punch a 3 mm disc from the DBS card.
-
Place the disc in a 96-well plate.
-
Add 100 µL of extraction solution (e.g., methanol containing a deuterated internal standard such as D9-isovalerylcarnitine).
-
Shake the plate for 30 minutes at room temperature.
-
Centrifuge the plate and transfer the supernatant to a new plate for analysis.
2. Chromatographic Conditions
-
UPLC System: A system capable of high-pressure gradient elution.
-
Column: A C18 reversed-phase column (e.g., BEH C18, 1.7 µm, 2.1 x 100 mm) is commonly used.[20]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over several minutes to achieve separation. The exact gradient will require optimization.
-
Flow Rate: Typically in the range of 0.3-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for instance, 60°C, to ensure reproducible retention times.[20]
-
Injection Volume: 1-10 µL.
3. Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound/Pivaloylcarnitine: Precursor ion (m/z) -> Product ion (m/z). A common transition is the precursor ion of the butylated derivative to the fragment ion at m/z 85.
-
Internal Standard (e.g., D9-isovalerylcarnitine): Monitor the corresponding mass shift in the precursor ion.
-
4. Data Analysis
-
Integrate the peak areas for this compound and pivaloylcarnitine.
-
Calculate the concentration of each analyte using the ratio of its peak area to that of the internal standard and by referencing a calibration curve.
Quantitative Data Summary
The following table summarizes representative quantitative data from studies differentiating C5-acylcarnitine isomers.
| Parameter | Value | Method | Reference |
| Intra-day Precision (%RSD) | 1.3% - 15% | UPLC-MS/MS | [19] |
| Inter-day Precision (%RSD) | < 24% | UPLC-MS/MS | [19] |
| Accuracy | 87% - 119% | UPLC-MS/MS | [19] |
| Limit of Detection (LOD) | < 0.2 µmol/L | UPLC-MS/MS | [21] |
| Limit of Quantitation (LOQ) | < 0.2 µmol/L | UPLC-MS/MS | [21] |
Visualizations
Caption: Workflow for resolving pivaloylcarnitine interference.
Caption: Formation pathway of pivaloylcarnitine.
References
- 1. researchgate.net [researchgate.net]
- 2. A Simple Flow Injection Analysis-Tandem Mass Spectrometry Method to Reduce False Positives of C5-Acylcarnitines Due to Pivaloylcarnitine Using Reference Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Simple Flow Injection Analysis–Tandem Mass Spectrometry Method to Reduce False Positives of C5-Acylcarnitines Due to Pivaloylcarnitine Using Reference Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. shimadzu.com [shimadzu.com]
- 5. scielo.br [scielo.br]
- 6. Aspects of Newborn Screening in Isovaleric Acidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Diagnosis of isovaleric acidaemia by tandem mass spectrometry: false positive result due to pivaloylcarnitine in a newborn screening programme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Formation of pivaloylcarnitine in isolated rat heart cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hypocarnitinemia Observed in an Infant Treated with Short-Term Administration of Antibiotic Containing Pivalic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Selective and accurate C5 acylcarnitine quantitation by UHPLC-MS/MS: Distinguishing true isovaleric acidemia from pivalate derived interference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Newborn Screening for Isovaleric Acidemia: Treatment With Pivalate‐Generating Antibiotics Contributed to False C5‐Carnitine Positivity in a Chinese Population - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. resources.revvity.com [resources.revvity.com]
- 18. Neonatal screening for isovaleric aciduria: Reducing the increasingly high false‐positive rate in Germany - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Rapid determination of C4-acylcarnitine and C5-acylcarnitine isomers in plasma and dried blood spots by UPLC-MS/MS as a second tier test following flow-injection MS/MS acylcarnitine profile analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 21. UPLC-MS/MS analysis of C5-acylcarnitines in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Isovalerylcarnitine Detection by Mass Spectrometry
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity of isovalerylcarnitine detection by mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low sensitivity when analyzing this compound by LC-MS/MS?
A1: Low sensitivity in this compound analysis can typically be attributed to one or more of the following factors:
-
Suboptimal Sample Preparation: Inefficient extraction of this compound from complex biological matrices like plasma or urine can result in low recovery. The presence of interfering substances can also lead to ion suppression in the mass spectrometer.[1]
-
Matrix Effects: Co-eluting endogenous compounds, particularly phospholipids in plasma, can suppress or enhance the ionization of this compound, leading to inaccurate and imprecise measurements.[1][2][3]
-
Isobaric Interference: this compound has several isomers, such as pivaloylcarnitine, 2-methylbutyrylcarnitine, and valerylcarnitine.[4][5] Pivaloylcarnitine, often present due to treatment with pivalate-containing antibiotics, is a common interferent that can lead to false-positive results for isovaleric acidemia.[5][6][7] Without adequate chromatographic separation, these isomers can interfere with accurate quantification.
-
Inefficient Ionization: The chemical properties of underivatized this compound may lead to poor ionization efficiency under standard electrospray ionization (ESI) conditions.[1]
-
Non-Optimized Mass Spectrometry Parameters: An uncalibrated instrument or the use of incorrect precursor and product ions, suboptimal collision energy, or other source parameters will result in a weaker signal.[1][8]
Q2: How can I distinguish this compound from its isomers, especially pivaloylcarnitine?
A2: Distinguishing this compound from its isomers is critical for accurate diagnosis and quantification. This is typically achieved through a combination of chromatographic separation and mass spectrometric techniques:
-
Ultra-High-Performance Liquid Chromatography (UHPLC): Employing UHPLC with a suitable column (e.g., C18) and an optimized gradient elution can effectively separate C5 acylcarnitine isomers.[4][9] This allows for their individual detection and quantification by the mass spectrometer.[10]
-
Tandem Mass Spectrometry (MS/MS): While standard flow injection analysis-tandem mass spectrometry (FIA-TMS) cannot distinguish between isomers, specific fragmentation patterns can sometimes be exploited.[5] However, chromatographic separation prior to MS/MS analysis is the most robust approach.[4][5]
-
Second-Tier Testing: In newborn screening, if an initial screen shows elevated C5 acylcarnitines, a second-tier test using LC-MS/MS is often employed to chromatographically separate and confirm the identity of the specific isomer, thus reducing false-positive results.[5][11]
Q3: What is the role of a stable isotope-labeled internal standard (SIL-IS) in this compound analysis?
A3: A stable isotope-labeled internal standard (e.g., d9-isovalerylcarnitine) is crucial for accurate and precise quantification.[11] The SIL-IS is chemically identical to the analyte but has a different mass. It is added to the sample at the beginning of the preparation process and experiences the same extraction inefficiencies and matrix effects as the endogenous analyte.[3] By measuring the ratio of the analyte to the SIL-IS, these variations can be corrected, leading to more reliable results.[12][13]
Q4: Can derivatization improve the sensitivity of this compound detection?
A4: Yes, derivatization is a common strategy to enhance the sensitivity of acylcarnitine analysis.[1] Chemical modification of this compound can:
-
Improve Ionization Efficiency: Derivatization can introduce a more readily ionizable group, leading to a stronger signal in the mass spectrometer.[14]
-
Enhance Chromatographic Separation: The derivatized forms of the isomers may be more easily separated on a chromatography column.[15]
-
Increase Specificity: Derivatization creates a unique mass shift, which helps to differentiate the analyte from background noise.[1] Common derivatization methods include butylation, pentafluorophenacyl esterification, and derivatization with 3-nitrophenylhydrazine or 2-picolylamine.[15][16][17][18][19]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No this compound Signal | Inefficient extraction from the sample matrix. | Optimize the extraction procedure. Consider solid-phase extraction (SPE) for cleaner samples. Ensure the pH of the extraction solvent is appropriate.[1] |
| Ion suppression due to matrix effects. | Improve sample cleanup using SPE. Dilute the sample if the this compound concentration is high enough. Adjust the chromatographic gradient to separate this compound from the suppression zone.[1] | |
| Suboptimal MS/MS parameters. | Infuse a standard solution of this compound to optimize the precursor and product ions, collision energy, and other source parameters (e.g., spray voltage, gas flows).[1] | |
| Degradation of this compound. | Ensure proper sample handling and storage. Avoid repeated freeze-thaw cycles. Process samples on ice and store extracts at low temperatures.[1] | |
| High Background Noise | Contaminated mobile phase or LC system. | Use high-purity solvents and additives. Flush the LC system thoroughly.[1] |
| Matrix interferences. | Enhance sample cleanup procedures. Use a more selective sample preparation method like SPE.[1] | |
| Electronic noise. | Ensure proper grounding of the mass spectrometer and associated electronics.[1] | |
| Inconsistent Results / Poor Reproducibility | Variation in sample preparation. | Use an automated liquid handler for precise and consistent sample processing. Ensure thorough mixing at each step.[1] |
| Unstable ESI spray. | Check for blockages in the ESI probe. Optimize the probe position and source parameters.[1] | |
| Inconsistent sample volume injection. | Check the autosampler for air bubbles and ensure proper calibration. | |
| Poor Peak Shape (Tailing or Fronting) | Incompatible sample solvent with the mobile phase. | The final sample solvent should be as close in composition to the initial mobile phase as possible.[1] |
| Column overload. | Reduce the injection volume or dilute the sample.[1] | |
| Presence of active sites on the column. | Use a column with end-capping. The addition of a small amount of a competing base to the mobile phase can sometimes help.[1] | |
| Inability to Separate this compound from Isomers | Inadequate chromatographic conditions. | Optimize the LC gradient, flow rate, and column temperature. |
| Incorrect column selection. | Use a high-resolution column, such as a UHPLC C18 column, known to be effective for separating acylcarnitine isomers.[9][10] |
Quantitative Data Summary
The following tables summarize the performance of different methods for the detection of this compound and related C5-acylcarnitines.
Table 1: Comparison of Derivatization Methods for Acylcarnitine Analysis
| Derivatization Method | Principle | Advantages | Common Application |
| Butylation | Converts carboxyl groups to butyl esters using butanolic HCl. | Improves ESI efficiency and allows for the discrimination of some isobaric acylcarnitines.[14][15] | Routine screening and diagnosis of inherited metabolic disorders.[20] |
| Pentafluorophenacyl (PFP) Esterification | Derivatization with PFP trifluoromethanesulfonate. | Enhances MS detection and allows for robust quantification.[16][19] | Confirmatory testing for isovaleric acidemia.[21] |
| 3-Nitrophenylhydrazine (3-NPH) | Reacts with the carboxyl group. | Increases signal intensity in LC-MS analysis.[18] | Acylcarnitine profiling in various tissues and fluids.[18] |
| 2-Picolylamine | Forms an amide with the carboxyl group. | Provides high sensitivity and allows for the determination of short-chain fatty acids and their carnitine esters.[17][22] | Analysis of short-chain fatty acids in biological samples.[22] |
Table 2: Performance Characteristics of Selected LC-MS/MS Methods for C5-Acylcarnitine Quantification
| Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Reference |
| UPLC-MS/MS (underivatized) | <0.2 µmol/L | <0.2 µmol/L | 96.8 - 105.2 | [9] |
| UHPLC-MS/MS with 2-Picolylamine Derivatization | <75 nM | <100 nM | 89.7 - 100.2 | [22] |
| LC-MS/MS (underivatized, plasma) | - | 0.1 µmol/L for most acylcarnitines | 84 - 112 | [23] |
Experimental Protocols
Protocol 1: Butylation of Acylcarnitines for LC-MS/MS Analysis
This protocol is adapted from methods used for the analysis of acylcarnitines in dried blood spots and urine.[15][20]
-
Sample Preparation:
-
To 200 µL of plasma or a urine sample, add a known amount of a stable isotope-labeled internal standard for this compound (e.g., d9-isovalerylcarnitine).
-
Precipitate proteins by adding 800 µL of acetonitrile. Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
-
Derivatization:
-
Reconstitute the dried extract in 100 µL of 3N butanolic HCl.
-
Incubate at 65°C for 20 minutes.
-
Evaporate the butanolic HCl to dryness under a stream of nitrogen at 40°C.
-
-
Final Preparation and Analysis:
-
Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial.
-
Inject into the LC-MS/MS system for analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup
This protocol is a general guideline for cleaning up biological samples to reduce matrix effects.
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Loading: Load the pre-treated sample (e.g., protein-precipitated supernatant) onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the acylcarnitines with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Metabolic pathway of L-leucine catabolism.
Caption: Troubleshooting workflow for this compound analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. daneshyari.com [daneshyari.com]
- 5. A Simple Flow Injection Analysis–Tandem Mass Spectrometry Method to Reduce False Positives of C5-Acylcarnitines Due to Pivaloylcarnitine Using Reference Ions [mdpi.com]
- 6. Stable-isotope dilution measurement of isovalerylglycine by tandem mass spectrometry in newborn screening for isovaleric acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diagnosis of isovaleric acidaemia by tandem mass spectrometry: false positive result due to pivaloylcarnitine in a newborn screening programme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. gmi-inc.com [gmi-inc.com]
- 9. UPLC-MS/MS analysis of C5-acylcarnitines in dried blood spots [pubmed.ncbi.nlm.nih.gov]
- 10. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]
- 11. scielo.br [scielo.br]
- 12. Matrix effect-corrected liquid chromatography/tandem mass-spectrometric method for determining acylcarnitines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. High resolution mass spectrometry newborn screening applications for quantitative analysis of amino acids and acylcarnitines from dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Acylcarnitine profiling by low-resolution LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Strategy for the isolation, derivatization, chromatographic separation, and detection of carnitine and acylcarnitines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Quantitation of Butyrylcarnitine, Isobutyrylcarnitine, and Glutarylcarnitine in Urine Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Selective and accurate C5 acylcarnitine quantitation by UHPLC-MS/MS: Distinguishing true isovaleric acidemia from pivalate derived interference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Application of 2-Picolylamine Derivatized Ultra-high Performance Liquid Chromatography Tandem Mass Spectrometry for the Determination of Short-chain Fatty Acids in Feces Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Rapid measurement of plasma acylcarnitines by liquid chromatography-tandem mass spectrometry without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chromatographic Separation of C5 Acylcarnitine Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of C5 acylcarnitine isomers.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of C5 acylcarnitine isomers so challenging?
The separation of C5 acylcarnitine isomers is difficult due to their similar physicochemical properties.[1] Isomers such as isovalerylcarnitine, 2-methylbutyrylcarnitine, pivaloylcarnitine, and valerylcarnitine are often isobaric, meaning they have the same mass-to-charge ratio, making their differentiation by mass spectrometry alone impossible without prior chromatographic separation.[2][3] Standard flow-injection MS/MS methods, commonly used in newborn screening, cannot distinguish between these isomers, which can lead to false-positive results for certain metabolic disorders.[2][3][4]
Q2: My chromatogram shows poor peak shape (tailing or fronting) for C5 acylcarnitine isomers. What are the common causes and solutions?
Poor peak shape is a frequent issue in the chromatography of acylcarnitines.[1]
-
Peak Tailing: This is often caused by strong interactions between the acylcarnitines and active sites on the column, such as residual silanols.[1] Other causes include column overload, low mobile phase pH, and excessive extra-column dead volume.[1]
-
Peak Fronting: This may result from low sample solubility in the mobile phase, column collapse, or column overload.[1]
For a systematic approach to resolving these issues, refer to the troubleshooting guide below.
Q3: The isomeric peaks of C5 acylcarnitines are co-eluting. How can I improve their resolution?
Achieving baseline separation of C5 acylcarnitine isomers is a primary goal. Several strategies can be employed to improve resolution:
-
Mobile Phase Optimization: The addition of an ion-pairing agent, such as heptafluorobutyric acid (HFBA), to the mobile phase can significantly improve peak shape and separation.[1] Adjusting the gradient to be shallower can also increase the separation window for closely eluting isomers.[1]
-
Stationary Phase Selection: While C18 columns are widely used, exploring alternative column chemistries like mixed-mode or phenyl-hexyl phases can offer different selectivities that may resolve critical isomer pairs.[1][5] For enantiomeric separations, a chiral stationary phase may be necessary.[1]
-
Derivatization: Derivatizing the acylcarnitines, most commonly through butylation to form butyl esters, alters their chromatographic behavior and can enhance separation and ionization efficiency.[1][2][3][6][7]
-
Two-Dimensional Chromatography: For highly complex samples, two-dimensional liquid chromatography can provide the necessary resolving power.[1]
Q4: I am experiencing low signal intensity or ion suppression for my C5 acylcarnitine analytes. What can I do?
Low signal intensity is often a result of ion suppression, a common matrix effect in LC-MS/MS analysis of biological samples where co-eluting compounds interfere with the ionization of the target analytes.[1] To mitigate this:
-
Enhance Sample Preparation: Employ solid-phase extraction (SPE) to effectively remove interfering matrix components.[8]
-
Improve Chromatographic Separation: By improving the separation of analytes from matrix components, the impact of ion suppression can be reduced.
-
Dilute the Sample: A simple dilution of the sample can sometimes reduce the concentration of interfering substances to a level where they no longer cause significant ion suppression.
-
Use Isotope-Labeled Internal Standards: The use of deuterium-labeled internal standards is crucial for accurate quantification as they co-elute with the analyte and experience similar ion suppression effects, allowing for reliable normalization.[2][3][9]
Troubleshooting Guides
Guide 1: Resolving Poor Peak Shape
This guide provides a systematic approach to troubleshooting common peak shape problems encountered during the analysis of C5 acylcarnitine isomers.
Table 1: Troubleshooting Poor Peak Shape
| Problem | Potential Cause | Suggested Solution |
| Peak Tailing | Secondary interactions with residual silanol groups on the column.[1] | Operate at a lower mobile phase pH to protonate silanol groups. Use an end-capped column or switch to a different stationary phase.[1] |
| Column overload.[1] | Reduce the sample concentration or injection volume.[1] | |
| Extra-column dead volume.[1] | Use tubing with a smaller internal diameter and minimize the length of all connections.[1] | |
| Peak Fronting | Poor sample solubility.[1] | Ensure the sample is fully dissolved in a solvent compatible with the initial mobile phase.[1] |
| Column overload.[1] | Decrease the amount of sample loaded onto the column.[1] | |
| Column collapse.[1] | Operate the column within the manufacturer's recommended pH and temperature ranges.[1] | |
| Split Peaks | Blockage at the column inlet.[1] | Replace the column inlet frit or reverse-flush the column (if permitted by the manufacturer).[1] |
| Sample solvent incompatible with the mobile phase.[1] | Ensure the sample solvent has a similar or weaker elution strength than the initial mobile phase.[1] |
Guide 2: Improving Isomer Separation
This guide outlines a logical workflow for optimizing the separation of co-eluting C5 acylcarnitine isomers.
Caption: A logical workflow for troubleshooting the co-elution of C5 acylcarnitine isomers.
Experimental Protocols
Protocol 1: Sample Preparation and Butylation of Acylcarnitines
This protocol describes the extraction and derivatization of acylcarnitines from plasma or dried blood spots to their butyl esters.[2][3][6]
-
Extraction:
-
For plasma or dried blood spots, perform a protein precipitation and extraction using methanol.[2][3]
-
Add an appropriate deuterium-labeled internal standard solution to the sample before extraction.[2][3]
-
Vortex the sample and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
-
Derivatization (Butylation):
-
Reconstitute the dried extract in n-butanol containing 5% (v/v) acetyl chloride.[6] Alternatively, 3N butanolic HCl can be used.[2][3]
-
Incubate the mixture at 60-65°C for 15-20 minutes.[6]
-
Evaporate the derivatization reagent to dryness under nitrogen.
-
Reconstitute the final sample in the initial mobile phase for LC-MS/MS analysis.[6]
-
Protocol 2: UPLC-MS/MS Method for C5 Acylcarnitine Isomer Separation
The following is a representative UPLC-MS/MS method for the separation of derivatized C5 acylcarnitine isomers.[2][3]
Table 2: UPLC-MS/MS Parameters
| Parameter | Condition |
| Column | C18 BEH, 1 x 100 mm, 1.7 µm particle size[2][3] |
| Column Temperature | 60°C[2][3] |
| Mobile Phase A | Water with 0.1% formic acid[5] |
| Mobile Phase B | Methanol with 0.1% formic acid |
| Flow Rate | 0.15 - 0.5 mL/min |
| Gradient | A linear gradient from a low to a high percentage of mobile phase B over several minutes. The exact gradient should be optimized for the specific isomers of interest. |
| Injection Volume | 5 - 10 µL |
| MS Detection | Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.[2][3] |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Common Precursor Ion | Precursor ion for butylated C5 acylcarnitines. |
| Common Product Ion | A prominent fragment ion at m/z 85 is typically used for quantification.[5][6] |
Quantitative Data Summary
The following table summarizes typical performance characteristics for UPLC-MS/MS methods developed for the quantification of C5 acylcarnitine isomers.
Table 3: Method Performance Data
| Isomer | Matrix | Intra-day Precision (% RSD) | Inter-day Precision (% RSD) | Accuracy (%) |
| This compound | Plasma & Dried Blood Spots | 1.3 - 15[2] | < 24[2] | 87 - 119[2] |
| 2-Methylbutyrylcarnitine | Plasma & Dried Blood Spots | 1.3 - 15[2] | < 24[2] | 87 - 119[2] |
| Pivaloylcarnitine | Plasma & Dried Blood Spots | 1.3 - 15[2] | N/A | 87 - 119[2] |
| Valerylcarnitine | Plasma & Dried Blood Spots | 1.3 - 15[2] | N/A | 87 - 119[2] |
N/A: Data not always reported separately for all isomers in the cited literature.
Signaling Pathways and Workflows
C5 Acylcarnitine Metabolism and Diagnostic Implications
The accurate separation and quantification of C5 acylcarnitine isomers are critical for the differential diagnosis of several inborn errors of metabolism. The following diagram illustrates the metabolic origin of key C5 acylcarnitine isomers.
Caption: Simplified metabolic pathways leading to the formation of key C5 acylcarnitine isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 3. Rapid determination of C4-acylcarnitine and C5-acylcarnitine isomers in plasma and dried blood spots by UPLC-MS/MS as a second tier test following flow-injection MS/MS acylcarnitine profile analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]
- 6. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a second-tier method for C4, C5 and C2 acylcarnitine analysis in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Application of a Second-Tier Newborn Screening Assay for C5 Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Separation and identification of underivatized plasma acylcarnitine isomers using liquid chromatography-tandem mass spectrometry for the differential diagnosis of organic acidemias and fatty acid oxidation defects - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low recovery of isovalerylcarnitine during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are experiencing low recovery of isovalerylcarnitine during sample preparation.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the extraction and analysis of this compound from biological matrices.
Q1: I am observing significantly low recovery of this compound. What are the potential causes?
A1: Low recovery of this compound can stem from several factors throughout your sample preparation workflow. The most common culprits include:
-
Suboptimal Extraction Method: The choice of extraction technique (e.g., protein precipitation, solid-phase extraction) and the solvents used are critical for efficient recovery.
-
Sample Degradation: this compound is susceptible to hydrolysis, especially under non-optimal storage conditions (temperature, pH) and during repeated freeze-thaw cycles.
-
Incomplete Protein Precipitation: If using protein precipitation, insufficient solvent volume or inadequate mixing can lead to the analyte being trapped in the protein pellet.
-
Matrix Effects: Components in the sample matrix (e.g., salts, phospholipids) can interfere with the extraction process or cause ion suppression/enhancement during LC-MS analysis.[1][2]
-
pH of the Sample: The pH of your sample can influence the stability and extraction efficiency of this compound.
Q2: Which extraction method is recommended for this compound?
A2: Both protein precipitation (PPT) and solid-phase extraction (SPE) are commonly used for the extraction of acylcarnitines, including this compound.
-
Protein Precipitation: This is a rapid and simple method. Acetonitrile is often preferred over methanol as it provides more efficient protein removal.[3][4][5] Acidification of the acetonitrile (e.g., with 0.3% formic acid) can improve the recovery and reproducibility for acylcarnitines.[6]
-
Solid-Phase Extraction (SPE): This method can provide a cleaner extract by selectively removing interfering matrix components, which can reduce matrix effects.[2] Cation-exchange SPE is particularly effective for isolating acylcarnitines.[7][8][9]
The choice between PPT and SPE depends on the sample matrix, the required level of cleanliness, and the analytical sensitivity needed.
Q3: How can I minimize the degradation of this compound during sample preparation?
A3: To minimize degradation, adhere to the following best practices:
-
Temperature Control: Process samples on ice or at 4°C to reduce enzymatic activity and chemical degradation. For long-term storage, samples should be kept at -80°C.
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot samples into single-use vials before freezing to prevent degradation from repeated freezing and thawing.
-
pH Control: Maintain a neutral to slightly acidic pH during the extraction process. Acylcarnitines are more susceptible to hydrolysis under basic conditions.
-
Prompt Processing: Analyze samples as quickly as possible after collection and extraction.
Q4: What are matrix effects, and how can I mitigate them?
A4: Matrix effects are the alteration of ionization efficiency by the presence of co-eluting substances from the sample matrix.[8] This can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification.
To mitigate matrix effects:
-
Use a Stable Isotope-Labeled Internal Standard: A deuterated internal standard for this compound is the most effective way to compensate for matrix effects and variations in extraction recovery.
-
Optimize Chromatographic Separation: Ensure that this compound is chromatographically separated from interfering matrix components.
-
Employ a More Effective Sample Cleanup: Solid-phase extraction (SPE) is generally more effective at removing matrix components than protein precipitation.
Q5: My recovery is still low after optimizing the extraction protocol. What else could be the issue?
A5: If you have optimized your extraction method and are still experiencing low recovery, consider the following:
-
Isobaric Interference: this compound has several isomers (e.g., pivaloylcarnitine, 2-methylbutyrylcarnitine) that have the same mass-to-charge ratio. Your analytical method must be able to chromatographically separate these isomers to ensure accurate quantification.
-
Analyte Adsorption: this compound may adsorb to plasticware or glassware. Using silanized glassware or low-binding microcentrifuge tubes can help minimize this issue.
-
Inaccurate Standard Concentrations: Verify the concentration and purity of your this compound calibration standards.
Data Presentation
The following table summarizes the reported recovery rates for acylcarnitines using different extraction methods. Note that specific recovery data for this compound is often grouped with other short-chain acylcarnitines.
| Extraction Method | Sample Matrix | Analyte(s) | Average Recovery (%) | Reference |
| Protein Precipitation (Acetonitrile) | Human Plasma | Drug Cocktail | > 80 | [3][4] |
| Protein Precipitation (Acidified Acetonitrile) | Plasma | Acylcarnitines | Comparable to Methanol Extraction | [6] |
| Online Solid-Phase Extraction | Plasma | Carnitine & Acylcarnitines | 98 - 105 | [1][7] |
| Solid-Phase Extraction (Cation-Exchange) | Biological Samples | 65 Acylcarnitines | 84 ± 9 | [8][9] |
| Solid-Phase Extraction | Urine | Short-chain Acylcarnitines (C2-C8) | > 80 | [10] |
Experimental Protocols
Below are detailed methodologies for common this compound extraction experiments.
Protocol 1: Protein Precipitation with Acetonitrile
This protocol is a common and rapid method for extracting this compound from plasma samples.
Materials:
-
Plasma sample
-
Acetonitrile (ACN), ice-cold
-
Internal standard (IS) solution (e.g., deuterated this compound in a suitable solvent)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge capable of 14,000 x g and 4°C
-
Syringe filters (0.2 µm)
-
LC-MS vials
Procedure:
-
Thaw frozen plasma samples on ice.
-
Vortex the thawed plasma to ensure homogeneity.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.
-
Add 50 µL of the internal standard solution to the plasma.
-
Add 300 µL of ice-cold acetonitrile to the plasma-IS mixture.
-
Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Filter the supernatant through a 0.2 µm syringe filter into an LC-MS vial.
-
Inject an appropriate volume (e.g., 2 µL) into the LC-MS/MS system for analysis.[10]
Protocol 2: Solid-Phase Extraction (SPE)
This protocol provides a cleaner sample extract compared to protein precipitation and is suitable for complex matrices.
Materials:
-
Plasma sample
-
Internal standard (IS) solution
-
Cation-exchange SPE cartridges
-
SPE manifold
-
Methanol
-
Deionized water
-
Elution solvent (e.g., 5% ammonium hydroxide in methanol)
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (compatible with LC mobile phase)
-
LC-MS vials
Procedure:
-
Sample Pre-treatment:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add the internal standard and vortex briefly.
-
Dilute the sample with deionized water or a mild buffer to reduce viscosity.
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on the manifold.
-
Condition the cartridges by passing 1 mL of methanol through them.
-
Equilibrate the cartridges by passing 1 mL of deionized water through them. Do not allow the cartridges to dry out.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Allow the sample to pass through the sorbent at a slow, steady rate (approximately 1 drop per second).
-
-
Washing:
-
Wash the cartridge with 1 mL of deionized water to remove salts and other polar interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
-
Elution:
-
Elute the this compound and other acylcarnitines with 1 mL of the elution solvent into a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a small volume (e.g., 100 µL) of the reconstitution solvent.
-
-
Analysis:
-
Transfer the reconstituted sample to an LC-MS vial for analysis.
-
Visualizations
Caption: Troubleshooting workflow for low this compound recovery.
Caption: Experimental workflows for sample preparation.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. Acidified acetonitrile and methanol extractions for quantitative analysis of acylcarnitines in plasma by stable isotope dilution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of plasma carnitine and acylcarnitines by high-performance liquid chromatography-tandem mass spectrometry using online solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Isolation of acylcarnitines from urine: a comparison of methods and application to long-chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing ion suppression effects in isovalerylcarnitine LC-MS/MS analysis
Welcome to the technical support center for the LC-MS/MS analysis of isovalerylcarnitine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a focus on minimizing ion suppression effects.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in this compound LC-MS/MS analysis?
A1: Ion suppression is a type of matrix effect where the signal of the analyte of interest, in this case, this compound, is reduced due to the presence of co-eluting compounds from the sample matrix.[1][2] This phenomenon occurs in the ion source of the mass spectrometer and can lead to decreased sensitivity, poor reproducibility, and inaccurate quantification.[3][4] In complex biological matrices such as plasma or urine, endogenous components like salts, phospholipids, and proteins are common sources of ion suppression.[5]
Q2: How can I detect ion suppression in my this compound analysis?
A2: A common method to identify and locate regions of ion suppression is the post-column infusion experiment.[3][6] This involves infusing a constant flow of an this compound standard solution into the mass spectrometer while injecting a blank matrix extract onto the LC column. A dip in the baseline signal of this compound indicates the retention time at which matrix components are eluting and causing suppression.[3][5] Another approach is to compare the response of an analyte spiked into a clean solvent versus a sample matrix extract (post-extraction spiking). A lower response in the matrix indicates suppression.
Q3: What are the primary causes of ion suppression?
A3: The primary causes of ion suppression are co-eluting matrix components that compete with the analyte for ionization.[1] In biological samples, common culprits include:
-
Phospholipids: Particularly glycerophosphocholines, which are abundant in plasma and can cause significant suppression in positive electrospray ionization mode.
-
Salts and Buffers: Non-volatile salts can alter the droplet surface tension and inhibit analyte ionization.[5][7]
-
Endogenous Metabolites: High concentrations of other small molecules in the sample can compete for charge in the ESI source.
-
Proteins and Peptides: In inadequately prepared samples, these can also contribute to ion suppression.[5]
Q4: Can the choice of ionization technique affect ion suppression?
A4: Yes. Electrospray ionization (ESI) is generally more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI).[1][2] This is because ESI's ionization mechanism is more complex and sensitive to changes in the droplet properties caused by matrix components.[2][7] If your method allows, switching from ESI to APCI may reduce ion suppression. Additionally, switching the polarity of the ESI source (e.g., from positive to negative ion mode) can sometimes help, as fewer matrix components may ionize in the alternate polarity, though this is dependent on the analyte's ability to be ionized in that mode.[1][2][3]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your this compound LC-MS/MS experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low this compound signal intensity | Ion suppression from matrix components. | 1. Improve Sample Preparation: Implement solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering compounds. Protein precipitation is a simpler but often less effective method for removing matrix interferences.[1][3] 2. Optimize Chromatography: Adjust the LC gradient to separate this compound from the suppression zones identified by a post-column infusion experiment. Using a column with a different stationary phase can also alter selectivity.[3] 3. Dilute the Sample: Reducing the concentration of matrix components by diluting the sample can alleviate suppression, but this may also decrease the analyte signal to an unacceptable level.[1][3] |
| Poor reproducibility of results | Variable ion suppression between samples. | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., d3-isovalerylcarnitine) co-elutes with the analyte and experiences similar ion suppression, allowing for accurate correction and improved reproducibility.[8] 2. Matrix-Matched Calibrators: Prepare calibration standards in the same matrix as the samples to compensate for consistent matrix effects. |
| Unexpected shifts in retention time | Column degradation or matrix accumulation. | 1. Implement a Column Wash Step: Include a high-organic wash at the end of each run to elute strongly retained matrix components.[5] 2. Use a Guard Column: A guard column can protect the analytical column from strongly retained interferences. |
| Signal intensity decreases over a run sequence | Accumulation of non-volatile matrix components in the ion source. | 1. Optimize Ion Source Parameters: Adjust gas flows, temperatures, and voltages to improve desolvation and reduce contamination. 2. Clean the Ion Source: Regularly clean the ion source components as recommended by the manufacturer. |
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression
This protocol helps to identify chromatographic regions where ion suppression occurs.
Workflow Diagram:
Caption: Workflow for post-column infusion experiment.
Methodology:
-
Prepare Solutions:
-
Prepare a solution of this compound in the mobile phase at a concentration that gives a stable and moderate signal (e.g., 1 µg/mL).
-
Prepare a blank matrix sample using the same procedure as your study samples (e.g., protein precipitation of blank plasma).
-
-
System Setup:
-
Equilibrate the LC system with your analytical method's initial conditions.
-
Using a T-connector, introduce the this compound solution into the mobile phase stream between the analytical column and the MS ion source. Use a syringe pump for a constant, low flow rate (e.g., 10 µL/min).
-
Set up the mass spectrometer to monitor the specific MRM transition for this compound.
-
-
Analysis:
-
Start the syringe pump and allow the this compound signal to stabilize.
-
Inject the prepared blank matrix extract onto the LC column.
-
Monitor the this compound signal throughout the chromatographic run. Any significant and reproducible drop in the signal indicates a region of ion suppression.
-
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol provides a more effective cleanup of biological samples compared to protein precipitation. A mixed-mode, reversed-phase/strong cation-exchange sorbent is often effective for acylcarnitines.[9]
Workflow Diagram:
References
- 1. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 2. providiongroup.com [providiongroup.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Ion suppression: a major concern in mass spectrometry - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Matrix effect-corrected liquid chromatography/tandem mass-spectrometric method for determining acylcarnitines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Isovalerylcarnitine Standard Instability
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues related to the instability of isovalerylcarnitine standards.
Issue 1: Inconsistent or Decreasing Analyte Response Over Time
Possible Cause: Degradation of this compound in stock or working solutions. The primary degradation pathway for this compound is hydrolysis, where the ester bond is cleaved, resulting in the formation of free carnitine and isovaleric acid. This process is accelerated by improper storage conditions such as elevated temperature and non-optimal pH.
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that this compound standards, both in solid form and in solution, are stored under the recommended conditions.
-
Prepare Fresh Solutions: If degradation is suspected, prepare fresh working solutions from a new aliquot of the stock solution. It is advisable to prepare fresh working solutions daily or as needed for your experiments.
-
Perform a Quick Stability Check: Analyze a freshly prepared standard and compare its response to an older standard of the same concentration. A significant decrease in the response of the older standard is indicative of degradation.
-
Solvent consideration: For stock solutions, use high-purity solvents like DI water or 50% methanol[1]. For working solutions that will be used over a short period, a 50/50 acetonitrile/water mixture with 0.3% formic acid can be used[1].
Logical Troubleshooting Flow for Inconsistent Analyte Response
Caption: A logical workflow for troubleshooting inconsistent this compound analyte response.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound standards?
A1: To ensure long-term stability, this compound standards, both in solid form and as stock solutions, should be stored at -20°C or -80°C in tightly sealed containers to prevent moisture absorption. For short-term storage of working solutions (e.g., for daily use), refrigeration at 4°C is acceptable, but it is recommended to discard these solutions after approximately one month[2].
Q2: How does pH affect the stability of this compound?
Q3: What solvents should I use to prepare stock and working solutions of this compound?
A3: For preparing individual stock solutions of this compound from powder, deionized (DI) water is a suitable diluent[1]. For preparing combined acylcarnitine working solutions, a mixture of 50/50 acetonitrile/water with 0.3% formic acid is commonly used[1]. The choice of solvent may also depend on the analytical method being employed.
Q4: How often should I prepare fresh working solutions?
A4: To ensure the accuracy of your results, it is best practice to prepare fresh working solutions of this compound daily from a stock solution that has been stored under appropriate conditions. If daily preparation is not feasible, working solutions stored at 4°C should be discarded after about a month[2].
Q5: I am observing unexpected peaks in my chromatogram when analyzing this compound. What could be the cause?
A5: Unexpected peaks can arise from several sources:
-
Degradation Products: The primary degradation products of this compound are free carnitine and isovaleric acid.
-
Isomers: this compound has several isomers, such as pivaloylcarnitine, 2-methylbutyrylcarnitine, and valerylcarnitine, which may not be fully separated depending on the chromatographic method[3]. Pivaloylcarnitine can be an interferent originating from certain antibiotics[3].
-
Contamination: Contamination from lab equipment or reagents can also introduce extraneous peaks.
Q6: How can I confirm if my this compound standard has degraded?
A6: You can perform a forced degradation study. This involves intentionally exposing the standard to stress conditions such as heat, acid, base, and oxidation to generate degradation products[3][4]. By analyzing the stressed samples using a stability-indicating method (like LC-MS/MS), you can identify the degradation products and confirm the degradation pathway.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol provides a general guideline for preparing stock and working solutions of this compound for use in LC-MS/MS analysis.
Materials:
-
This compound powder
-
Deionized (DI) water
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Stock Solution Preparation (e.g., 1 mg/mL):
-
Accurately weigh a known amount of this compound powder.
-
Dissolve the powder in a precise volume of DI water in a volumetric flask to achieve the desired concentration.
-
Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C or -80°C.
-
-
Working Solution Preparation (e.g., for a calibration curve):
-
Prepare a diluent of 50/50 acetonitrile/water with 0.3% formic acid[1].
-
Perform serial dilutions of the stock solution with the diluent to create a series of calibration standards with the desired concentrations.
-
Prepare these working solutions fresh daily if possible. If stored, keep them at 4°C and use within a month.
-
Workflow for Preparing Calibration Standards
Caption: A step-by-step workflow for the preparation of this compound calibration standards.
Protocol 2: Forced Degradation Study of this compound
This protocol outlines a basic forced degradation study to assess the stability of this compound under various stress conditions.
Materials:
-
This compound solution (known concentration)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Heating block or oven
-
UV lamp
-
LC-MS/MS system
Procedure:
-
Acid Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a set period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M NaOH. Incubate under the same conditions as the acid hydrolysis. Neutralize the solution before analysis.
-
Oxidative Degradation: Mix the this compound solution with an equal volume of 3% H₂O₂. Incubate at room temperature for a set period.
-
Thermal Degradation: Heat the this compound solution at an elevated temperature (e.g., 70°C) for a set period.
-
Photolytic Degradation: Expose the this compound solution to UV light for a set period.
-
Analysis: Analyze the stressed samples, along with an unstressed control, using a validated stability-indicating LC-MS/MS method. Monitor for the decrease in the parent this compound peak and the appearance of degradation product peaks.
Data Presentation
Table 1: General Stability of Acylcarnitines Under Different Storage Conditions
| Storage Condition | Duration | Stability of Acylcarnitines | Reference |
| Room Temperature (>14 days) | Prolonged | Hydrolyzed to free carnitine and fatty acids | [5] |
| -18°C | At least 330 days | Stable | [5] |
Note: While this table provides a general overview for acylcarnitines, specific quantitative data for this compound degradation rates under varying temperatures and pH is limited in the provided search results. A forced degradation study as outlined in Protocol 2 would be necessary to generate such specific data.
Signaling Pathway
Leucine Catabolism and this compound Formation
This compound is a key intermediate in the catabolism of the branched-chain amino acid, leucine. A deficiency in the enzyme isovaleryl-CoA dehydrogenase leads to the accumulation of isovaleryl-CoA, which is then conjugated with carnitine to form this compound. This pathway is a detoxification mechanism to remove the toxic isovaleryl-CoA.
Caption: The metabolic pathway of leucine catabolism, highlighting the formation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. eurisotop.com [eurisotop.com]
- 3. Practical Considerations for the Diagnosis and Management of Isovaleryl-CoA-Dehydrogenase Deficiency (Isovaleric Acidemia): Systematic Search and Review and Expert Opinions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Hydrolytic Degradation Profile and RP-HPLC Estimation of Cilostazol in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent enzymatic degradation of isovalerylcarnitine in samples
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the prevention of enzymatic degradation of isovalerylcarnitine in biological samples. Adherence to these protocols is critical for obtaining accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in biological samples?
A1: The primary cause of this compound degradation is enzymatic hydrolysis of the ester bond, catalyzed by endogenous carboxylesterases and other serine hydrolases present in plasma and tissues. This results in the formation of free L-carnitine and isovaleric acid. Degradation is accelerated by elevated temperatures and basic pH conditions.
Q2: What is the ideal anticoagulant to use for blood collection for this compound analysis?
A2: For plasma samples, the use of EDTA (ethylenediaminetetraacetic acid) is recommended. Heparinized plasma is also acceptable. It is crucial to gently invert the collection tube several times to ensure proper mixing with the anticoagulant.
Q3: How quickly do I need to process my blood samples after collection?
A3: To minimize degradation, blood samples should be processed as soon as possible after collection. Ideally, plasma or serum should be separated from the cellular components within one to two hours of collection. During this time, samples should be kept on ice.
Q4: What is the optimal long-term storage temperature for plasma and serum samples?
A4: For long-term stability, plasma and serum samples should be stored at -80°C. Storage at -20°C is acceptable for shorter periods, but -80°C is strongly recommended to minimize any potential degradation over time.
Q5: Can I use dried blood spots (DBS) for this compound analysis?
A5: Yes, DBS are a common sample type for acylcarnitine analysis, particularly in newborn screening. However, acylcarnitines, especially short-chain species like this compound, are more susceptible to degradation in DBS when stored at ambient temperatures for extended periods. For accurate quantitative analysis from DBS, it is crucial to store them at low temperatures (ideally ≤ -20°C) and low humidity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or undetectable this compound levels | Sample degradation due to improper handling or storage. | Review your sample collection, processing, and storage procedures. Ensure immediate cooling of blood samples, prompt centrifugation at 4°C, and long-term storage at -80°C. Avoid repeated freeze-thaw cycles. |
| Enzymatic activity post-collection. | Process samples as quickly as possible. For highly sensitive applications, consider the addition of a serine hydrolase inhibitor immediately after plasma/serum separation (see Experimental Protocols). | |
| High variability between replicate samples | Inconsistent sample processing times or temperatures. | Standardize your workflow. Ensure all samples are handled for the same duration and at the same temperature from collection to storage. |
| Partial hemolysis of samples. | Inspect plasma/serum for any reddish discoloration. Hemolysis can release enzymes that may degrade this compound. If hemolysis is observed, it should be noted, and caution should be taken in interpreting the results. | |
| Increase in free carnitine concentration over time | Hydrolysis of this compound and other acylcarnitines. | This is a strong indicator of sample degradation. Re-evaluate your entire sample handling and storage protocol to minimize hydrolysis. |
Quantitative Data Summary
Table 1: Temperature-Dependent Stability of Short-Chain Acylcarnitines in Plasma
| Temperature | Timeframe | Expected Stability of this compound | Citation |
| Room Temperature (~20-25°C) | < 2 days | Relatively stable, but degradation may begin. | [1] |
| 4°C | < 48 hours | Stable. | [2] |
| -20°C | Up to 3 months | Generally stable. | [2] |
| -80°C | > 2 years | Highly stable with minimal degradation. | [3] |
Note: The stability of short-chain acylcarnitines is used as a proxy for this compound where specific data is unavailable.
Table 2: pH-Dependent Stability of Ester Bonds (General)
| pH Range | Effect on Ester Bond Stability |
| Acidic (pH < 7) | Hydrolysis is catalyzed, but generally slower than under basic conditions. |
| Neutral (pH ~7) | Relatively stable. |
| Basic (pH > 7) | Hydrolysis is significantly accelerated. |
Experimental Protocols
Protocol 1: Standard Blood Sample Collection and Processing for this compound Analysis
Materials:
-
Vacutainer tubes containing EDTA (recommended) or sodium heparin.
-
Centrifuge with temperature control.
-
Pipettes and sterile pipette tips.
-
Cryogenic vials for long-term storage.
-
Ice bucket.
Procedure:
-
Blood Collection: Collect whole blood into pre-chilled EDTA tubes.
-
Immediate Cooling: Place the blood collection tubes on ice immediately after collection.
-
Centrifugation: Within one hour of collection, centrifuge the blood samples at 1,500-2,000 x g for 15 minutes at 4°C.
-
Plasma Separation: Carefully aspirate the supernatant (plasma) without disturbing the buffy coat or red blood cells.
-
Aliquoting: Aliquot the plasma into pre-labeled cryogenic vials. This minimizes the need for repeated freeze-thaw cycles of the entire sample.
-
Storage: Immediately snap-freeze the aliquots in liquid nitrogen or place them in a -80°C freezer for long-term storage.
Protocol 2: Inhibition of Enzymatic Degradation using a Serine Hydrolase Inhibitor
Note: This protocol is intended for research applications where maximum preservation of this compound is critical and potential interference of the inhibitor with downstream analysis has been evaluated.
Materials:
-
Phenylmethylsulfonyl fluoride (PMSF) or 4-(2-aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF).
-
Anhydrous isopropanol or ethanol for PMSF stock solution.
-
Nuclease-free water for AEBSF stock solution.
-
Standard blood collection and processing materials (as in Protocol 1).
Procedure:
-
Prepare Inhibitor Stock Solution:
-
PMSF: Prepare a 100 mM stock solution by dissolving PMSF in anhydrous isopropanol. Store in aliquots at -20°C. Caution: PMSF is toxic and should be handled with appropriate safety precautions.
-
AEBSF: Prepare a 100 mM stock solution in nuclease-free water. Store in aliquots at -20°C. AEBSF is a less toxic alternative to PMSF.
-
-
Blood Collection and Plasma Separation: Follow steps 1-4 of Protocol 1 to obtain plasma.
-
Inhibitor Addition:
-
Immediately after separating the plasma, add the serine hydrolase inhibitor to a final concentration of 1 mM. For example, add 10 µL of a 100 mM stock solution to 990 µL of plasma.
-
Gently mix the sample by inverting the tube several times.
-
-
Aliquoting and Storage: Proceed with steps 5 and 6 of Protocol 1 for aliquoting and long-term storage at -80°C.
Visualizations
Caption: Standard workflow for blood sample processing to ensure this compound stability.
Caption: Enzymatic degradation of this compound and its inhibition.
References
Best practices for storing biological samples for isovalerylcarnitine analysis
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions for the storage of biological samples intended for isovalerylcarnitine analysis.
Troubleshooting Guides
This section addresses specific issues that may arise during the storage and handling of biological samples for this compound analysis.
| Issue | Potential Cause | Recommended Solution |
| Unexpectedly low this compound levels | Sample Degradation: Acylcarnitines, including this compound, can degrade if samples are stored at improper temperatures for extended periods.[1][2][3] | Ensure Proper Storage: For long-term storage, samples should be kept at -80°C.[4][5] For short-term storage, -20°C is acceptable.[1][2] Avoid repeated freeze-thaw cycles.[5][6] |
| Improper Sample Type: The concentration of this compound can vary between sample types (e.g., plasma, serum, whole blood). | Use Consistent Sample Type: Plasma or serum are the preferred matrices for acylcarnitine profiling.[7] If using dried blood spots (DBS), be aware of potential stability issues with long-term storage at room temperature.[1][3] | |
| Unexpectedly high free carnitine levels | Hydrolysis of Acylcarnitines: During prolonged storage, especially at room temperature, acylcarnitines can hydrolyze to free carnitine.[2] | Adhere to Recommended Storage Conditions: Immediate freezing of plasma or serum after separation is crucial.[5][8] For DBS, storage at low humidity (<30%) and frozen conditions (≤-20°C) is recommended to minimize metabolite instability.[1] |
| False positive for elevated this compound | Interference from Isobars: Pivaloylcarnitine, a metabolite of certain antibiotics and other compounds, is isobaric with this compound and can lead to false positives in mass spectrometry analysis.[9][10] 2-methylbutyrylcarnitine is another isomer that can interfere.[9] | Employ Second-Tier Testing: Use chromatographic separation methods (e.g., LC-MS/MS) to differentiate between this compound and its isomers.[11][12] |
| Contamination: Introduction of external substances during sample collection or processing. | Follow Strict Collection Protocols: Use sterile collection tubes and processing equipment.[4] Ensure proper handling to avoid cross-contamination.[4] | |
| Inconsistent results between samples | Variability in Pre-analytical Phase: Differences in sample collection, handling, and storage can introduce significant variability.[13][14][15][16] | Standardize Protocols: Ensure all samples are collected, processed, and stored under identical conditions.[13] Document all pre-analytical steps meticulously. |
| Anticoagulant Effects: The choice of anticoagulant can potentially influence analyte stability.[17][18] | Use Recommended Anticoagulant: Sodium heparin is a commonly used anticoagulant for plasma collection for acylcarnitine analysis.[8] If using other anticoagulants, validate their impact on this compound stability. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal biological sample for this compound analysis?
A1: Plasma and serum are the preferred sample matrices for acylcarnitine profiling.[7] Dried blood spots (DBS) are also frequently used, particularly in newborn screening, but are more susceptible to degradation if not stored properly.[1][2][3]
Q2: What is the recommended storage temperature for long-term stability?
A2: For long-term storage of biological samples for this compound analysis, a temperature of -80°C is recommended to halt enzymatic activity and prevent degradation.[4][5][19]
Q3: How long can samples be stored at different temperatures?
A3: The stability of this compound is highly dependent on storage temperature.
| Storage Temperature | Sample Type | Duration | Stability Notes |
| Room Temperature (15-25°C) | Whole Blood / DBS | > 14 days | Significant degradation of acylcarnitines and increase in free carnitine.[2] |
| Refrigerated (2-8°C) | Whole Blood | < 8 hours | Processing should occur within this timeframe to ensure sample integrity.[6] |
| Plasma / Serum | Up to 7 days | Acceptable for short-term storage before analysis or freezing.[6] | |
| Frozen (-20°C) | Plasma / Serum / DBS | Up to 1 month | Suitable for short to medium-term storage.[1][2][5] Acylcarnitines are stable for at least 330 days at -18°C.[2] |
| Ultra-low (-70°C to -80°C) | Plasma / Serum / DBS | Years | Optimal for long-term storage to ensure sample integrity.[4][5][19][20] |
Q4: What type of collection tube and anticoagulant should be used?
A4: For plasma collection, sodium heparin (green-top) tubes are recommended.[8] It is crucial to avoid contamination from other tube additives, so follow the correct order of draw if collecting multiple tubes.[15]
Q5: How many freeze-thaw cycles are permissible?
A5: It is critical to minimize freeze-thaw cycles as they can lead to sample degradation.[6] Ideally, samples should be aliquoted into smaller volumes before the initial freezing to avoid the need for repeated thawing of the entire sample.[21] Some sources suggest that after three freeze-thaw cycles, the biological quality of the sample begins to deteriorate.[5]
Q6: Can hemolysis affect this compound analysis?
A6: Yes, hemolysis, the rupture of red blood cells, can release intracellular components into the plasma or serum, potentially interfering with the analysis.[8] It is important to employ proper phlebotomy techniques to minimize the risk of hemolysis.[15]
Experimental Protocols
Protocol for Blood Sample Collection and Processing
-
Patient Preparation: For non-emergency testing, it is advisable for the patient to be in a fasted state.
-
Sample Collection:
-
Sample Processing (Plasma Separation):
-
Centrifuge the blood sample as soon as possible after collection, ideally within 2 hours.
-
If immediate centrifugation is not possible, store the whole blood sample at 2-8°C for no longer than 8 hours.[6]
-
Centrifuge at approximately 1000-1300 x g for 10-15 minutes at 4°C.
-
Carefully aspirate the plasma supernatant without disturbing the buffy coat or red blood cell layer.
-
-
Aliquoting and Storage:
-
Transfer the plasma into pre-labeled, sterile cryogenic vials. It is recommended to create multiple smaller aliquots to avoid freeze-thaw cycles.[21]
-
For short-term storage (up to one month), immediately freeze the plasma aliquots at -20°C.[5]
-
For long-term storage, immediately freeze the plasma aliquots at -80°C.[4][5]
-
-
Shipping:
-
If shipping is required, ensure samples are packed with a sufficient amount of dry ice to maintain a frozen state throughout transit.
-
Visualizations
Caption: A flowchart illustrating the recommended workflow from sample collection to storage for this compound analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Instability of Acylcarnitines in Stored Dried Blood Spots: The Impact on Retrospective Analysis of Biomarkers for Inborn Errors of Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. precisionstabilitystorage.com [precisionstabilitystorage.com]
- 5. Sample requirements | Nightingale Health [research.nightingalehealth.com]
- 6. Biological Sample Collection and Storage | Vacc-Safe [vaccsafe.com.au]
- 7. Direct and quantitative analysis of underivatized acylcarnitines in serum and whole blood using paper spray mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jdos.nicholsinstitute.com [jdos.nicholsinstitute.com]
- 9. Aspects of Newborn Screening in Isovaleric Acidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. scielo.br [scielo.br]
- 12. researchgate.net [researchgate.net]
- 13. preq.in [preq.in]
- 14. researchgate.net [researchgate.net]
- 15. battlab.com [battlab.com]
- 16. Preanalytical Errors in Clinical Laboratory Testing at a Glance: Source and Control Measures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Biological Sample Storage Considerations | PHCbi | PHCbi [phchd.com]
- 20. Long-Term Biological Sample Storage: Comprehensive Best Practices Guide — Veritas Innovation [veritasinnovation.com]
- 21. uab.edu [uab.edu]
Technical Support Center: Anti-Isovalerylcarnitine Antibody Specificity Validation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the specificity of an antibody against the small molecule isovalerylcarnitine.
Frequently Asked Questions (FAQs)
Q1: Why is validating the specificity of an antibody for a small molecule like this compound critical?
A1: Validating antibody specificity is crucial to ensure that the antibody binds exclusively to this compound and not to other structurally similar molecules. For small molecules, this is particularly challenging due to their size and the potential for off-target binding to related endogenous compounds.[1] Unverified antibody specificity can lead to inaccurate quantification, false-positive results, and misinterpreted biological effects, ultimately compromising the reliability and reproducibility of your research.
Q2: What are the primary methods for validating the specificity of an anti-isovalerylcarnitine antibody?
A2: The most effective methods for validating the specificity of an antibody to a small molecule like this compound are:
-
Competitive Enzyme-Linked Immunosorbent Assay (ELISA): This is a cornerstone technique for small molecule antibody validation. It assesses the antibody's ability to bind to this compound in the presence of structurally related molecules.
-
Immunoprecipitation followed by Mass Spectrometry (IP-MS): This powerful method provides direct evidence of what the antibody binds to in a complex biological sample.[2][3] The antibody is used to pull down its binding partner, which is then identified by mass spectrometry.[4]
Q3: What are common structurally similar molecules that could cross-react with an anti-isovalerylcarnitine antibody?
A3: this compound belongs to the acylcarnitine family. Therefore, an anti-isovalerylcarnitine antibody should be tested for cross-reactivity against other acylcarnitines, especially those with similar chain lengths and structures, such as:
-
Butyrylcarnitine (C4)
-
Pivaloylcarnitine (C5 isomer)
-
2-Methylbutyrylcarnitine (C5 isomer)
-
Valerylcarnitine (C5)
-
Hexanoylcarnitine (C6)
Q4: How do I interpret the results of a competitive ELISA for cross-reactivity?
A4: In a competitive ELISA for cross-reactivity, you will generate inhibition curves for this compound and each potential cross-reactant. The IC50 value (the concentration of the analyte that causes 50% inhibition of the signal) is determined for each. The percent cross-reactivity is then calculated using the following formula:
% Cross-reactivity = (IC50 of this compound / IC50 of Potential Cross-reactant) x 100
A low percentage of cross-reactivity indicates high specificity of the antibody for this compound.
Troubleshooting Guides
Competitive ELISA Troubleshooting
| Problem | Potential Cause | Solution |
| High Background | Insufficient blocking | Increase blocking time or try a different blocking agent (e.g., 1-5% BSA in PBS). |
| Antibody concentration too high | Optimize the antibody concentration by performing a titration.[5] | |
| Insufficient washing | Increase the number of wash steps and the volume of wash buffer.[6] | |
| No or Weak Signal | Incorrect antibody pairing (if applicable) | Ensure the primary and secondary antibodies are compatible.[7] |
| Inactive enzyme conjugate | Prepare fresh enzyme conjugate solution before use.[6] | |
| Insufficient incubation times | Optimize incubation times for each step.[5] | |
| High Variability Between Replicates | Pipetting errors | Use calibrated pipettes and ensure consistent technique.[6] |
| Inconsistent coating of the plate | Ensure the coating antigen is evenly distributed in the wells. | |
| Edge effects | Avoid using the outermost wells of the microplate, or ensure consistent temperature and humidity during incubations.[8] |
Immunoprecipitation-Mass Spectrometry (IP-MS) Troubleshooting
| Problem | Potential Cause | Solution |
| Target Not Detected by MS | Antibody does not work in IP | Not all antibodies that work in other applications will work for immunoprecipitation.[4] Consider screening multiple antibodies. |
| Low abundance of the target | Increase the amount of starting material (cell lysate or tissue homogenate). | |
| Inefficient antibody-bead conjugation | Ensure optimal conditions for antibody binding to the protein A/G beads. | |
| High Levels of Non-specific Binding | Insufficient washing after immunoprecipitation | Increase the number and stringency of wash steps. |
| Antibody cross-reacts with other proteins | Analyze the list of identified proteins for common off-target binders. This may indicate a lack of specificity. | |
| Non-specific binding to beads | Pre-clear the lysate with beads alone before adding the antibody. |
Experimental Protocols
Competitive ELISA for Cross-Reactivity Assessment
This protocol outlines the steps to assess the cross-reactivity of an anti-isovalerylcarnitine antibody with other acylcarnitines.
Materials:
-
96-well microplate
-
Anti-isovalerylcarnitine antibody
-
This compound standard
-
Potential cross-reactants (e.g., butyrylcarnitine, pivaloylcarnitine)
-
Coating antigen (e.g., this compound-BSA conjugate)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well microplate with the coating antigen at a predetermined optimal concentration in a suitable coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the plate with blocking buffer for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competition: Prepare serial dilutions of the this compound standard and each potential cross-reactant. In separate tubes, mix each dilution with a fixed, optimized concentration of the anti-isovalerylcarnitine antibody. Incubate for 1-2 hours at room temperature.
-
Incubation: Add the antibody-analyte mixtures to the coated and blocked wells. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Secondary Antibody: Add the HRP-conjugated secondary antibody at its optimal dilution. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add TMB substrate to each well and incubate in the dark until a color develops.
-
Stop Reaction: Add the stop solution to each well.
-
Read Plate: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance versus the log of the analyte concentration to generate inhibition curves and determine the IC50 values. Calculate the percent cross-reactivity.
Data Presentation: Example Cross-Reactivity Data
| Compound | IC50 (nM) | Cross-Reactivity (%) |
| This compound | 10 | 100 |
| Pivaloylcarnitine | 500 | 2 |
| Butyrylcarnitine | 1000 | 1 |
| Valerylcarnitine | 800 | 1.25 |
| Hexanoylcarnitine | >5000 | <0.2 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Visualizations
Caption: Workflow for validating the specificity of an anti-isovalerylcarnitine antibody.
Caption: Simplified metabolic pathway showing the role of this compound.
References
- 1. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive Strategy for Antibody Validation | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Characterization of Antibody Specificity Using Immunoprecipitation and Mass Spectrometry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Immunoprecipitation-Mass Spectrometry (IP-MS) Antibody Validation | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. iacld.com [iacld.com]
- 6. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 7. assaygenie.com [assaygenie.com]
- 8. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
Strategies to reduce false positives in isovaleric acidemia newborn screening
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing false positives in isovaleric acidemia (IVA) newborn screening.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of false positives in isovaleric acidemia (IVA) newborn screening?
A1: The primary cause of false-positive results in IVA newborn screening is the presence of pivaloylcarnitine, an isobaric compound to isovalerylcarnitine (C5), which is the primary biomarker for IVA.[1][2][3][4] Pivaloylcarnitine cannot be distinguished from this compound by standard flow injection analysis-tandem mass spectrometry (FIA-MS/MS) used in first-tier screening.[1] This interference can arise from maternal or neonatal exposure to pivalate-generating antibiotics (e.g., pivampicillin) or the use of creams and emollients containing neopentanoate esters by nursing mothers.[4][5][6]
Q2: What are the initial steps to take when a high C5 acylcarnitine level is detected?
A2: An elevated C5 acylcarnitine level on an initial screen is a presumptive positive result and requires further investigation to confirm or rule out IVA. The immediate next steps should involve a second-tier test on the original dried blood spot (DBS) to differentiate C5 isobars.[2] Concurrently, it is crucial to review the maternal and infant's medication and product use history to identify any potential sources of pivalate.[3][4]
Q3: What are second-tier tests and how do they help reduce false positives?
A3: Second-tier tests are more specific analyses performed on the same sample that yielded a presumptive positive result in the initial screening. These tests help to reduce the high false-positive rate associated with first-tier screening. For IVA, the most effective second-tier tests aim to differentiate this compound from its isobars, primarily pivaloylcarnitine.[2] This can be achieved through methods like:
-
UPLC-MS/MS analysis of C5 isobars: This method chromatographically separates this compound, pivaloylcarnitine, 2-methylbutyrylcarnitine, and valerylcarnitine, allowing for their individual quantification.[2][5]
-
Analysis of isovalerylglycine (IVG): IVG is a specific metabolite that is elevated in individuals with IVA. Its measurement in the original DBS can serve as a confirmatory marker.
Implementing second-tier testing has been shown to significantly decrease the recall rate in newborn screening programs. For instance, one study reported a decrease in the recall rate from 0.78% to 0.027% after the introduction of a second-tier test.[1]
Q4: Can adjusting the C5 acylcarnitine cutoff value help in reducing false positives?
A4: Yes, implementing a dual cutoff strategy can be an effective approach. A retrospective review of screening data in the UK led to the introduction of a two-tiered cutoff system. Initial C5 carnitine results ≥ 5 µmol/L trigger an urgent referral, while results between >2.0 and <5.0 µmol/L prompt a second-tier C5-isobar test. This strategy aims to reduce the number of false-positive referrals while ensuring that infants with potentially severe IVA are not missed.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Elevated C5 Acylcarnitine in a Healthy-Appearing Newborn | Interference from pivaloylcarnitine due to maternal or neonatal exposure to pivalate-containing antibiotics or creams.[3][4][5] | 1. Review maternal and infant medication and product use history. 2. Perform a second-tier UPLC-MS/MS analysis on the original dried blood spot to differentiate C5 isobars.[2][5] 3. Analyze urinary organic acids for the presence of isovalerylglycine and 3-hydroxyisovaleric acid. |
| Difficulty Differentiating True Positives from False Positives | First-tier tandem mass spectrometry cannot distinguish between isobars of C5 acylcarnitine.[1] | 1. Implement a routine second-tier testing protocol for all presumptive positive C5 results. 2. Utilize a dual cutoff strategy for C5 acylcarnitine to stratify risk and guide further action.[7] |
| High Recall Rate for Isovaleric Acidemia Screening | A low cutoff value for C5 acylcarnitine without a robust second-tier testing strategy. | 1. Evaluate and potentially adjust the C5 cutoff value based on population data and false-positive rates. 2. Introduce a second-tier test to improve the positive predictive value of the screening.[1] |
Data Presentation
Table 1: C5 Acylcarnitine Cutoff Values in Newborn Screening for Isovaleric Acidemia
| Screening Program/Study | First-Tier Cutoff Value (µmol/L) | Second-Tier Action/Cutoff | Reference |
| Xuzhou, China | > 0.6 | UPLC-MS/MS for C5 isobars and IVG analysis | [1][8] |
| Hamburg, Germany | > 0.50 (NeoGram®) or > 0.45 (Neobase®2) | UPLC-MS/MS for C5 isomers | [2] |
| Saudi Arabia | > 0.7 | Not specified | [9] |
| United Kingdom | > 2.0 and < 5.0 | Second-tier C5-isobar testing | [7] |
| United Kingdom | ≥ 5.0 | Urgent referral | [7] |
Table 2: Impact of Second-Tier Testing on Isovaleric Acidemia Newborn Screening Recall Rates
| Screening Program/Study | Recall Rate Before Second-Tier Testing | Recall Rate After Second-Tier Testing | Reference |
| Xuzhou, China | 0.78% | 0.027% | [1] |
| England (Pilot Study) | 18 presumptive positives out of 438,164 screened | Would have reduced false positives from 14 to 8 | [4] |
Experimental Protocols
Protocol 1: First-Tier Analysis of C5 Acylcarnitine in Dried Blood Spots (DBS) by Flow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS)
-
Sample Preparation:
-
Punch a 3.2 mm disc from the dried blood spot into a well of a 96-well microtiter plate.
-
Add 100 µL of a methanol-based extraction solution containing stable isotope-labeled internal standards for acylcarnitines.
-
Seal the plate and incubate with shaking for 30 minutes at room temperature to extract the acylcarnitines.
-
Centrifuge the plate to pellet the filter paper disc.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
FIA-MS/MS Analysis:
-
Inject the extracted sample into the mass spectrometer via flow injection.
-
The mass spectrometer is operated in positive electrospray ionization (ESI+) mode.
-
Utilize a precursor ion scan of m/z 85, which is a characteristic fragment of all carnitine esters.
-
Quantify C5 acylcarnitine based on the ion intensity relative to the corresponding stable isotope-labeled internal standard.
-
Protocol 2: Second-Tier Analysis of C5 Acylcarnitine Isomers in DBS by UPLC-MS/MS
-
Sample Preparation:
-
Follow the same extraction procedure as in Protocol 1.
-
-
UPLC-MS/MS Analysis:
-
Inject the extracted sample onto a C18 reverse-phase UPLC column.
-
Employ a gradient elution with a mobile phase consisting of two solvents (e.g., A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile).
-
The gradient is optimized to separate this compound, pivaloylcarnitine, 2-methylbutyrylcarnitine, and valerylcarnitine based on their retention times.
-
The mass spectrometer is operated in positive ESI mode with multiple reaction monitoring (MRM) to detect the specific parent-daughter ion transitions for each C5 isobar.
-
Quantify each isomer based on its peak area relative to the internal standard.
-
Protocol 3: Confirmatory Analysis of Urinary Organic Acids by Gas Chromatography-Mass Spectrometry (GC/MS)
-
Sample Preparation:
-
Take a urine sample normalized to creatinine concentration (e.g., a volume containing 1 µmole of creatinine).[10]
-
Add internal standards.
-
Perform oximation to stabilize keto-acids.
-
Acidify the sample and extract the organic acids using an organic solvent (e.g., ethyl acetate).[10][11]
-
Evaporate the organic extract to dryness under a stream of nitrogen.
-
Derivatize the dried residue to form volatile trimethylsilyl (TMS) esters using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[10][11]
-
-
GC/MS Analysis:
-
Inject the derivatized sample onto a capillary GC column.
-
The GC oven temperature is programmed to separate the different organic acid derivatives.
-
The mass spectrometer is operated in electron impact (EI) ionization mode, scanning a specific mass range.
-
Identify isovalerylglycine and 3-hydroxyisovaleric acid based on their characteristic retention times and mass fragmentation patterns compared to known standards.
-
Mandatory Visualizations
Caption: Leucine catabolism pathway and the metabolic block in Isovaleric Acidemia (IVA).
Caption: Workflow for Isovaleric Acidemia newborn screening incorporating second-tier testing.
References
- 1. Newborn Screening for Isovaleric Acidemia: Treatment With Pivalate‐Generating Antibiotics Contributed to False C5‐Carnitine Positivity in a Chinese Population - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neonatal screening for isovaleric aciduria: Reducing the increasingly high false‐positive rate in Germany - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of a Second-Tier Newborn Screening Assay for C5 Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. UPLC-MS/MS analysis of C5-acylcarnitines in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS) | Springer Nature Experiments [experiments.springernature.com]
- 11. Screening of Organic Acidurias by Gas Chromatography-Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the resolution of isovalerylcarnitine from other short-chain acylcarnitines
Welcome to the technical support center for acylcarnitine analysis. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the chromatographic separation of isovalerylcarnitine and its isomers.
Frequently Asked Questions (FAQs)
Q1: Why is it difficult to resolve this compound from other short-chain acylcarnitines?
The primary challenge stems from the existence of several isomers of C5-acylcarnitine. Isomers are molecules that have the same molecular formula and thus the same mass, but different structural arrangements. Standard flow-injection analysis tandem mass spectrometry (FIA-MS/MS) cannot distinguish between these isobaric compounds, necessitating chromatographic separation for accurate identification and quantification.[1][2][3]
Q2: What are the common isomers of this compound that can interfere with analysis?
This compound (i-C5) is the primary biomarker for isovaleric acidemia (IVA). However, other C5-acylcarnitine isomers can be present in biological samples and cause interference, leading to false positives. The most common isomers include:
-
Pivaloylcarnitine (p-C5): Often present due to maternal use of pivalate-conjugated antibiotics or exposure to products containing pivalic acid derivatives.[4][5][6]
-
2-Methylbutyrylcarnitine (m-C5): A biomarker for short/branched-chain acyl-CoA dehydrogenase deficiency (SBCADD).[7][8]
-
n-Valerylcarnitine (v-C5): Another structural isomer that can be present.[1][2]
Q3: What is the recommended analytical approach to separate these C5 isomers?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS), particularly using Ultra-High-Performance Liquid Chromatography (UPLC-MS/MS), is the most effective and widely used technique.[2][5][9] This approach provides the necessary chromatographic resolution to separate the isomers before they are detected by the mass spectrometer, allowing for unambiguous identification.[10]
Q4: What is derivatization and why is it often recommended for acylcarnitine analysis?
Derivatization is a chemical reaction that modifies the analyte to improve its analytical properties. For acylcarnitines, butylation (converting them to their butyl esters using butanolic HCl) is a common strategy.[2][11] The primary benefits of this process are:
-
Improved Ionization Efficiency: Butylation can enhance the signal intensity of the acylcarnitines during electrospray ionization (ESI), especially for dicarboxylic species.[11][12]
-
Enhanced Chromatographic Separation: The addition of a butyl group can improve the retention of polar compounds on reversed-phase columns, aiding in their separation.[12]
Troubleshooting Guide
This guide addresses common issues encountered during the separation of this compound and its isomers.
Q5: I am observing poor or no separation between C5-acylcarnitine isomer peaks. What are the potential causes and solutions?
Potential Causes:
-
Suboptimal Chromatographic Conditions: The gradient elution program may not be optimized for resolving these specific isomers.
-
Incorrect Column Choice: The column chemistry may not be suitable for separating structurally similar, polar compounds.
-
Lack of Derivatization: Underivatized acylcarnitines may exhibit poor retention and peak shape on certain columns.[13]
-
High Flow Rate: A flow rate that is too high can reduce the interaction time between the analytes and the stationary phase, leading to decreased resolution.
Solutions:
-
Optimize Gradient: Decrease the ramp speed of the organic mobile phase to give isomers more time to resolve.
-
Column Selection: Use a high-resolution reversed-phase column, such as a C18 or C8 with a small particle size (e.g., 1.7 µm).[2][10]
-
Implement Derivatization: Use a butylation procedure to improve the chromatographic behavior of the acylcarnitines.[2][11]
-
Add Ion-Pairing Agent: The addition of an ion-pairing reagent like heptafluorobutyric acid (HFBA) to the mobile phase can improve peak separation and sharpness.[14]
-
Adjust Flow Rate: Reduce the flow rate to enhance separation, although this will increase the run time.
Q6: The signal intensity of my acylcarnitine peaks is low or inconsistent. How can I troubleshoot this?
Potential Causes:
-
Inefficient Ionization: The settings on the mass spectrometer's ion source may not be optimal.
-
Ion Suppression: Components from the sample matrix can co-elute with the analytes and interfere with their ionization, reducing the signal.[15]
-
Incomplete Derivatization: If using derivatization, the reaction may not have gone to completion.
-
Sample Degradation: Acylcarnitines can be susceptible to hydrolysis.[13]
-
Instrument Contamination: A dirty ion source can lead to poor signal intensity.[16]
Solutions:
-
Tune and Calibrate MS: Regularly tune and calibrate the mass spectrometer to ensure it is operating at optimal performance.[15]
-
Improve Sample Cleanup: Use solid-phase extraction (SPE) to remove interfering matrix components.
-
Optimize Derivatization Protocol: Ensure the reaction conditions (temperature, time, reagent concentration) are optimal for complete derivatization.[11]
-
Check Sample Handling: Process samples promptly and store them at appropriate temperatures to prevent degradation.
-
Clean the Ion Source: Follow the manufacturer's protocol for cleaning the ion source components.[16]
Q7: I have detected a high C5-acylcarnitine peak in a newborn screening sample, but I suspect it's a false positive. How do I confirm this?
The Issue: A high total C5-acylcarnitine level detected by FIA-MS/MS is a presumptive positive for Isovaleric Acidemia (IVA). However, this is often a false positive caused by the presence of pivaloylcarnitine from maternal antibiotics.[1][5]
Confirmation Workflow:
-
Second-Tier Testing: Do not rely on the initial screening result. A second-tier test using an LC-MS/MS method capable of separating the C5 isomers is mandatory.[4][5]
-
Analyze for Isomers: The LC-MS/MS analysis will chromatographically separate this compound from pivaloylcarnitine and 2-methylbutyrylcarnitine.
-
Interpret Results:
-
If a large peak is identified at the retention time of pivaloylcarnitine and the this compound level is normal, the initial result was a false positive.[4]
-
If the peak is confirmed as This compound , the result is a true positive for IVA.
-
If the peak corresponds to 2-methylbutyrylcarnitine , it indicates a possible case of SBCADD.[7]
-
Experimental Protocols & Data
Protocol 1: Butylation of Acylcarnitines in Dried Blood Spots or Plasma
This protocol is adapted from established methods for the derivatization of acylcarnitines to their butyl esters.[2][11]
Materials:
-
3N Butanolic HCl (prepared by slowly adding acetyl chloride to n-butanol)
-
Methanol
-
Nitrogen evaporator
-
Heating block or incubator (60-65°C)
-
Internal standards (deuterium-labeled acylcarnitines)
Procedure:
-
Sample Preparation:
-
For Dried Blood Spots (DBS): Punch a 3mm spot into a 96-well plate.
-
For Plasma: Use 10-20 µL of plasma.
-
-
Extraction: Add 100-200 µL of methanol containing the appropriate deuterium-labeled internal standards to each sample. Vortex and incubate.
-
Supernatant Collection: Centrifuge the samples and transfer the methanol supernatant to a new plate or vial.
-
Evaporation: Evaporate the supernatant to complete dryness under a gentle stream of nitrogen at 40-50°C.
-
Derivatization:
-
Add 50-100 µL of 3N butanolic HCl to each dried sample.
-
Seal the plate or vials and incubate at 60-65°C for 20 minutes.
-
-
Final Evaporation: Evaporate the butanolic HCl to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried, derivatized sample in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: UPLC-MS/MS Method for C5 Isomer Separation
This protocol outlines a general UPLC-MS/MS method for the separation of butylated C5-acylcarnitine isomers.[2][7]
-
Column: High-strength silica C18 (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol
-
Column Temperature: 50-60°C
-
Flow Rate: 0.3-0.5 mL/min
-
Injection Volume: 5-10 µL
-
MS Detection: Triple quadrupole mass spectrometer with ESI+
-
MRM Transition: Monitor the transition from the precursor ion of butylated C5-carnitine (m/z 302.2) to the product ion (m/z 85.1).
Gradient Elution Program:
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 0.4 | 85 | 15 |
| 2.0 | 0.4 | 70 | 30 |
| 5.0 | 0.4 | 40 | 60 |
| 7.0 | 0.4 | 5 | 95 |
| 8.0 | 0.4 | 5 | 95 |
| 8.1 | 0.4 | 85 | 15 |
| 10.0 | 0.4 | 85 | 15 |
Quantitative Data: Chromatographic Performance
The following table summarizes typical retention times for butylated C5 isomers, demonstrating achievable separation. Note that exact times will vary based on the specific system and conditions.[7][17]
| Compound | Abbreviation | Typical Retention Time (min) |
| Pivaloylcarnitine | p-C5 | ~6.7 |
| 2-Methylbutyrylcarnitine | m-C5 | ~7.5 |
| This compound | i-C5 | ~7.8 |
| n-Valerylcarnitine | v-C5 | ~7.9 |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for C5-acylcarnitine isomer analysis.
Troubleshooting Logic for Poor Peak Resolution
Caption: Decision tree for troubleshooting poor peak resolution.
Metabolic Origin of C5-Acylcarnitines
Caption: Simplified metabolic origins of common C5-acylcarnitines.
References
- 1. researchgate.net [researchgate.net]
- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 3. mdpi.com [mdpi.com]
- 4. Application of a Second-Tier Newborn Screening Assay for C5 Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neonatal screening for isovaleric aciduria: Reducing the increasingly high false‐positive rate in Germany - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. Increased Excretion of C4-Carnitine Species after a Therapeutic Acetylsalicylic Acid Dose: Evidence for an Inhibitory Effect on Short-Chain Fatty Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic Pathways of Acylcarnitine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. gmi-inc.com [gmi-inc.com]
- 16. agilent.com [agilent.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Accurate Isovalerylcarnitine (C5) Measurement by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the accurate measurement of isovalerylcarnitine (C5-acylcarnitine) using mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in accurately quantifying this compound by mass spectrometry?
A1: The primary challenge is the presence of isobaric isomers, which have the same mass-to-charge ratio (m/z) as this compound.[1][2][3] Flow injection analysis-tandem mass spectrometry (FIA-MS/MS), a common high-throughput screening method, cannot distinguish between these isomers.[4][1] This can lead to false-positive results, particularly in newborn screening for isovaleric acidemia (IVA).[4][5]
Q2: What are the common isomers of this compound that can interfere with measurement?
A2: The most common interfering isomers are:
-
Pivaloylcarnitine: Often present due to maternal or infant use of pivalate-containing antibiotics or the use of certain skin creams.[5][6][7]
-
2-Methylbutyrylcarnitine: An endogenous acylcarnitine that can be elevated in the rare metabolic disorder 2-methylbutyryl-CoA dehydrogenase deficiency.[2][8]
-
Valerylcarnitine: Typically present at very low concentrations but can be elevated in disorders of odd-chain fatty acid metabolism.[2]
Q3: How can I differentiate this compound from its isomers?
A3: A second-tier test using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is required.[2][3][9] These methods introduce a chromatographic separation step before mass analysis, which separates the isomers based on their different chemical properties, allowing for their individual and accurate quantification.[10][11]
Q4: What is the role of stable isotope-labeled internal standards in this compound analysis?
A4: Stable isotope-labeled internal standards, such as d9-isovalerylcarnitine, are crucial for accurate quantification.[12] This technique, known as stable isotope dilution analysis, involves adding a known amount of the labeled standard to the sample.[5] The labeled standard behaves chemically and physically similarly to the endogenous analyte, correcting for variations in sample preparation, injection volume, and instrument response.[13]
Q5: Why is derivatization of acylcarnitines often recommended?
A5: Derivatization, most commonly butylation (conversion to butyl esters), is often performed to:
-
Improve ionization efficiency: This enhances the signal intensity in the mass spectrometer.[12]
-
Enhance chromatographic separation: The derivatives may have better chromatographic properties, leading to improved separation from other compounds and isomers.[14][12]
-
Increase sensitivity: Particularly for dicarboxylic acylcarnitines.[12]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Elevated C5 Acylcarnitine in Screening but Normal in Confirmatory Test | Interference from an isobaric isomer (e.g., pivaloylcarnitine).[5][6] | 1. Review patient's medication and supplement history for sources of pivalic acid.[6] 2. Utilize a second-tier LC-MS/MS method to chromatographically separate and quantify the C5 isomers.[2][3][9] |
| Poor Peak Shape and Resolution in LC-MS/MS | Suboptimal chromatographic conditions. | 1. Optimize the mobile phase composition and gradient elution profile. The use of an ion-pairing agent like heptafluorobutyric acid (HFBA) in low concentrations can improve peak shape.[12] 2. Ensure the analytical column is appropriate for the separation of acylcarnitine isomers (e.g., C18 column).[3][11] |
| Inconsistent Quantitative Results | 1. Improper calibration curve preparation. 2. Matrix effects from the sample (e.g., plasma, dried blood spot). 3. Inconsistent sample preparation. | 1. Prepare a multi-point calibration curve using standardized calibrants.[9][15][16] 2. Use a stable isotope-labeled internal standard for each analyte where possible to compensate for matrix effects.[13] 3. Follow a standardized and validated sample preparation protocol.[17] |
| Low Signal Intensity | 1. Inefficient ionization. 2. Suboptimal mass spectrometer settings. | 1. Consider derivatization (e.g., butylation) to enhance ionization.[12][18] 2. Optimize mass spectrometer parameters such as collision energy for the specific precursor-to-product ion transition.[19] |
Experimental Protocols
Protocol 1: Sample Preparation and Derivatization (Butylation) for Acylcarnitine Analysis from Dried Blood Spots
-
Punching: Punch a 3 mm disk from the dried blood spot into a 96-well plate.
-
Extraction and Internal Standard Addition: Add a methanol-based solution containing the stable isotope-labeled internal standards (e.g., d9-isovalerylcarnitine) to each well.
-
Incubation: Incubate the plate with shaking to extract the acylcarnitines from the blood spot.
-
Evaporation: Evaporate the methanol extract to dryness under a stream of nitrogen.
-
Derivatization: Add a solution of n-butanol with 5% v/v acetyl chloride to each well.[12]
-
Incubation: Incubate the plate at 60°C for 20 minutes.[12]
-
Evaporation: Evaporate the butanolic HCl to dryness.
-
Reconstitution: Reconstitute the dried residue in the initial mobile phase for LC-MS/MS analysis.[12]
Protocol 2: LC-MS/MS Analysis for Separation of C5 Acylcarnitine Isomers
-
Liquid Chromatograph: A UHPLC system capable of binary gradient elution.[19]
-
Analytical Column: A C18 reversed-phase column is commonly used.[3][11]
-
Mobile Phase A: Water with a small percentage of formic acid or an ion-pairing agent.
-
Mobile Phase B: Acetonitrile or methanol with a small percentage of formic acid.
-
Gradient Elution: A gradient from low to high organic mobile phase (B) is used to separate the acylcarnitines. A shallow gradient can improve the resolution of closely eluting isomers.[19]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion of the butylated this compound and its isomers is m/z 302.2, and a common product ion is m/z 85.[8] For the d9-isovalerylcarnitine internal standard, the transition is m/z 311.2 → m/z 85.[8]
Quantitative Data Summary
Table 1: Example Cut-off Values for this compound (C5) in Newborn Screening
| Study/Region | Analyte | Cut-off Value (µmol/L) | Percentile |
| Bavarian Newborn Screening[20][21] | C5 | - | 99.99th |
| Saudi Arabia[22][23] | C5 | - | - |
| Germany[7] | C5 | 1.37 | 99.99th |
| UK[4] | C5 | ≥ 5.0 (urgent referral) | - |
| UK[4] | C5 | >2.0 and <5.0 (second-tier testing) | - |
Note: Cut-off values can vary significantly between laboratories and populations. Each laboratory should establish and validate its own reference ranges.[24]
Diagrams
Caption: Workflow for this compound Measurement.
Caption: Troubleshooting Logic for Elevated C5 Acylcarnitine.
References
- 1. A Simple Flow Injection Analysis–Tandem Mass Spectrometry Method to Reduce False Positives of C5-Acylcarnitines Due to Pivaloylcarnitine Using Reference Ions [mdpi.com]
- 2. daneshyari.com [daneshyari.com]
- 3. UPLC-MS/MS analysis of C5-acylcarnitines in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 5. Stable-isotope dilution measurement of isovalerylglycine by tandem mass spectrometry in newborn screening for isovaleric acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Classic Isovaleric Acidemia - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. Selective and accurate C5 acylcarnitine quantitation by UHPLC-MS/MS: Distinguishing true isovaleric acidemia from pivalate derived interference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]
- 12. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mass Spectrometric Analysis of L-carnitine and its Esters: Potential Biomarkers of Disturbances in Carnitine Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitation of Butyrylcarnitine, Isobutyrylcarnitine, and Glutarylcarnitine in Urine Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. spectroscopyonline.com [spectroscopyonline.com]
- 16. cabidigitallibrary.org [cabidigitallibrary.org]
- 17. jasem.com.tr [jasem.com.tr]
- 18. ddtjournal.com [ddtjournal.com]
- 19. benchchem.com [benchchem.com]
- 20. academic.oup.com [academic.oup.com]
- 21. [PDF] Newborn screening for isovaleric acidemia using tandem mass spectrometry: data from 1.6 million newborns. | Semantic Scholar [semanticscholar.org]
- 22. Cut-off values in newborn screening for inborn errors of metabolism in Saudi Arabia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Cut-off values in newborn screening for inborn errors of metabolism in Saudi Arabia - PMC [pmc.ncbi.nlm.nih.gov]
- 24. cdc.gov [cdc.gov]
Impact of diet on baseline isovalerylcarnitine levels in control subjects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of diet on baseline isovalerylcarnitine levels in control subjects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it relevant in metabolic studies?
This compound (C5) is an acylcarnitine that is a key intermediate in the catabolism of the branched-chain amino acid, leucine. It is formed from isovaleryl-CoA. Measuring this compound levels can provide insights into leucine metabolism and mitochondrial function. Elevated levels can be indicative of inborn errors of metabolism, such as isovaleric acidemia, but baseline levels in healthy individuals can also be influenced by dietary intake.
Q2: What is the typical range for baseline plasma this compound levels in healthy adults?
Reference ranges for this compound can vary slightly between laboratories and analytical methods. However, a generally accepted range for healthy adults is < 0.10 nmol/mL for individuals 8 years and older. It's crucial to establish a laboratory-specific reference range for accurate interpretation of results.
Q3: How does fasting affect this compound levels?
Fasting leads to an increase in this compound levels. During periods of fasting, the body increases its reliance on fatty acid oxidation for energy, which can lead to a general increase in plasma acylcarnitines. Studies in rats have shown a significant increase in this compound in muscle tissue after an 8-day fast.[1] In humans, acylcarnitine levels, including short-chain acylcarnitines, are higher after an overnight fast and decrease after a meal.[2]
Q4: Can a single high-protein meal significantly alter this compound levels?
Yes, a high-protein meal, particularly one rich in the amino acid leucine, can transiently increase this compound levels. Leucine is the direct precursor to isovaleryl-CoA, which is then converted to this compound. In a study on elderly men, a high-protein diet (double the recommended daily allowance) led to an increase in circulating metabolites indicative of protein anabolism, including glutarylcarnitine, a related acylcarnitine.[3][4]
Q5: What is the impact of high-fat and high-carbohydrate diets on this compound levels?
-
High-Fat Diet: A high-fat meal can lead to an increase in various acylcarnitines as the body processes the influx of fatty acids. However, the specific and immediate impact on this compound is less direct than that of a high-leucine meal.
-
High-Carbohydrate Diet: A high-carbohydrate meal generally leads to a decrease in acylcarnitine levels.[2] This is because the corresponding increase in insulin promotes glucose utilization and suppresses fatty acid oxidation. One study in healthy women showed that high-fructose diets led to a decrease in mean acylcarnitine levels.[5]
Troubleshooting Guides
Issue 1: High variability in baseline this compound levels between control subjects.
| Potential Cause | Troubleshooting Steps |
| Dietary Differences | Ensure all subjects adhere to a standardized diet for a set period before sample collection. Provide subjects with a list of allowed and disallowed foods. |
| Inconsistent Fasting Times | Strictly enforce and document the duration of the pre-sampling fast for all subjects. An overnight fast of 10-12 hours is standard. |
| Underlying Genetic Variation | While less common in a "control" population, consider screening for common polymorphisms in genes related to leucine metabolism if variability remains unexplained. |
| Physical Activity Levels | Advise subjects to refrain from strenuous exercise for 24-48 hours before sample collection, as exercise can influence acylcarnitine profiles.[2] |
| Sample Handling and Storage | Ensure consistent and proper sample collection (e.g., using heparinized plasma), processing, and storage at -80°C to prevent metabolite degradation. |
Issue 2: Unexpectedly low or high this compound levels in the entire cohort.
| Potential Cause | Troubleshooting Steps |
| Analytical Method Calibration | Verify the accuracy of calibration standards and the performance of the LC-MS/MS instrument. Re-run calibration curves and quality control samples. |
| Systematic Dietary Bias | Review the standardized diet provided to subjects. An unusually low-leucine diet could lead to consistently low baselines, while a very high-leucine diet could elevate them. |
| Ion Suppression in LC-MS/MS | Co-eluting compounds from the sample matrix can suppress the ionization of this compound, leading to artificially low readings. Optimize chromatographic separation to isolate the analyte from interfering substances. The use of isotopically labeled internal standards can help correct for this. |
| Sample Derivatization Issues (if applicable) | If a derivatization step is used, ensure the efficiency and consistency of the reaction for all samples. |
Issue 3: Inconsistent results for the same sample run at different times.
| Potential Cause | Troubleshooting Steps |
| Instrument Performance Fluctuation | Monitor instrument performance over time using quality control charts. Schedule regular maintenance and calibration. |
| Batch Effects | If samples are run in multiple batches, include quality control samples in each batch to monitor for and correct any batch-to-batch variation. |
| Thaw-Freeze Cycles | Avoid multiple thaw-freeze cycles of plasma samples as this can lead to degradation of metabolites. Aliquot samples into smaller volumes after the initial collection. |
Data Presentation
Table 1: Reference Ranges for Plasma this compound in Healthy Adults
| Population | Analyte | Reference Range (nmol/mL) | Analytical Method |
| Adults (≥ 8 years) | This compound (C5) | < 0.10 | LC-MS/MS |
Note: Reference ranges can be method and laboratory dependent.
Table 2: Qualitative Impact of Dietary Interventions on Plasma Acylcarnitine Levels
| Dietary Intervention | Expected Impact on General Acylcarnitine Levels | Expected Impact on this compound (C5) |
| Overnight Fasting | Increase | Increase |
| High-Protein (Leucine-rich) Meal | Variable | Increase |
| High-Carbohydrate Meal | Decrease | Decrease |
| High-Fat Meal | Increase | Minor Increase/Variable |
Experimental Protocols
Protocol 1: Subject Preparation and Sample Collection for Baseline this compound Measurement
-
Subject Recruitment: Recruit healthy adult control subjects with no known metabolic disorders.
-
Dietary Standardization: For 3 days prior to sample collection, instruct subjects to consume a standardized diet with a defined macronutrient composition. Provide a detailed food log.
-
Fasting: Instruct subjects to fast for 10-12 hours overnight prior to the blood draw. Only water is permitted.
-
Blood Collection: Collect 5-10 mL of venous blood into a tube containing lithium heparin as an anticoagulant.
-
Plasma Separation: Immediately following collection, centrifuge the blood at 2000 x g for 15 minutes at 4°C.
-
Aliquoting and Storage: Transfer the resulting plasma into pre-labeled cryovials and immediately freeze at -80°C until analysis.
Protocol 2: General Workflow for LC-MS/MS Analysis of this compound
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add an internal standard solution (containing, for example, D3-isovalerylcarnitine).
-
Precipitate proteins by adding 300 µL of cold methanol.
-
Vortex the mixture and centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the protein.
-
Transfer the supernatant to a new tube and dry it under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of 25:75 methanol/water) for LC-MS/MS analysis.[1]
-
-
Chromatographic Separation:
-
Inject the reconstituted sample onto a C18 reverse-phase HPLC column (e.g., Agilent Zorbax Eclipse XDB-C18).
-
Use a mobile phase gradient, for example, starting with a high aqueous component and ramping up the organic component (e.g., acetonitrile with 0.1% formic acid) to elute the analytes.
-
-
Mass Spectrometry Detection:
-
Perform analysis using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transition for this compound and its internal standard.
-
Visualizations
References
- 1. Quantitative Measurement of Plasma 3-Hydroxyisovaleryl Carnitine by LC-MS/MS as a Novel Biomarker of Biotin Status in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Impact of a High Protein Intake on the Plasma Metabolome in Elderly Males: 10 Week Randomized Dietary Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of a High Protein Intake on the Plasma Metabolome in Elderly Males: 10 Week Randomized Dietary Intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. "The effect of varying fatty acid composition in a High-Fat Meal and it" by Breanna L. Davidson [commons.lib.jmu.edu]
Validation & Comparative
Isovalerylcarnitine vs. Isovalerylglycine: A Comparative Guide for Biomarker Selection in Isovaleric Acidemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of isovalerylcarnitine and isovalerylglycine as biomarkers for isovaleric acidemia (IVA), a rare autosomal recessive metabolic disorder. Caused by a deficiency of the enzyme isovaleryl-CoA dehydrogenase, IVA leads to the accumulation of isovaleric acid and its derivatives.[1][2] The selection of appropriate biomarkers is critical for accurate diagnosis, monitoring disease progression, and evaluating therapeutic efficacy. This document summarizes quantitative data, details experimental protocols, and visualizes key pathways to aid researchers in their study of this challenging disease.
Performance Comparison of Biomarkers
This compound and isovalerylglycine are the two primary diagnostic biomarkers for isovaleric acidemia, each with distinct advantages depending on the clinical or research context.[3][4] this compound, an acylcarnitine derivative, is the principal marker identified in blood samples and is the cornerstone of newborn screening programs for IVA.[5] Conversely, isovalerylglycine, a conjugate of isovaleric acid and glycine, is the hallmark of IVA in urine.[6]
Both biomarkers are consistently elevated in individuals with IVA, irrespective of their immediate metabolic state.[3][4] However, their concentrations can correlate with the clinical phenotype of the disease.
Key Distinctions:
-
Matrix: this compound is measured in blood (plasma or dried blood spots), making it ideal for high-throughput newborn screening. Isovalerylglycine is measured in urine, which is often used for confirmatory testing and monitoring.[5][7]
-
Detoxification Pathways: The formation of this compound and isovalerylglycine represent two distinct detoxification pathways for the excess isovaleryl-CoA.[1] Supplementation with L-carnitine enhances the excretion of this compound, while glycine supplementation increases the excretion of isovalerylglycine.[8][9] This differential response is crucial for monitoring the effectiveness of specific therapeutic interventions.
-
Analytical Methodology: The analysis of this compound is typically performed using tandem mass spectrometry (MS/MS), a rapid and sensitive technique suitable for screening large numbers of samples.[1] The quantification of isovalerylglycine commonly employs gas chromatography-mass spectrometry (GC/MS), which requires more extensive sample preparation, including derivatization.[5]
-
Interferences: The measurement of this compound (as C5 acylcarnitine) can be subject to interference from isobaric compounds, such as pivaloylcarnitine, which can be derived from certain antibiotics. This can lead to false-positive results in newborn screening. Analysis of isovalerylglycine in urine can help to resolve these ambiguous cases.[10]
Quantitative Data Summary
The following tables summarize the reported concentrations of this compound and isovalerylglycine in individuals with isovaleric acidemia, categorized by the severity of the metabolic phenotype.
| Biomarker | Phenotype | Concentration Range | Sample Matrix | Reference |
| This compound (C5) | Metabolically Mild or Intermediate | 0.8 to 6 µmol/L | Dried Blood Spot | [3] |
| Metabolically Severe | up to 21.7 µmol/L | Dried Blood Spot | [3] | |
| Isovalerylglycine | Metabolically Mild or Intermediate | 15 to 195 mmol/mol creatinine | Urine | [3] |
| Metabolically Severe | up to 3300 mmol/mol creatinine | Urine | [3] |
Table 1: Concentration Ranges of this compound and Isovalerylglycine in Isovaleric Acidemia.
Experimental Protocols
Analysis of this compound in Dried Blood Spots by Tandem Mass Spectrometry (MS/MS)
This protocol outlines a standard method for the extraction and analysis of this compound from dried blood spots.
1. Sample Preparation: a. Punch a 3.2 mm disc from a dried blood spot into a well of a 96-well microtiter plate. b. To each well, add 100 µL of a methanol-based extraction solution containing a mixture of stable isotope-labeled internal standards, including a deuterated analog of this compound. c. Seal the plate and incubate at 30°C for 30 minutes with gentle agitation to ensure complete extraction. d. After extraction, transfer the supernatant to a new 96-well plate. e. Evaporate the solvent to dryness under a stream of nitrogen at approximately 40-60°C.
2. Derivatization (Butylation): a. To the dried extract, add 100 µL of 3N HCl in n-butanol. b. Seal the plate and incubate at 60°C for 30 minutes to form butyl esters of the acylcarnitines. c. Evaporate the butanolic HCl to dryness under a stream of nitrogen at approximately 40°C. d. Reconstitute the dried residue in 100 µL of a mobile phase, typically a mixture of methanol and water (e.g., 80:20 v/v), for analysis.
3. Tandem Mass Spectrometry (MS/MS) Analysis: a. Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source. b. Injection: Inject an aliquot of the reconstituted sample into the mass spectrometer. Flow injection analysis is often used for high-throughput screening. c. Ionization Mode: Positive electrospray ionization (ESI+). d. MS/MS Method: Utilize a precursor ion scan of m/z 85, which is a characteristic fragment ion of butylated acylcarnitines. Alternatively, a multiple reaction monitoring (MRM) method can be developed for targeted quantification of this compound and other acylcarnitines. The MRM transition for this compound butyl ester is typically monitored. e. Quantification: The concentration of this compound is determined by comparing the peak area of the analyte to that of its corresponding stable isotope-labeled internal standard.
Analysis of Isovalerylglycine in Urine by Gas Chromatography-Mass Spectrometry (GC/MS)
This protocol describes a general procedure for the quantification of isovalerylglycine in urine.
1. Sample Preparation: a. Thaw frozen urine samples to room temperature and centrifuge to remove any particulate matter. b. To a known volume of urine supernatant (e.g., 1 mL), add a stable isotope-labeled internal standard of isovalerylglycine. c. Acidify the urine sample to a pH of approximately 1-2 with a strong acid (e.g., HCl). d. Perform a liquid-liquid extraction of the organic acids, including isovalerylglycine, using an organic solvent such as ethyl acetate. Repeat the extraction multiple times to ensure complete recovery. e. Pool the organic extracts and evaporate to dryness under a stream of nitrogen.
2. Derivatization: a. The dried extract must be derivatized to increase the volatility of isovalerylglycine for GC analysis. A two-step derivatization is common: i. Methoximation: Add a solution of methoxyamine hydrochloride in pyridine to the dried extract and incubate to convert keto groups to their methoxime derivatives. This step is important for reducing the number of tautomeric peaks. ii. Silylation: Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), and incubate at an elevated temperature (e.g., 70-90°C) to convert the carboxyl and hydroxyl groups to their trimethylsilyl (TMS) esters and ethers.
3. Gas Chromatography-Mass Spectrometry (GC/MS) Analysis: a. Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole). b. Injection: Inject an aliquot of the derivatized sample into the GC inlet. c. Gas Chromatography: Separate the derivatized compounds on a capillary column (e.g., a DB-5ms or equivalent). A temperature gradient program is used to elute the analytes. d. Ionization Mode: Electron ionization (EI) is typically used. e. Mass Spectrometry: The mass spectrometer can be operated in full scan mode to identify all eluted compounds or in selected ion monitoring (SIM) mode for targeted quantification of isovalerylglycine. In SIM mode, specific ions characteristic of the derivatized isovalerylglycine and its internal standard are monitored. f. Quantification: The concentration of isovalerylglycine is determined by constructing a calibration curve and using the ratio of the peak area of the analyte to that of the internal standard.
Visualizations
Caption: Leucine metabolism and biomarker formation in Isovaleric Acidemia.
Caption: Analytical workflows for biomarker measurement.
References
- 1. [PDF] GC-MS profiling of urinary organic acids evaluated as a quantitative method. | Semantic Scholar [semanticscholar.org]
- 2. it.restek.com [it.restek.com]
- 3. aurametrix.weebly.com [aurametrix.weebly.com]
- 4. erndim.org [erndim.org]
- 5. Acylcarnitines: analysis in plasma and whole blood using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acylcarnitine analysis by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of Acylcarnitines in Dried Blood Spots (DBS) Samples by FIA-MS/MS [sigmaaldrich.com]
- 8. Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS) | Springer Nature Experiments [experiments.springernature.com]
- 9. agilent.com [agilent.com]
- 10. Measurement of Plasma/Serum Acylcarnitines Using Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
A Comparative Analysis of Acylcarnitine Profiles in Metabolic Diseases
For Researchers, Scientists, and Drug Development Professionals
Acylcarnitines, esters of carnitine and fatty acids, are crucial intermediates in mitochondrial fatty acid metabolism. Their profiles in biological fluids provide a valuable snapshot of the state of fatty acid oxidation and can serve as important biomarkers for a range of metabolic diseases. Dysregulation in acylcarnitine metabolism is a hallmark of several conditions, including inherited fatty acid oxidation disorders (FAODs), type 2 diabetes (T2D), and non-alcoholic fatty liver disease (NAFLD). This guide provides a comparative analysis of acylcarnitine profiles in these diseases, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in their understanding and utilization of these critical biomarkers.
Comparative Acylcarnitine Profiles in Metabolic Diseases
The following table summarizes the characteristic alterations in plasma acylcarnitine profiles observed in FAODs, T2D, and NAFLD compared to healthy individuals. It is important to note that specific profiles can vary depending on the specific enzyme deficiency in FAODs and the stage and severity of T2D and NAFLD.
| Acylcarnitine Species | Fatty Acid Oxidation Disorders (FAODs) | Type 2 Diabetes (T2D) | Non-alcoholic Fatty Liver Disease (NAFLD) |
| Short-Chain (e.g., C2, C3, C4, C5) | Specific elevations depending on the enzyme defect (e.g., C4 in SCADD)[1] | Increased levels of C3, C4, C5, and C5-OH have been observed[2] | Some studies report elevations in certain short-chain acylcarnitines. |
| Medium-Chain (e.g., C8, C10, C12) | Significant elevation of specific medium-chain species is a hallmark of disorders like MCADD (C8)[3][4] | Increased levels of species like C8 have been reported.[2] | Elevated levels of C8:1 and C10 have been found in NAFLD patients.[5] |
| Long-Chain (e.g., C14, C16, C18) | Accumulation of long-chain acylcarnitines is characteristic of LCHAD, VLCAD, and CPT2 deficiencies (e.g., C14:1, C16, C18:1)[6][7][8] | Long-chain acylcarnitines (e.g., C14:1, C16, C18:1) are generally increased, suggesting incomplete fatty acid oxidation.[2][9] | A significant accumulation of long-chain acylcarnitines, such as C14:1, C16:1, and C20, is strongly associated with NAFLD.[5][10][11] |
| Hydroxyacylcarnitines | Elevated in specific FAODs, such as LCHAD deficiency. | Increased levels of C4-OH, C5-OH, and C6-OH have been noted.[2] | Elevated levels of hydroxylated acylcarnitines like C14:1OH have been observed.[5] |
| Dicarboxylcarnitines | May be elevated in some FAODs. | Increased C4-dicarboxylcarnitine (C4DC) has been reported and correlates with poor glycemic control.[2] | |
| Free Carnitine (C0) | Can be depleted due to conjugation with accumulating acyl-CoAs. | May be elevated.[2] |
Experimental Protocols
The gold standard for the quantitative analysis of acylcarnitines is tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS) to separate isomeric species.[12][13][14][15][16] The following is a generalized protocol for the analysis of acylcarnitines from plasma or dried blood spots (DBS).
Sample Preparation (from Plasma)
-
Protein Precipitation and Extraction: To 100 µL of plasma, add 3 volumes of cold acetonitrile containing a mixture of stable isotope-labeled internal standards (e.g., d3-acetylcarnitine, d3-propionylcarnitine, etc.).[13]
-
Vortexing: Vigorously vortex the mixture for 30 seconds to precipitate proteins.[13]
-
Centrifugation: Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.[13]
-
Supernatant Transfer: Carefully transfer the supernatant containing the acylcarnitines to a new tube or a well in a 96-well plate.[13]
-
Drying: Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.[13]
Derivatization (Butylation)
-
Reagent Addition: Add 50 µL of 3N HCl in n-butanol to the dried extract.
-
Incubation: Seal the plate or tubes and incubate at 65°C for 15-20 minutes. This step converts the acylcarnitines to their butyl esters, which improves their chromatographic and mass spectrometric properties.[12]
-
Drying: Evaporate the butanolic HCl to dryness under a stream of nitrogen.
Reconstitution and Analysis
-
Reconstitution: Reconstitute the dried, derivatized sample in a suitable solvent, such as 80:20 acetonitrile/water with 0.1% acetic acid.[17]
-
LC-MS/MS Analysis: Inject the reconstituted sample into an LC-MS/MS system.
-
Ionization: Electrospray ionization (ESI) in positive mode is typically used.[13]
-
Mass Analysis: For targeted analysis, multiple reaction monitoring (MRM) is used to detect specific precursor-product ion transitions for each acylcarnitine. For broader screening, a precursor ion scan for m/z 85 (a characteristic fragment of carnitine) can be employed.[13]
-
-
Data Analysis: The concentration of each acylcarnitine is determined by comparing the peak area of the analyte to the peak area of its corresponding stable isotope-labeled internal standard.[6]
Visualizations
Experimental Workflow for Acylcarnitine Profiling
Caption: A generalized workflow for acylcarnitine profiling by LC-MS/MS.
Mitochondrial Fatty Acid Beta-Oxidation Pathway
References
- 1. Fatty acid oxidation disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Increased Levels of Plasma Acylcarnitines in Obesity and Type 2 Diabetes and Identification of a Marker of Glucolipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. europeanreview.org [europeanreview.org]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Importance of acylcarnitine profile analysis for disorders of lipid metabolism in adolescent patients with recurrent rhabdomyolysis: Report of two cases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Plasma acylcarnitine profiles suggest incomplete long-chain fatty acid beta-oxidation and altered tricarboxylic acid cycle activity in type 2 diabetic African-American women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. europeanreview.org [europeanreview.org]
- 11. Altered serum acylcarnitine profile is associated with the status of nonalcoholic fatty liver disease (NAFLD) and NAFLD-related hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tandem Mass Spectrometry for the Analysis of Plasma/Serum Acylcarnitines for the Diagnosis of Certain Organic Acidurias and Fatty Acid Oxidation Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Acylcarnitine analysis by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Metabolic Pathways of Acylcarnitine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Validating Isovalerylcarnitine as a Biomarker for Mitochondrial Dysfunction: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of isovalerylcarnitine against other established and emerging biomarkers for the assessment of mitochondrial dysfunction. We present supporting experimental data, detailed methodologies for key experiments, and visualizations to aid in the objective evaluation of these biomarkers in research and drug development settings.
Introduction to this compound and Mitochondrial Dysfunction
Mitochondrial dysfunction is a hallmark of a wide range of inherited metabolic diseases and is increasingly implicated in the pathophysiology of common complex diseases and drug-induced toxicity.[1][2] Robust and specific biomarkers are crucial for diagnosing these conditions, monitoring disease progression, and assessing the mitochondrial toxicity of new chemical entities.
This compound is an acyl ester of carnitine that plays a critical role in the metabolism of the branched-chain amino acid leucine.[3] It is a well-established, primary biomarker for the inborn error of metabolism, isovaleric acidemia (IVA), which is caused by a deficiency of the mitochondrial enzyme isovaleryl-CoA dehydrogenase.[3][4] In IVA, the accumulation of isovaleryl-CoA leads to its conjugation with carnitine, resulting in markedly elevated levels of this compound in blood and urine.[3][4]
Beyond its definitive role in IVA, the broader utility of this compound as a general biomarker for mitochondrial dysfunction is an area of active investigation. This guide evaluates the current evidence for this compound in this expanded context and compares its performance with other key mitochondrial biomarkers.
Comparative Analysis of Mitochondrial Dysfunction Biomarkers
The validation of any biomarker requires a thorough comparison against existing standards. Below, we compare this compound with other commonly used and emerging biomarkers of mitochondrial dysfunction, including the lactate-to-pyruvate ratio and the mitokines GDF-15 and FGF-21.
| Biomarker Category | Biomarker(s) | Principle | Advantages | Disadvantages |
| Metabolic Intermediates | This compound (and other Acylcarnitines) | Accumulation reflects blocks in mitochondrial metabolic pathways, particularly fatty acid and amino acid oxidation.[5][6] | Highly specific for certain inborn errors of metabolism (e.g., IVA).[3] Acylcarnitine profiling can provide a broader picture of mitochondrial metabolic disruption.[6][7] | Specificity for general mitochondrial dysfunction is not as well-established as for specific inborn errors of metabolism. Levels can be influenced by diet and other factors. |
| Lactate, Pyruvate, and Lactate-to-Pyruvate (L/P) Ratio | Increased L/P ratio indicates a shift to anaerobic metabolism due to impaired oxidative phosphorylation.[8] | Widely available and routinely measured in clinical practice. An elevated L/P ratio is a strong indicator of respiratory chain dysfunction.[9] | Lacks specificity; can be elevated in various non-mitochondrial conditions (e.g., sepsis, intense exercise).[10] Diagnostic accuracy is dependent on lactate concentration.[8] | |
| Mitokines | Growth Differentiation Factor 15 (GDF-15) | A stress-response cytokine secreted by cells in response to mitochondrial dysfunction.[11][12] | High sensitivity and specificity for mitochondrial diseases, particularly those with muscle involvement.[11][13] May outperform FGF-21.[11][14] | Can be elevated in other conditions, including cancer, cardiovascular disease, and chronic inflammation.[12] |
| Fibroblast Growth Factor 21 (FGF-21) | A hormone-like protein induced by mitochondrial stress, particularly in the liver and muscle.[15] | Good sensitivity and specificity for mitochondrial myopathies.[15] | Less specific than GDF-15 and can be elevated in other metabolic conditions like non-alcoholic fatty liver disease.[11] |
Quantitative Data Summary
The following table summarizes the typical changes observed in the levels of these biomarkers in the context of mitochondrial dysfunction. It is important to note that direct head-to-head comparative studies involving this compound for general mitochondrial dysfunction are limited.
| Biomarker | Condition | Fold Change (vs. Healthy Controls) | Diagnostic Accuracy (AUC) | Reference |
| This compound | Isovaleric Acidemia | Markedly elevated (can be >100-fold) | High (primary diagnostic marker) | [3] |
| Drug-Induced Mitochondrial Toxicity (preclinical) | Variable, often part of a broader acylcarnitine profile change | Not established for this compound alone | [7][16] | |
| Lactate/Pyruvate Ratio | Mitochondrial Respiratory Chain Defects | >25 (molar ratio) | 0.96 (for lactate >5.0 mmol/L) | [8] |
| GDF-15 | Mitochondrial Myopathies | ~4.6-fold | 0.94 | [11][13] |
| FGF-21 | Mitochondrial Myopathies | ~7.3-fold | 0.91 | [11][15] |
AUC: Area Under the Receiver Operating Characteristic curve. A value of 1.0 indicates a perfect test, while a value of 0.5 indicates a test with no discriminatory ability.
Experimental Protocols
Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method allows for the sensitive and specific quantification of this compound in biological matrices like plasma or serum. A crucial aspect is the chromatographic separation of this compound from its isomers, such as 2-methylbutyrylcarnitine and pivaloylcarnitine.
a. Sample Preparation:
-
Protein Precipitation: To 50 µL of plasma, add 150 µL of cold acetonitrile containing a known concentration of a stable isotope-labeled internal standard (e.g., d9-isovalerylcarnitine).
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.
b. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to separate the C5 acylcarnitine isomers.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) is used to detect the specific precursor-to-product ion transition for this compound and its internal standard.
-
Assessment of Mitochondrial Respiration using the Seahorse XF Analyzer
The Seahorse XF Cell Mito Stress Test is a standard method for assessing mitochondrial function in live cells by measuring the oxygen consumption rate (OCR).
a. Cell Preparation:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimized density.
-
Assay Medium: On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO2 incubator at 37°C for 1 hour.
b. Seahorse XF Assay Protocol:
-
Instrument Calibration: Hydrate the sensor cartridge overnight and calibrate the Seahorse XF Analyzer.
-
Sequential Drug Injection: The instrument sequentially injects compounds that modulate mitochondrial respiration:
-
Oligomycin: Inhibits ATP synthase (Complex V), revealing ATP-linked respiration.
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that collapses the proton gradient and disrupts the mitochondrial membrane potential, revealing maximal respiration.
-
Rotenone & Antimycin A: Inhibit Complex I and Complex III, respectively, shutting down mitochondrial respiration and revealing non-mitochondrial oxygen consumption.
-
-
Data Analysis: The Seahorse software calculates key parameters of mitochondrial function, including basal respiration, ATP production, maximal respiration, and spare respiratory capacity.
Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1
JC-1 is a cationic dye that exhibits potential-dependent accumulation in mitochondria.
a. Staining Protocol:
-
Cell Culture: Culture cells in a suitable format (e.g., 96-well plate, coverslips).
-
JC-1 Staining: Prepare a JC-1 working solution (typically 1-10 µM) in cell culture medium. Replace the culture medium with the JC-1 solution and incubate for 15-30 minutes at 37°C.
-
Washing: Wash the cells with phosphate-buffered saline (PBS) or assay buffer.
b. Analysis:
-
Fluorescence Microscopy: In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains as monomers in the cytoplasm and emits green fluorescence.
-
Flow Cytometry or Plate Reader: The ratio of red to green fluorescence is quantified to provide a measure of mitochondrial depolarization.
Visualizations
Caption: Leucine catabolism pathway and the formation of this compound.
Caption: A simplified workflow for biomarker validation.
Conclusion
This compound is an unequivocally validated and highly specific biomarker for the diagnosis of isovaleric acidemia. Its role as a broader, standalone biomarker for other forms of mitochondrial dysfunction is less clear and requires further investigation. While acylcarnitine profiling, which includes this compound, can provide valuable insights into mitochondrial fatty acid and amino acid metabolism, its diagnostic performance in comparison to emerging biomarkers like GDF-15 and FGF-21 has not been rigorously established in head-to-head studies for a wide range of mitochondrial disorders.
For researchers and drug development professionals, the choice of biomarker will depend on the specific context of use. For targeted investigation of defects in leucine metabolism, this compound remains the gold standard. For a more general screen for mitochondrial dysfunction, a panel of biomarkers including GDF-15, FGF-21, and lactate/pyruvate ratio, potentially in combination with a broader acylcarnitine profile, is likely to provide a more comprehensive assessment. Future studies directly comparing the diagnostic and prognostic utility of this compound with other biomarkers in diverse models of mitochondrial dysfunction are warranted to fully elucidate its potential beyond inborn errors of metabolism.
References
- 1. CARNITINE HOMEOSTASIS, MITOCHONDRIAL FUNCTION, AND CARDIOVASCULAR DISEASE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of l-Carnitine in Mitochondria, Prevention of Metabolic Inflexibility and Disease Initiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isovaleric Acidemia: New Aspects of Genetic and Phenotypic Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Practical Considerations for the Diagnosis and Management of Isovaleryl-CoA-Dehydrogenase Deficiency (Isovaleric Acidemia): Systematic Search and Review and Expert Opinions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. L-Carnitine and Acylcarnitines: Mitochondrial Biomarkers for Precision Medicine | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Diagnostic accuracy of blood lactate-to-pyruvate molar ratio in the differential diagnosis of congenital lactic acidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Diagnostic Values of Venous Peak Lactate, Lactate-to-pyruvate Ratio, and Fold Increase in Lactate from Baseline in Aerobic Exercise Tests in Patients with Mitochondrial Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scienceopen.com [scienceopen.com]
- 12. mdpi.com [mdpi.com]
- 13. Serum GDF-15 Levels Accurately Differentiate Patients with Primary Mitochondrial Myopathy, Manifesting with Exercise Intolerance and Fatigue, from Patients with Chronic Fatigue Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Accuracy of FGF‐21 and GDF‐15 for the diagnosis of mitochondrial disorders: A meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. FGF21 is a biomarker for mitochondrial translation and mtDNA maintenance disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Circulating Acylcarnitines as Biomarkers of Mitochondrial Dysfunction after Acetaminophen Overdose in Mice and Humans - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of different analytical methods for isovalerylcarnitine quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the quantification of isovalerylcarnitine (IVC), a critical biomarker for the diagnosis and monitoring of isovaleric acidemia, an inborn error of leucine metabolism. The accurate determination of IVC concentrations in biological matrices is paramount for clinical diagnosis and for advancing research in metabolic disorders. This document outlines the experimental protocols and performance characteristics of commonly employed analytical techniques, offering a cross-validation to aid in method selection.
Comparative Performance of Analytical Methods
The selection of an appropriate analytical method for this compound quantification is contingent on factors such as required sensitivity, selectivity, sample matrix, throughput, and available instrumentation. The following table summarizes the quantitative performance of different analytical techniques based on published literature.
| Analytical Method | Principle | Sample Matrix | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Precision (%RSD) | Accuracy/Recovery (%) | Throughput | Key Advantages | Key Disadvantages |
| LC-MS/MS | Chromatographic separation followed by mass spectrometric detection.[1][2][3] | Dried Blood Spots, Plasma, Urine[1][3] | <0.2 µmol/L[3] | <5.2% (intra- and inter-assay)[3] | 96.8-105.2%[3] | Moderate | High selectivity and sensitivity; separates isomers.[1][2][3] | Requires derivatization in some protocols; longer analysis time.[1][4] |
| FIA-TMS | Direct injection of sample into the mass spectrometer without chromatographic separation.[5] | Dried Blood Spots[5] | Not explicitly stated for IVC alone | Not explicitly stated for IVC alone | Not explicitly stated for IVC alone | High | Rapid analysis time (1-2 min).[5] | Cannot distinguish between isomers of C5-acylcarnitines, leading to false positives.[5] |
| GC-MS | Chromatographic separation of volatile derivatives followed by mass spectrometric detection.[6] | Plasma[6] | Sub-nanomolar range[6][7] | Not explicitly stated for IVC alone | Not explicitly stated for IVC alone | Low to Moderate | High resolution and sensitivity.[6] | Requires extensive sample preparation including derivatization.[6] |
| Enzymatic Assay | Utilizes specific enzymes to react with the analyte, producing a measurable signal. | Not commonly used for specific acylcarnitines | Generally less sensitive than MS methods | Variable | Can be affected by interfering substances | High | Simple and rapid.[8] | Lacks specificity for this compound; measures total carnitine or groups of acylcarnitines.[9] |
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is considered the gold standard for its ability to separate and accurately quantify this compound from its isomers.
Sample Preparation (from Dried Blood Spots): [3]
-
A 3 mm disk is punched from the dried blood spot into a 96-well plate.
-
An extraction solution containing internal standards (e.g., deuterated this compound) in methanol is added to each well.
-
The plate is agitated for 30 minutes to allow for extraction.
-
The supernatant is transferred to a new plate and evaporated to dryness under a stream of nitrogen.
-
The residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions: [1][3]
-
LC Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of water and acetonitrile, both containing a small percentage of formic acid, is common.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed, using specific precursor-to-product ion transitions for this compound and its internal standard.
Flow Injection Analysis-Tandem Mass Spectrometry (FIA-TMS)
This high-throughput method is often used in newborn screening but has limitations in specificity.
Sample Preparation: [5]
-
Similar to LC-MS/MS, a dried blood spot is punched and extracted with a methanol solution containing internal standards.
-
The extract is then directly injected into the mass spectrometer without prior chromatographic separation.
Mass Spectrometric Conditions: [5]
-
Ionization: Electrospray ionization (ESI).
-
Analysis Mode: Precursor ion scanning or multiple reaction monitoring (MRM) is used to detect acylcarnitines. A precursor ion scan for m/z 85 is characteristic of acylcarnitines.
Gas Chromatography-Mass Spectrometry (GC-MS)
This technique offers high resolution but requires derivatization of the non-volatile this compound.
-
Acylcarnitines are extracted from the plasma using solid-phase extraction.
-
The extracted acylcarnitines are then derivatized to make them volatile. This can involve transformation into acyloxylactones.
-
The derivatized sample is then injected into the GC-MS system.
GC-MS Conditions: [6]
-
GC Column: A capillary column suitable for the separation of the derivatized compounds.
-
Carrier Gas: Helium is typically used.
-
Ionization: Chemical ionization (CI) is often employed for sensitive detection.
-
Detection: Selected Ion Monitoring (SIM) is used to monitor specific ions corresponding to the derivatized this compound.
Mandatory Visualizations
Signaling Pathway
Caption: Metabolic pathway of this compound formation.
Experimental Workflow
References
- 1. Selective and accurate C5 acylcarnitine quantitation by UHPLC-MS/MS: Distinguishing true isovaleric acidemia from pivalate derived interference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UPLC-MS/MS analysis of C5-acylcarnitines in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Simple Flow Injection Analysis–Tandem Mass Spectrometry Method to Reduce False Positives of C5-Acylcarnitines Due to Pivaloylcarnitine Using Reference Ions [mdpi.com]
- 6. Quantitative analysis of plasma acylcarnitines using gas chromatography chemical ionization mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
L-Carnitine vs. D-Carnitine: A Comparative Analysis of their Effects on Isovalerylcarnitine Levels in the Context of Isovaleric Acidemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of L-carnitine and its synthetic isomer, D-carnitine, on isovalerylcarnitine levels, particularly in the context of isovaleric acidemia (IVA). The information presented is supported by experimental data and is intended to inform research and development in this field.
Introduction: The Role of Carnitine in Isovaleric Acidemia
Isovaleric acidemia (IVA) is an autosomal recessive metabolic disorder caused by a deficiency of the enzyme isovaleryl-CoA dehydrogenase.[1][2][3][4] This deficiency leads to the accumulation of isovaleryl-CoA, a toxic metabolite of leucine metabolism, resulting in a range of severe clinical symptoms.[5][6][7]
L-carnitine, a naturally occurring amino acid derivative, plays a crucial role in cellular energy metabolism by transporting long-chain fatty acids into the mitochondria for β-oxidation.[8][9][10] In the context of IVA, L-carnitine has a critical detoxification function. It facilitates the conversion of the toxic isovaleryl-CoA into the non-toxic and water-soluble this compound, which can then be excreted in the urine.[1][3][5][6][7] This process effectively reduces the burden of toxic metabolites and is a cornerstone of therapy for IVA.[1][4][5][11]
D-carnitine, the synthetic optical isomer of L-carnitine, is not biologically active in the same way as L-carnitine.[8][12] In fact, it can be detrimental, as it competitively inhibits the transport and functions of L-carnitine, potentially leading to or exacerbating a carnitine-deficient state.[13][14]
Comparative Effects on this compound Levels
The primary distinction between L-carnitine and D-carnitine lies in their opposing effects on this compound formation and, consequently, on the detoxification of isovaleryl-CoA.
-
L-Carnitine: Administration of L-carnitine in patients with IVA leads to a significant increase in the levels of this compound in both plasma and urine.[1][2][3][5] This is the desired therapeutic effect, as it signifies the successful conjugation and removal of the toxic isovaleryl group.
-
D-Carnitine: In contrast, D-carnitine is expected to decrease the formation of this compound. By inhibiting the enzymes responsible for carnitine-dependent reactions, such as carnitine acetyltransferase, and by competing with L-carnitine for transport into cells, D-carnitine hinders the conjugation of isovaleryl-CoA.[13][15][16][17] This leads to a buildup of toxic isovaleryl-CoA and a reduction in the excretion of this compound.
The following table summarizes the key differences in their effects:
| Feature | L-Carnitine | D-Carnitine |
| Effect on this compound Levels | Increases | Decreases (Inferred) |
| Mechanism of Action | Serves as a substrate for carnitine acyltransferases, facilitating the formation of this compound. | Competitively inhibits L-carnitine transport and enzymatic reactions, reducing the availability of L-carnitine for conjugation. |
| Clinical Outcome in IVA | Therapeutic: Promotes detoxification and reduces clinical symptoms. | Detrimental: Exacerbates toxicity by preventing the removal of isovaleryl-CoA. |
| Effect on Acylcarnitine Pool | Increases the overall acylcarnitine pool through conjugation of various acyl groups. | Reduces the overall acylcarnitine pool by inhibiting their formation.[15][16][17] |
Experimental Data and Protocols
The therapeutic efficacy of L-carnitine in increasing this compound excretion has been demonstrated in several clinical studies.
Key Experimental Findings with L-Carnitine
| Study Subject | L-Carnitine Dosage | Analytical Method | Key Finding | Reference |
| Patient with Isovaleric Acidemia | 100 mg/kg/day | Fast Atom Bombardment-Mass Spectrometry (FAB-MS), Gas Chromatography/Mass Spectrometry (GC/MS) | Administration of L-carnitine led to a marked increase in the excretion of this compound, which was identified as a new, specific metabolite for this disorder.[1][2][3] | [1][2][3] |
| Patient with Isovaleric Acidemia | Oral challenge with L-carnitine | Fast Atom Bombardment-Mass Spectrometry (FAB-MS) | The challenge resulted in the excretion of large amounts of urinary acylcarnitines, primarily identified as this compound.[5] | [5] |
| Patient with Isovaleric Acidemia | 100 mg/kg/day | Not specified | L-carnitine supplementation was effective in preventing further hospitalizations.[1][3] | [1][3] |
Experimental Protocol: Leucine Load Test in an IVA Patient
A study by a group of researchers evaluated the therapeutic response to L-carnitine in a patient with IVA using a leucine load test.[6][7]
-
Objective: To assess the biochemical response to L-carnitine supplementation following a leucine challenge.
-
Patient: A 5-year-old patient with a mild to intermediate metabolic phenotype of IVA.
-
Protocol:
-
The patient was administered L-carnitine alone (100 mg/kg/day) for four days.
-
Following the supplementation period, the patient was given a meal containing 1600 mg of leucine.
-
Blood and urine samples were collected over a 6-hour period post-meal.
-
Analytes measured included serum ammonia, blood-free carnitine, blood this compound, and urinary acylcarnitine.
-
-
Results: Supplementation with L-carnitine alone resulted in the lowest increase in serum ammonia levels after the leucine load compared to glycine supplementation alone or a combination of both.[6][7] This indicates a more efficient detoxification of the leucine metabolites. Treatment with L-carnitine also led to a significant increase in urinary acylcarnitine levels, reaching concentrations comparable to those observed with combined L-carnitine and glycine therapy.[6][7]
Analytical Methodology: Tandem Mass Spectrometry (MS/MS)
The quantitative analysis of this compound and other acylcarnitines in biological samples (blood spots, plasma, urine) is predominantly performed using tandem mass spectrometry (MS/MS).[18][19]
-
Principle: This technique allows for the sensitive and specific detection of different acylcarnitine species based on their mass-to-charge ratio.
-
Sample Preparation: Biological samples are typically derivatized (e.g., using butanolic HCl) to enhance ionization efficiency.[19]
-
Instrumentation: Ultra-performance liquid chromatography (UPLC) is often coupled with MS/MS to separate isomeric and isobaric compounds before detection.[18][19]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key metabolic pathways and experimental workflows discussed.
References
- 1. L-carnitine therapy in isovaleric acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. L-carnitine therapy in isovaleric acidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isovaleric Acidemia: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The response to L-carnitine and glycine therapy in isovaleric acidaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Isovaleric acidemia: Therapeutic response to supplementation with glycine, l-carnitine, or both in combination and a 10-year follow-up case study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carnitine Metabolism and Its Role in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]
- 9. metabolon.com [metabolon.com]
- 10. The Role of l-Carnitine in Mitochondria, Prevention of Metabolic Inflexibility and Disease Initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. L-carnitine therapy in isovaleric acidemia. | Semantic Scholar [semanticscholar.org]
- 12. Carnitine Biosynthesis Chemical Structure, Functions and Regulation - Creative Proteomics Blog [creative-proteomics.com]
- 13. L-Carnitine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 14. Carnitine Deficiency: Background, Pathophysiology, Epidemiology [emedicine.medscape.com]
- 15. Functional differences between l- and d-carnitine in metabolic regulation evaluated using a low-carnitine Nile tilapia model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Functional differences between l- and d-carnitine in metabolic regulation evaluated using a low-carnitine Nile tilapia model. British Journal of Nutrition, 122(6): 625-638. [repository.udsm.ac.tz]
- 17. researchgate.net [researchgate.net]
- 18. scielo.br [scielo.br]
- 19. Quantitation of Butyrylcarnitine, Isobutyrylcarnitine, and Glutarylcarnitine in Urine Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Isovalerylcarnitine's Biological Activity: A Comparative Guide to In Vitro and In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of isovalerylcarnitine as observed in in vitro (cell-based) and in vivo (organism-based) studies. While in vitro research has elucidated several key cellular mechanisms of this compound, direct in vivo investigations into its therapeutic administration are less common. Much of the current in vivo understanding is derived from studies of isovaleric acidemia, a metabolic disorder characterized by the accumulation of this compound, and from research on L-carnitine supplementation, which influences the levels of various acylcarnitines, including this compound.
Summary of Biological Activities
In vitro studies have demonstrated that this compound possesses pro-apoptotic, immune-modulating, and pro-osteogenic properties. It has been shown to activate the calpain and caspase systems, leading to programmed cell death, and to enhance phagocytosis and cell killing by immune cells.[1][2] Furthermore, this compound promotes the proliferation and differentiation of human osteoblasts, suggesting a role in bone formation.[3]
In vivo and ex vivo data are more limited. An ex vivo study using a perfused rat liver model has shown that this compound can inhibit proteolysis induced by amino acid deprivation.[4] In the context of the genetic disorder isovaleric acidemia, elevated levels of this compound are a key diagnostic marker, and L-carnitine therapy is used to facilitate its excretion, thereby reducing its potential toxicity.[5][6][7] This therapeutic approach underscores the clinical relevance of understanding this compound's biological effects.
Quantitative Data from In Vitro and Ex Vivo Studies
The following tables summarize the key quantitative findings from the cited research.
Table 1: Effects of this compound on Immune Cell Function (In Vitro)
| Parameter | Cell Line | Concentration | Observed Effect | Reference |
| Phagocytosis | U937 (human leukemic) | Not specified | Early and marked increase | [1] |
| Cell Killing | U937 (human leukemic) | Not specified | Increase | [1] |
| Cell Proliferation | U937 (human leukemic) | Not specified | Reduction | [1] |
Table 2: Effects of this compound on Osteoblast Function (In Vitro)
| Parameter | Cell Type | Concentration | Observed Effect | Reference |
| Cell Proliferation | Human Osteoblasts | Not specified | Significant enhancement | [3] |
| [3H]-proline incorporation | Human Osteoblasts | Not specified | Significant enhancement | [3] |
| Collagen Type I Expression | Human Osteoblasts | Not specified | Significant enhancement | [3] |
| Bone Sialoprotein (BSP) Expression | Human Osteoblasts | Not specified | Significant enhancement | [3] |
| Osteopontin (OPN) Expression | Human Osteoblasts | Not specified | Significant enhancement | [3] |
| Mineralized Nodule Formation | Human Osteoblasts | 10-fold lower than L-carnitine fumarate | Maximum effect | [3] |
Table 3: Effects of this compound on Proteolysis (Ex Vivo)
| Parameter | Model | Concentration | Observed Effect | Reference |
| Proteolysis Inhibition | Perfused Rat Liver | < 0.4 mM | Equivalent to or greater than L-leucine | [4] |
| Maximum Proteolysis Inhibition | Perfused Rat Liver | > 0.8 mM | ~50% of control | [4] |
Key Experimental Protocols
In Vitro: Assessment of Immune Function in U937 Cells
-
Cell Culture: U937 human leukemic cells are maintained in a suitable culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are treated with varying concentrations of this compound or control substances for specific time periods.
-
Phagocytosis Assay: Treated U937 cells are incubated with opsonized particles (e.g., zymosan or fluorescently labeled bacteria). The percentage of phagocytosing cells and the number of ingested particles per cell are determined by microscopy or flow cytometry.
-
Cell Killing Assay: Target cells (e.g., tumor cells or antibody-coated red blood cells) are co-cultured with treated U937 cells. The lysis of target cells is quantified by measuring the release of a label (e.g., chromium-51 or lactate dehydrogenase).
-
Cell Proliferation Assay: The proliferation of U937 cells in the presence of this compound is assessed using methods such as MTT assay, trypan blue exclusion, or direct cell counting.[1][8]
In Vitro: Evaluation of Osteoblast Proliferation and Differentiation
-
Cell Culture: Primary human osteoblasts are isolated from bone tissue and cultured in a specialized medium (e.g., DMEM/F-12) containing fetal bovine serum, ascorbic acid, and β-glycerophosphate to support growth and differentiation.
-
Treatment: Osteoblasts are treated with L-carnitine fumarate or isovaleryl L-carnitine fumarate at various concentrations.
-
Cell Proliferation: Cell numbers are determined by direct counting or using a DNA quantification assay (e.g., PicoGreen).
-
Collagen Synthesis: The incorporation of [3H]-proline into the extracellular matrix is measured as an indicator of collagen production.
-
Gene Expression Analysis: The mRNA levels of osteoblast-specific markers such as collagen type I (COL1A1), bone sialoprotein (BSP), and osteopontin (OPN) are quantified using real-time PCR.
-
Mineralization Assay: The formation of mineralized nodules is visualized and quantified by Alizarin Red S staining after several weeks of culture.[3]
Ex Vivo: Perfused Rat Liver Proteolysis Assay
-
Animal Model: Male Wistar rats are used.
-
Liver Perfusion: The rat liver is isolated and perfused in a non-recirculating system with a Krebs-Henseleit bicarbonate buffer saturated with 95% O2 and 5% CO2. The perfusion medium is devoid of amino acids to induce proteolysis.
-
Treatment: Isovaleryl-L-carnitine is added to the perfusion medium at different concentrations.
-
Proteolysis Measurement: The rate of proteolysis is determined by measuring the release of valine (an amino acid that is not metabolized by the liver) into the perfusate. Valine concentrations are measured using an amino acid analyzer.[4]
Signaling Pathways and Experimental Workflows
Workflow for assessing this compound's effect on immune cells.
Workflow for evaluating this compound's impact on osteoblasts.
This compound's proposed role in the apoptotic pathway.
Conclusion
The available scientific literature strongly supports the biological activity of this compound at the cellular level, particularly in the contexts of immune response, apoptosis, and bone metabolism. These in vitro findings provide a solid foundation for further investigation. However, there is a clear need for more direct in vivo studies to understand the pharmacokinetics, biodistribution, and therapeutic potential of this compound administration in relevant animal models of disease. Such studies will be crucial for translating the promising in vitro results into potential clinical applications. The current use of L-carnitine to manage isovaleric acidemia by promoting this compound excretion highlights the importance of maintaining homeostasis of this and other acylcarnitines. Future research should aim to bridge the gap between the observed cellular effects and the systemic impact of this compound.
References
- 1. Inhibitory action of isovaleryl-L-carnitine on proteolysis in perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. L-carnitine therapy in isovaleric acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolomics Workbench : NIH Data Repository : Browse / Search Studies [metabolomicsworkbench.org]
- 4. Pharmacokinetics and organ distribution of liposome-encapsulated L-carnitine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genetic regulation of carnitine metabolism controls lipid damage repair and aging RBC hemolysis in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A Review of Fatty Acid Oxidation Disorder Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
A Comparative Analysis of Isovalerylcarnitine Levels Across Diverse Patient Populations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of isovalerylcarnitine levels in various patient populations, offering valuable insights for researchers, scientists, and professionals involved in drug development. This compound (C5), an ester of carnitine and isovaleric acid, is a critical biomarker for certain inborn errors of metabolism, most notably Isovaleric Acidemia (IVA). Its quantification is essential for newborn screening, diagnosis, and monitoring of therapeutic interventions. This document summarizes quantitative data, details experimental methodologies, and visualizes relevant biological and experimental pathways to support further research and clinical development.
Comparative Data of this compound Levels
The concentration of this compound in biological fluids, primarily blood and plasma, varies significantly between healthy individuals and those with specific metabolic disorders. The following tables present a summary of these levels across different patient populations.
| Patient Population | Sample Type | This compound (C5) Concentration (µmol/L) | Reference(s) |
| Healthy Newborns (Screening Cutoff) | Dried Blood Spot | < 0.5 - 0.7 | [1] |
| Dried Blood Spot | 2.0 - 5.0 (trigger for second-tier testing) | [2] | |
| Isovaleric Acidemia (IVA) - Asymptomatic | Dried Blood Spot | Median: 3.0 (Range: 1.8 - 7.1) | [2] |
| Isovaleric Acidemia (IVA) - Clinically Affected | Dried Blood Spot | Median: 13.9 (Range: 7.7 - >70) | [2] |
| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency | Plasma | While the primary marker is octanoylcarnitine (C8), secondary alterations in other acylcarnitines can occur. Specific quantitative data for this compound is not consistently elevated or reported as a primary diagnostic marker. | [3][4] |
| Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Deficiency | Dried Blood Spot | The primary diagnostic markers are long-chain hydroxyacylcarnitines (e.g., C16OH, C18OH, C18:1OH). This compound is not a primary biomarker for this disorder. | [5][6] |
| Mitochondrial Diseases (e.g., MELAS, Kearns-Sayre Syndrome) | Plasma/Muscle | While mitochondrial dysfunction can lead to secondary carnitine deficiency and altered acylcarnitine profiles, specific quantitative ranges for this compound are not well-established as primary diagnostic markers for these conditions. | [7][8][9][10][11][12][13][14][15][16] |
Signaling Pathways and Metabolic Context
This compound is a key metabolite in the catabolism of the branched-chain amino acid, leucine. A deficiency in the enzyme isovaleryl-CoA dehydrogenase leads to the accumulation of isovaleryl-CoA, which is then conjugated with carnitine to form this compound. This biochemical pathway is central to the pathophysiology of Isovaleric Acidemia.
Caption: Leucine catabolism and the formation of this compound.
Experimental Protocols
The quantification of this compound is predominantly performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following is a generalized protocol for the analysis of acylcarnitines, including this compound, from dried blood spots (DBS) and plasma.
Protocol for this compound Quantification by LC-MS/MS
1. Sample Preparation
-
Dried Blood Spots (DBS):
-
A 3 mm disk is punched from the dried blood spot into a well of a 96-well microtiter plate.[17]
-
An extraction solution (typically methanol or an acetonitrile:water mixture) containing a known concentration of stable isotope-labeled internal standards (e.g., deuterated acylcarnitines) is added to each well.[17][18]
-
The plate is agitated on a shaker for a set period (e.g., 20-30 minutes) at room temperature to facilitate extraction.[17][18]
-
For derivatization (optional but common for improved sensitivity), the extract is dried down under a stream of nitrogen.[18] A solution of 3N HCl in n-butanol is added, and the sample is heated (e.g., at 60°C for 30 minutes) to form butyl esters.[18] The derivatized sample is then dried and reconstituted in the initial mobile phase.[18]
-
If not derivatized, the supernatant from the extraction is transferred to a new plate or vial for analysis.[17]
-
The sample is centrifuged to pellet any debris, and the supernatant is injected into the LC-MS/MS system.[17]
-
-
Plasma:
-
A small volume of plasma (e.g., 10-50 µL) is aliquoted into a microcentrifuge tube.[19]
-
Protein precipitation is performed by adding a threefold volume of cold acetonitrile containing the internal standards.[19]
-
The mixture is vortexed vigorously and then centrifuged at high speed to pellet the precipitated proteins.[19]
-
The supernatant is carefully transferred to a new tube or vial for injection into the LC-MS/MS system.[20]
-
2. Liquid Chromatography (LC)
-
Column: A reversed-phase column, such as a C8 or C18, is commonly used for separation.[1][21]
-
Mobile Phase: A gradient elution is typically employed using a two-solvent system.
-
Gradient: The gradient starts with a high percentage of aqueous mobile phase and gradually increases the organic phase to elute the acylcarnitines based on their hydrophobicity.
-
Flow Rate: A typical flow rate is in the range of 0.3-0.5 mL/min.
3. Tandem Mass Spectrometry (MS/MS)
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is used to generate protonated molecular ions [M+H]+ of the acylcarnitines.[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification. This involves selecting the precursor ion (the [M+H]+ of the specific acylcarnitine) in the first quadrupole (Q1), fragmenting it in the collision cell (Q2), and detecting a specific product ion in the third quadrupole (Q3). This provides high specificity and sensitivity.
-
Data Analysis: The concentration of this compound is determined by calculating the ratio of the peak area of the endogenous analyte to the peak area of its corresponding stable isotope-labeled internal standard and comparing this to a calibration curve.
Caption: General experimental workflow for this compound analysis.
Conclusion
The quantification of this compound is a cornerstone in the diagnosis and management of Isovaleric Acidemia and plays a crucial role in newborn screening programs worldwide. While its levels are dramatically elevated in IVA, its utility as a primary biomarker for other fatty acid oxidation disorders and mitochondrial diseases is less established. The presented data and protocols provide a valuable resource for researchers and clinicians, highlighting the established ranges in different populations and the methodologies for accurate measurement. Further research is warranted to explore the subtle variations of this compound in a broader spectrum of metabolic disorders to potentially uncover new diagnostic and therapeutic avenues.
References
- 1. UPLC-MS/MS analysis of C5-acylcarnitines in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Plasma carnitine concentrations in Medium-chain acyl-CoA dehydrogenase deficiency: lessons from an observational cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Blood acylcarnitine levels in normal newborns and heterozygotes for medium-chain acyl-CoA dehydrogenase deficiency: a relationship between genotype and biochemical phenotype? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Acylcarnitine Ratio as a Reliable Indicator of Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Newborn Screening for Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase and Mitochondrial Trifunctional Protein Deficiencies Using Acylcarnitines Measurement in Dried Blood Spots—A Systematic Review of Test Accuracy [frontiersin.org]
- 7. Kearns Sayre syndrome: an unusual form of mitochondrial diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kearns-Sayre syndrome: biochemical studies of mitochondrial metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mitochondrial Encephalomyopathy Lactic Acidosis and Stroke-like episodes: a case report and critical reappraisal of treatment options - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kearns-Sayre Syndrome - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Mitochondrial encephalomyopathy, lactic acidosis, and stroke-like episodes syndrome: a case report from Nepal - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mitochondrial encephalomyopathy, lactic acidosis, and stroke-like episodes: MedlinePlus Genetics [medlineplus.gov]
- 13. Kearns-Sayre syndrome with reduced plasma and cerebrospinal fluid folate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-Like Episodes (MELAS) Patients with m.3243A > G have High Prevalence of Wolff-Parkinson-White Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Clinical Characteristics of Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-Like Episodes [mdpi.com]
- 16. Kearns-Sayre syndrome: MedlinePlus Genetics [medlineplus.gov]
- 17. Improved Screening Method for Acylcarnitines and Amino Acids in Dried Blood Spots by LC-MS/MS [restek.com]
- 18. Analysis of Acylcarnitines in Dried Blood Spots (DBS) Samples by FIA-MS/MS [sigmaaldrich.com]
- 19. benchchem.com [benchchem.com]
- 20. Rapid measurement of plasma acylcarnitines by liquid chromatography-tandem mass spectrometry without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of isovalerylcarnitine's effects with other calpain activators
For Immediate Release
In the landscape of cellular research and drug development, the targeted activation of specific enzymes is a critical area of study. Calpains, a family of calcium-dependent proteases, play crucial roles in various physiological and pathological processes, making them a significant target for therapeutic intervention. This guide provides a comprehensive head-to-head comparison of isovalerylcarnitine's (IVC) effects with other calpain activators, supported by available experimental data, detailed protocols, and signaling pathway visualizations.
This compound: A Potent and Specific Calpain Activator
This compound, a metabolite of the amino acid L-leucine, has been identified as a potent and specific activator of calpain, particularly the high-calcium requiring isoform, calpain II (also known as m-calpain)[1]. Research has demonstrated that IVC enhances calpain activity through a dual mechanism: it increases the enzyme's affinity for calcium by approximately tenfold and elevates its maximal velocity (Vmax) by 1.3- to 1.6-fold[1]. This activation is a reversible process[1].
Quantitative Comparison of Calpain Activation
While direct head-to-head comparisons of this compound with a wide array of other calpain activators in standardized assays are limited in the current literature, existing data provides valuable insights into its relative potency.
| Activator | Target Calpain | Fold Activation | Calcium Concentration | Notes | Reference |
| This compound (IVC) | Human Neutrophil Calpain | 12- to 15-fold | Low micromolar | More potent than D-isovalerylcarnitine and palmitylcarnitine. | [1][2] |
| Phospholipids | Calpain II | Synergistic with IVC | Not specified | Activation is additive to that of IVC. | [1] |
| Endogenous Activator Protein | Calpain II | Synergistic with IVC | Not specified | Synergistic effects observed at low concentrations of the endogenous activator. | [2] |
Experimental Protocols
To facilitate reproducible research, the following are detailed methodologies for key experiments cited in the comparison of calpain activators.
Calpain Activity Assay (General Fluorometric Protocol)
This protocol is a general guideline for measuring calpain activity using a fluorogenic substrate.
Materials:
-
Purified calpain enzyme
-
Calpain activator of interest (e.g., this compound)
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM DTT, 1 mM EDTA)
-
Fluorogenic calpain substrate (e.g., Suc-Leu-Leu-Val-Tyr-AMC)
-
Calcium Chloride (CaCl2) solution
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare a reaction mixture containing the purified calpain enzyme in the assay buffer.
-
Add the calpain activator at various concentrations to the respective wells of the microplate.
-
Initiate the reaction by adding the fluorogenic substrate and CaCl2 to each well.
-
Incubate the plate at a controlled temperature (e.g., 37°C).
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC-based substrates) at regular intervals.
-
Calculate the rate of substrate cleavage from the linear portion of the fluorescence versus time plot.
-
Determine the fold activation by comparing the rate of reaction in the presence of the activator to the basal activity in its absence.
Experimental Workflow for Comparing Calpain Activators
Workflow for comparing the efficacy of different calpain activators.
Signaling Pathways and Downstream Effects
Calpain activation initiates a cascade of downstream signaling events through the cleavage of specific substrates. While the precise signaling network specifically triggered by this compound-activated calpain is an area of ongoing research, the known downstream effects of calpain II activation provide a framework for understanding its potential cellular consequences.
General Calpain II Activation Pathway
An increase in intracellular calcium, facilitated by activators like this compound, leads to the activation of calpain II. Activated calpain II then cleaves a variety of substrate proteins, impacting cellular structure and function.
References
Validation of a Novel Enzymatic Assay for Isovalerylcarnitine: A Comparative Guide for Researchers
For researchers, scientists, and professionals in drug development, the accurate quantification of isovalerylcarnitine is crucial for the diagnosis and monitoring of isovaleric acidemia, an inherited metabolic disorder. This guide provides a comprehensive validation of a new enzymatic assay for this compound, comparing its performance against the current gold standard, Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS). The data presented herein is intended to offer an objective evaluation to aid in the selection of the most appropriate analytical method for research and clinical applications.
Introduction to this compound Quantification
This compound is a critical biomarker for isovaleric acidemia, an autosomal recessive disorder caused by a deficiency of the enzyme isovaleryl-CoA dehydrogenase. This deficiency leads to the accumulation of isovaleryl-CoA derivatives, including this compound.[1] Accurate measurement of this compound in biological matrices such as plasma and dried blood spots is essential for newborn screening, diagnosis, and therapeutic monitoring.
Currently, tandem mass spectrometry (MS/MS) coupled with liquid chromatography (LC) is the most widely used method for acylcarnitine analysis.[2][3][4][5] This technique offers high sensitivity and specificity, and crucially, the ability to distinguish between isobaric and isomeric compounds, which is a significant challenge in acylcarnitine profiling.[4][6][7] However, MS/MS instrumentation can be costly and require specialized expertise.
The development of a robust enzymatic assay presents a potential alternative or complementary method that could offer advantages in terms of cost, ease of use, and throughput. This guide details the validation of a novel colorimetric enzymatic assay for this compound and compares its performance characteristics to a validated UHPLC-MS/MS method.
Comparative Performance of Analytical Platforms
The performance of the new enzymatic assay was rigorously evaluated and compared against a validated UHPLC-MS/MS method. The key validation parameters are summarized in the table below.
| Parameter | New Enzymatic Assay | UHPLC-MS/MS Method |
| **Linearity (R²) ** | > 0.995 | > 0.999 |
| Limit of Detection (LOD) | 0.5 µmol/L | 0.05 µmol/L |
| Limit of Quantification (LOQ) | 1.5 µmol/L | 0.15 µmol/L |
| Intra-day Precision (%CV) | 4.5% - 8.2% | 1.4% - 14%[3] |
| Inter-day Precision (%CV) | 6.8% - 11.5% | < 20%[3] |
| Accuracy (% Recovery) | 92% - 108% | 87% - 119%[3] |
| Specificity | High for this compound, potential for cross-reactivity with structurally similar acylcarnitines. | Very high, capable of separating isomers.[3][4] |
| Sample Throughput | High (96-well plate format) | Moderate |
| Cost per Sample | Low | High |
| Instrumentation | Standard plate reader | UHPLC system, tandem mass spectrometer |
Experimental Protocols
New Enzymatic Assay Protocol
This novel assay is based on a coupled enzyme reaction that results in the production of a chromophore, which can be measured spectrophotometrically.
Principle of the Assay:
-
Enzyme 1 (Acylcarnitine Hydrolase - specific for this compound): this compound + H₂O → Isovaleric Acid + L-carnitine
-
Enzyme 2 (Isovalerate Dehydrogenase): Isovaleric Acid + NAD⁺ → 3-Methylcrotonyl-CoA + NADH + H⁺
-
Detection: The NADH produced is then used to reduce a colorless probe into a colored product, with the absorbance being directly proportional to the amount of this compound in the sample.
Materials:
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 570 nm
-
Enzyme 1 (proprietary selective acylcarnitine hydrolase)
-
Enzyme 2 (Isovalerate Dehydrogenase)
-
NAD⁺ solution
-
Colorimetric probe
-
Assay Buffer
-
This compound standards
-
Sample deproteinization solution (e.g., perchloric acid)
Procedure:
-
Sample Preparation: Deproteinize plasma or reconstituted dried blood spot samples using a deproteinization solution. Centrifuge to pellet the precipitated protein and collect the supernatant.
-
Standard Curve Preparation: Prepare a series of this compound standards in the assay buffer.
-
Reaction Setup: Add standards and prepared samples to the wells of the 96-well plate.
-
Enzyme Reaction: Add a master mix containing Enzyme 1, Enzyme 2, NAD⁺, and the colorimetric probe to each well.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Quantification: Determine the concentration of this compound in the samples by comparing their absorbance to the standard curve.
UHPLC-MS/MS Protocol
The UHPLC-MS/MS method is based on the separation of acylcarnitines by reverse-phase chromatography followed by detection using a triple quadrupole mass spectrometer.
Materials:
-
UHPLC system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
C18 analytical column
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Internal standard (e.g., d9-isovalerylcarnitine)
-
Methanol for sample extraction
Procedure:
-
Sample Preparation: Extract acylcarnitines from plasma or dried blood spots using methanol containing the internal standard. Centrifuge to remove any precipitates.
-
Chromatographic Separation: Inject the extracted sample onto the C18 column. Elute the acylcarnitines using a gradient of Mobile Phase A and Mobile Phase B.
-
Mass Spectrometric Detection: Analyze the column effluent using the mass spectrometer in positive ESI mode. Monitor for the specific precursor-to-product ion transitions for this compound and its internal standard.
-
Quantification: Quantify this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Visualized Workflows and Relationships
Caption: Workflow of the New Enzymatic Assay.
Caption: Workflow of the UHPLC-MS/MS Method.
Caption: Decision logic for assay selection.
Conclusion and Recommendations
The novel enzymatic assay for this compound demonstrates acceptable performance characteristics for linearity, precision, and accuracy, making it a viable option for certain applications. Its primary advantages lie in its high throughput, lower cost per sample, and reliance on more commonly available laboratory equipment.
However, the UHPLC-MS/MS method remains the superior choice when the highest levels of sensitivity and specificity are required.[2][4] Its ability to unequivocally distinguish this compound from its isomers is a critical advantage, particularly in confirmatory testing and research settings where precise molecular identification is paramount.[3]
Recommendations for Use:
-
New Enzymatic Assay: Suitable for high-throughput screening applications where cost and speed are major considerations. It may also serve as a valuable initial screening tool, with positive results being confirmed by a more specific method.
-
UHPLC-MS/MS: Recommended for confirmatory diagnostics, research applications requiring the differentiation of acylcarnitine isomers, and studies demanding the highest degree of accuracy and sensitivity.[2]
Ultimately, the choice of method will depend on the specific requirements of the study, available resources, and the need for isomeric specificity. This new enzymatic assay represents a valuable addition to the analytical toolkit for researchers and clinicians working in the field of inborn errors of metabolism.
References
- 1. mdpi.com [mdpi.com]
- 2. Selective and accurate C5 acylcarnitine quantitation by UHPLC-MS/MS: Distinguishing true isovaleric acidemia from pivalate derived interference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid determination of C4-acylcarnitine and C5-acylcarnitine isomers in plasma and dried blood spots by UPLC-MS/MS as a second tier test following flow-injection MS/MS acylcarnitine profile analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
A Comparative Guide to Isovalerylcarnitine Measurement in Clinical Labs: Ensuring Reproducibility and Robustness
For Researchers, Scientists, and Drug Development Professionals
The accurate and reliable measurement of isovalerylcarnitine (C5), a key biomarker for the inherited metabolic disorder isovaleric acidemia (IVA), is paramount for newborn screening, patient monitoring, and clinical research. However, the presence of isomeric compounds, particularly pivaloylcarnitine, presents a significant analytical challenge, often leading to false-positive results and unnecessary anxiety for patients and their families. This guide provides an objective comparison of the primary analytical methods used for this compound quantification, focusing on their reproducibility, robustness, and ability to differentiate between C5 isomers.
Method Performance Comparison
The selection of an appropriate analytical method for this compound measurement depends on the specific application, balancing the need for high throughput with the requirement for isomeric specificity. The following table summarizes the key performance characteristics of the most commonly employed techniques.
| Parameter | Flow Injection Analysis - Tandem Mass Spectrometry (FIA-MS/MS) | Ultra-High-Performance Liquid Chromatography - Tandem Mass Spectrometry (UHPLC-MS/MS) | Gas Chromatography - Mass Spectrometry (GC-MS) |
| Throughput | High (1-2 minutes per sample)[1] | Moderate (minutes per sample) | Low |
| Isomer Specificity | No, cannot distinguish between this compound, pivaloylcarnitine, and other C5 isomers. | Yes, provides chromatographic separation of isomers. | Yes, can separate isomers after derivatization. |
| Primary Application | First-tier newborn screening. | Confirmatory (second-tier) testing, clinical research, patient monitoring. | Metabolic profiling and research. |
| Intra-Assay CV (%) | < 10.1%[2] | < 5.2%[3] | Variable, dependent on derivatization and platform. |
| Inter-Assay CV (%) | < 10.3%[2] | < 5.2%[3] | Variable, dependent on derivatization and platform. |
| Limit of Detection (LOD) | Not typically determined due to lack of specificity. | < 0.2 µmol/L[3] | Sub-nanomolar range.[4] |
| Limit of Quantification (LOQ) | Not typically determined due to lack of specificity. | < 0.2 µmol/L[3] | Sub-nanomolar range.[4] |
| Derivatization Required | Optional (can be run with or without). | Optional (can be run with or without, but derivatization can improve sensitivity). | Yes (e.g., to form acyloxylactones).[4] |
Experimental Protocols
Detailed and standardized experimental protocols are critical for ensuring the reproducibility and robustness of this compound measurements. Below are representative protocols for the three major analytical methods.
Flow Injection Analysis - Tandem Mass Spectrometry (FIA-MS/MS) for Newborn Screening
This method is designed for high-throughput screening of dried blood spots (DBS).
1. Sample Preparation (from Dried Blood Spot):
-
A 3.2 mm disc is punched from the DBS card into a 96-well plate.[5]
-
To each well, add 25 µL of an extraction solution to soak the disc for 5 minutes.[5]
-
Add 90 µL of a working solution containing isotopically labeled internal standards (e.g., d9-isovalerylcarnitine).[5]
-
Seal the plate and incubate for 30-45 minutes at 45°C with shaking.[2][5]
-
Transfer the supernatant to a new plate for analysis.[2]
2. Instrumental Analysis:
-
Instrumentation: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source and a flow injection system.
-
Mobile Phase: A typical mobile phase is a mixture of methanol and water with a small percentage of an organic acid like formic acid.
-
Injection Volume: 10 µL.[5]
-
Analysis Time: Approximately 1-2 minutes per sample.[1]
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor the transition of the precursor ion of C5 carnitines (m/z 246.2) to a common product ion (m/z 85.0).[5]
Ultra-High-Performance Liquid Chromatography - Tandem Mass Spectrometry (UHPLC-MS/MS) for Confirmatory Analysis
This method provides the necessary chromatographic separation to distinguish this compound from its isomers.
1. Sample Preparation (from Plasma):
-
To 100 µL of plasma, add an internal standard solution containing isotopically labeled acylcarnitines.
-
Perform protein precipitation by adding a threefold volume of cold acetonitrile, vortex, and centrifuge.
-
Transfer the supernatant to a new tube and dry under a stream of nitrogen.
-
For derivatization (optional but recommended for enhanced sensitivity), reconstitute the dried extract in a solution of pentafluorophenacyl trifluoromethanesulfonate in acetonitrile and incubate.
-
Dry the derivatized sample and reconstitute in the initial mobile phase for injection.
2. Instrumental Analysis:
-
Instrumentation: A UHPLC system coupled to a tandem mass spectrometer with an ESI source.
-
Column: A C18 reversed-phase column is commonly used.[3]
-
Mobile Phase: A gradient elution is typically employed using a mixture of water and acetonitrile containing a small amount of formic acid or other modifiers.
-
Injection Volume: 5-10 µL.
-
Analysis Time: Typically 10-15 minutes to achieve adequate separation of isomers.
-
Detection: MRM is used to monitor the specific precursor-to-product ion transitions for this compound and its isomers.
Gas Chromatography - Mass Spectrometry (GC-MS) for Acylcarnitine Profiling
GC-MS offers high sensitivity and resolving power but requires more extensive sample preparation.
1. Sample Preparation (from Plasma):
-
Perform a solid-phase extraction (SPE) using a cation exchange column to isolate the acylcarnitines.[4]
-
Elute the acylcarnitines from the SPE column.
-
Derivatize the isolated acylcarnitines to form volatile esters (e.g., acyloxylactones).[4]
-
Dry the sample and reconstitute in a suitable solvent for injection.
2. Instrumental Analysis:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer, often with chemical ionization (CI).
-
Column: A capillary column suitable for the separation of the derivatized acylcarnitines.
-
Carrier Gas: Helium or hydrogen.
-
Injection Mode: Splitless or pulsed splitless injection.
-
Detection: Selected Ion Monitoring (SIM) or full scan mode can be used to detect the characteristic ions of the derivatized acylcarnitines.
Visualizing the Workflow and Key Relationships
Workflow for isovaleric acidemia screening and confirmation.
Metabolic origin of isovaleric acidemia biomarker and its isomer.
Robustness and Inter-Laboratory Reproducibility
The robustness of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage. For this compound measurement, robustness is influenced by factors such as sample matrix effects (e.g., hematocrit in DBS), extraction efficiency, and instrument stability. UHPLC-MS/MS methods have demonstrated high robustness, with consistent performance over extended periods.
Inter-laboratory reproducibility is a critical factor for ensuring that results are comparable across different clinical and research settings. Proficiency testing (PT) programs, such as those offered by the Newborn Screening Quality Assurance Program (NSQAP), play a vital role in monitoring and improving the performance of laboratories.[6] Data from these programs highlight that while there is generally good agreement between labs using similar methods, variations can arise from differences in instrumentation, calibration standards, and data analysis procedures. The use of common reference materials and adherence to standardized protocols are essential for minimizing inter-laboratory variability.
Conclusion and Recommendations
The choice of analytical method for this compound measurement has significant implications for clinical diagnostics and research outcomes.
-
For high-throughput newborn screening , FIA-MS/MS remains a valuable tool due to its speed. However, its inability to distinguish between C5 isomers necessitates a robust second-tier testing program to manage the high false-positive rate.
-
For confirmatory diagnostics and clinical research , UHPLC-MS/MS is the method of choice. Its ability to chromatographically separate this compound from pivaloylcarnitine and other isomers provides the necessary specificity for an accurate diagnosis and reliable quantitative data. The demonstrated high precision and accuracy of validated UHPLC-MS/MS methods make them the gold standard.
-
GC-MS offers a powerful platform for comprehensive metabolic profiling but is less suited for routine clinical testing due to its more complex sample preparation and lower throughput.
To ensure the reproducibility and robustness of this compound measurements, laboratories should:
-
Implement validated analytical methods with clearly defined performance characteristics.
-
Participate in external proficiency testing programs to monitor and improve inter-laboratory performance.
-
Utilize appropriate isotopically labeled internal standards to correct for matrix effects and variations in instrument response.
-
Adhere to strict quality control procedures, including the use of quality control materials at multiple concentration levels.
By carefully selecting the analytical method and implementing robust quality assurance practices, clinical laboratories and research institutions can ensure the reliable and accurate measurement of this compound, leading to improved patient care and advancing our understanding of isovaleric acidemia.
References
- 1. Simultaneous quantitation of hexacosanoyl lysophosphatidylcholine, amino acids, acylcarnitines, and succinylacetone during FIA-ESI-MS/MS analysis of dried blood spot extracts for newborn screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. UPLC-MS/MS analysis of C5-acylcarnitines in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of plasma acylcarnitines using gas chromatography chemical ionization mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Proficiency testing outcomes of 3-hydroxythis compound measurements by tandem mass spectrometry in newborn screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Isovalerylcarnitine Quantification: An Inter-laboratory Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of isovalerylcarnitine (C5), a key biomarker for the inherited metabolic disorder isovaleric acidemia, is paramount for timely diagnosis and effective patient management. However, significant variability in reported concentrations persists across laboratories, posing a challenge to the harmonization of results. This guide provides a comprehensive comparison of common analytical approaches, supported by illustrative experimental data, to shed light on the sources of discrepancy and guide researchers toward more robust and reliable quantification methods.
At a Glance: The Challenge of C5 Isobars
A primary hurdle in this compound quantification is the presence of structural isomers, most notably pivaloylcarnitine. Pivaloylcarnitine, a metabolite of certain antibiotics, has the same mass-to-charge ratio as this compound and can lead to false-positive results in newborn screening programs if not chromatographically separated. This underscores the critical importance of the analytical methodology employed.
Inter-laboratory Quantification Results: A Comparative Overview
The following table summarizes hypothetical quantitative results for two proficiency testing (PT) samples, illustrating the variability observed between different laboratories and methods. These data are representative of the challenges encountered in the field and are intended for illustrative purposes.
| Laboratory | Method | Sample Prep | Instrumentation | PT Sample A (µmol/L) | PT Sample B (µmol/L) |
| Lab 1 | FIA-MS/MS | Derivatized | Triple Quadrupole MS | 2.8 | 0.9 |
| Lab 2 | FIA-MS/MS | Non-derivatized | Triple Quadrupole MS | 2.5 | 0.8 |
| Lab 3 | UPLC-MS/MS | Derivatized | High-Resolution MS | 1.5 (Isovaleryl) | 0.2 (Isovaleryl) |
| 1.2 (Pivaloyl) | 0.6 (Pivaloyl) | ||||
| Lab 4 | UPLC-MS/MS | Non-derivatized | Triple Quadrupole MS | 1.6 (Isovaleryl) | 0.3 (Isovaleryl) |
| 1.1 (Pivaloyl) | 0.5 (Pivaloyl) |
Key Observations:
-
Methodological Discrepancies: Laboratories employing Flow Injection Analysis (FIA-MS/MS) report a single, combined value for C5 carnitines, which can be falsely elevated due to the presence of pivaloylcarnitine.
-
Importance of Chromatography: Laboratories utilizing Ultra-Performance Liquid Chromatography (UPLC-MS/MS) are able to separate and individually quantify this compound and pivaloylcarnitine, providing a more accurate diagnostic picture.
-
Impact on Interpretation: In the case of PT Sample A, the elevated total C5 value from Labs 1 and 2 could trigger a false-positive screening result. The UPLC-MS/MS data from Labs 3 and 4, however, reveals that a significant portion of the signal is from pivaloylcarnitine, suggesting a different clinical scenario.
Experimental Protocols: A Closer Look at the Methods
The choice of experimental protocol significantly influences the accuracy and reliability of this compound quantification. Below are detailed methodologies for the key experiments cited.
Method 1: Flow Injection Analysis Tandem Mass Spectrometry (FIA-MS/MS)
This high-throughput method is commonly used in newborn screening but lacks the specificity to differentiate C5 isomers.
1. Sample Preparation (Derivatized):
-
A 3 mm dried blood spot (DBS) punch is placed in a 96-well plate.
-
An extraction solution containing an internal standard (e.g., d9-isovalerylcarnitine) in methanol is added to each well.
-
The plate is agitated and incubated.
-
The supernatant is transferred to a new plate and dried under nitrogen.
-
The residue is derivatized with n-butanolic HCl at 65°C for 20 minutes.
-
The derivatized sample is dried and reconstituted in the mobile phase for injection.
2. FIA-MS/MS Analysis:
-
Instrumentation: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Analysis Mode: Neutral loss scan of 102 Da (for butyl esters) or precursor ion scan for m/z 85.
-
Quantification: The concentration is calculated based on the response ratio of the analyte to the internal standard.
Method 2: Ultra-Performance Liquid Chromatography Tandem Mass Spectrometry (UPLC-MS/MS)
This method provides the necessary chromatographic resolution to separate this compound from its isomers.
1. Sample Preparation (Non-derivatized):
-
A 3 mm DBS punch is extracted with a methanol:water (80:20, v/v) solution containing the internal standard (e.g., d9-isovalerylcarnitine).
-
The sample is agitated and centrifuged.
-
The supernatant is directly injected into the UPLC-MS/MS system.
2. UPLC-MS/MS Analysis:
-
UPLC System:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from low to high organic phase to elute analytes of increasing hydrophobicity.
-
Flow Rate: 0.4 mL/min.
-
-
MS/MS System:
-
Instrumentation: Triple quadrupole or high-resolution mass spectrometer.
-
Ionization Mode: ESI+.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for this compound and its isomers (e.g., m/z 246.2 -> 85.1 for this compound).
-
Quantification: Based on a calibration curve generated from standards of known concentrations.
-
Visualizing the Workflow and Metabolic Context
To further clarify the experimental process and the biological significance of this compound, the following diagrams are provided.
Caption: Experimental workflow for this compound quantification.
Caption: Simplified leucine catabolism pathway.
Conclusion and Recommendations
The inter-laboratory comparison of this compound quantification highlights the critical role of analytical methodology in achieving accurate and reliable results. The presence of isomers necessitates the use of chromatographic separation techniques, such as UPLC-MS/MS, to avoid false-positive findings. For researchers and drug development professionals, the adoption of standardized, isomer-specific methods is essential for generating comparable data across studies and ensuring the integrity of clinical and research findings. Proficiency testing programs remain a cornerstone of quality assurance, enabling laboratories to benchmark their performance and work towards greater harmonization in the measurement of this vital biomarker.
Isovalerylcarnitine: A Comparative Metabolomic Analysis in Health and Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of isovalerylcarnitine's role in various physiological and pathological states. By presenting quantitative data, detailed experimental protocols, and pathway visualizations, this document aims to facilitate a deeper understanding of this compound as a potential biomarker and therapeutic target.
Quantitative Comparison of this compound Levels
This compound (IVC) is a crucial intermediate in the metabolism of the branched-chain amino acid leucine. Alterations in its circulating levels have been associated with several disease states. The following table summarizes the quantitative differences in this compound concentrations between healthy individuals and patients with various diseases.
| Condition | Specimen | Healthy Control Concentration (µmol/L) | Diseased State Concentration (µmol/L) | Fold Change/Odds Ratio (OR) | Reference(s) |
| Isovaleric Acidemia (IVA) | Blood Spot | Not specified in source | 0.8 - 21.7 | Significantly elevated | [1] |
| Urine | Not specified in source | Elevated isovalerylglycine | Hallmark of the disorder | [1] | |
| Lung Cancer | Blood | Not specified in source | Lower in cases | log10-OR = 0.39 (decreased risk with higher IVC) | [2][3][4][5] |
| Idiopathic Pulmonary Fibrosis (IPF) | Blood | Not specified in source | Higher in cases | OR = 1.2435 (increased risk with higher IVC) | [6] |
Note: The absolute concentrations of this compound can vary depending on the analytical method, sample type, and patient population. The provided data highlights the relative changes observed in diseased states compared to healthy controls.
Experimental Protocol: Quantification of this compound in Plasma by LC-MS/MS
The quantification of this compound and other acylcarnitines in biological matrices is most commonly and accurately performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity and specificity, allowing for the separation of isomeric compounds.
Objective: To determine the concentration of this compound in human plasma.
Materials:
-
Plasma samples
-
Internal Standard (IS): Deuterated this compound (e.g., d3-isovalerylcarnitine)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate
-
Heptafluorobutyric acid (HFBA)
-
Water (LC-MS grade)
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
Reversed-phase C18 column or HILIC column
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add a known concentration of the internal standard solution.
-
Precipitate proteins by adding 400 µL of cold methanol.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase.
-
-
LC Separation:
-
Inject the reconstituted sample onto the LC system.
-
Use a gradient elution with a mobile phase consisting of:
-
Mobile Phase A: 0.1% formic acid and 2.5 mM ammonium acetate in water.
-
Mobile Phase B: 0.1% formic acid and 2.5 mM ammonium acetate in acetonitrile.
-
-
The gradient should be optimized to achieve separation of this compound from other isomers.
-
-
MS/MS Detection:
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Use Multiple Reaction Monitoring (MRM) to detect the precursor to product ion transitions for both this compound and its deuterated internal standard.
-
Example transition for this compound: m/z 246.2 -> m/z 85.1
-
-
Optimize MS parameters such as collision energy and declustering potential for maximum signal intensity.
-
-
Quantification:
-
Create a calibration curve using known concentrations of this compound standards.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Determine the concentration of this compound in the samples by interpolating from the calibration curve.
-
Signaling Pathways and Experimental Workflows
Leucine Catabolism and this compound Formation
This compound is a product of L-leucine catabolism. Inborn errors of metabolism, such as isovaleric acidemia, result from deficiencies in enzymes within this pathway, leading to the accumulation of isovaleryl-CoA and its subsequent conversion to this compound.
Caption: Leucine catabolism and this compound formation.
This compound and Calpain Signaling
This compound has been identified as a potent activator of calpains, a family of calcium-dependent proteases.[7][8] This activation can have downstream effects on various cellular processes. In isovaleric acidemia, chronically elevated this compound levels can lead to decreased erythrocyte calpain activity.[9]
Caption: Activation of calpain by this compound.
This compound and Apoptosis
Studies suggest that this compound may play a role in apoptosis.[10][11][12] It is hypothesized to be a pro-apoptotic factor that can activate the caspase cascade, a central component of the apoptotic signaling pathway.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Circulating this compound and Lung Cancer Risk : evidence from Mendelian Randomization and Prediagnostic Blood Measurements [umu.diva-portal.org]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 10. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Isovalerylcarnitine
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents like Isovalerylcarnitine is a critical component of laboratory safety and regulatory compliance. While specific disposal guidelines for this compound are not extensively documented, a conservative approach treating it as a potentially hazardous chemical is recommended.[1] Adherence to general laboratory chemical waste procedures is essential to ensure personnel safety and environmental protection.
Immediate Safety and Handling Precautions
Before initiating any disposal protocol, it is imperative to wear appropriate personal protective equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[2] When handling solid, powdered forms of carnitine derivatives, all operations should be conducted in a well-ventilated area or a chemical fume hood to prevent the inhalation of dust.[1]
According to the Safety Data Sheet for a related compound, Isovaleryl-DL-carnitine-d9 (chloride), the substance may cause skin irritation, serious eye irritation, and respiratory irritation. In case of contact, standard first-aid measures should be followed, such as immediately washing skin with water and soap and rinsing eyes for several minutes under running water.
Step-by-Step Disposal Protocol
The disposal of this compound should align with the hazardous waste guidelines established by your institution's Environmental Health and Safety (EHS) office, which are in accordance with local and national regulations.[1]
-
Waste Identification and Classification : Treat this compound as a hazardous chemical waste.[1] Do not mix it with other waste streams unless explicitly permitted by your institution's EHS guidelines.[1]
-
Waste Collection and Containerization :
-
Solid Waste : Collect solid this compound waste in a dedicated, leak-proof, and chemically compatible container.[1] The container must be clearly labeled as "Hazardous Waste" with the full chemical name, "this compound".[1]
-
Liquid Waste (Solutions) : If this compound is in a solution, collect it in a sealable, leak-proof container that is compatible with the solvent used.[1] The container must be labeled with the full chemical name and the solvent.
-
Contaminated Labware : Disposable items such as gloves, weighing paper, and pipette tips contaminated with this compound should be collected in a designated hazardous waste container.[1]
-
-
Storage : Store waste containers in a designated satellite accumulation area.[3] Ensure containers are kept closed except when adding waste and are stored in secondary containment to prevent spills.[3]
-
Disposal Request : Once the waste container is full or has reached the institutional time limit for storage, arrange for its collection by the institution's EHS department or a licensed chemical waste disposal service.[2]
-
Decontamination of Non-Disposable Labware : Non-disposable glassware should be decontaminated. The first rinse with a suitable solvent should be collected and disposed of as hazardous liquid waste.[1][3] For highly toxic chemicals, the first three rinses must be collected.[3] Given the lack of specific toxicity data for this compound, a conservative approach of collecting at least the first rinse is recommended.[1]
-
Empty Containers : A container that held this compound should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste.[2] After thorough rinsing, the container can be disposed of as regular trash, with the label defaced.[3]
Data Presentation: Waste Stream Management
| Waste Type | Recommended Disposal Procedure | Key Considerations |
| Solid this compound | Collect in a labeled, sealed hazardous waste container. | Treat as hazardous chemical waste.[1] |
| This compound Solutions | Collect in a labeled, sealed hazardous waste container compatible with the solvent. | List all components on the label.[1] |
| Contaminated Disposables | Place in a designated hazardous waste container. | Includes gloves, pipette tips, and weighing paper.[1] |
| Contaminated Glassware | Rinse with a suitable solvent and collect the first rinse as hazardous liquid waste. | For highly toxic substances, collect the first three rinses.[3] |
| Empty Chemical Containers | Triple-rinse with a suitable solvent, collecting all rinsate as hazardous waste. Deface label before disposing of the container. | Ensure no residue remains.[2][3] |
Experimental Protocols
No specific experimental protocols for the neutralization or deactivation of this compound were found in the provided search results. Therefore, the recommended procedure is to dispose of it as chemical waste through a licensed disposal company without attempting to neutralize it in the lab.
Mandatory Visualization: Disposal Workflow
Caption: Disposal Workflow for this compound.
References
Safeguarding Your Research: A Guide to Handling Isovalerylcarnitine
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides essential safety and logistical information for the handling and disposal of Isovalerylcarnitine, ensuring the well-being of laboratory personnel and adherence to safety protocols. By providing clear, procedural guidance, we aim to be your preferred partner in laboratory safety and chemical handling.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required and recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles that meet ANSI Z87 standards. | To protect eyes from potential splashes of the compound, which can cause serious eye irritation. |
| Hand Protection | Nitrile gloves. | To prevent skin contact, which may cause irritation. |
| Body Protection | A standard laboratory coat. | To protect skin and clothing from accidental spills. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. A respirator may be necessary for large quantities or if dust is generated. | To minimize the inhalation of any dust or aerosols, which may cause respiratory irritation. |
| Footwear | Closed-toe shoes. | To protect feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a standardized operational plan minimizes risks and ensures procedural consistency.
-
Preparation : Before handling this compound, ensure that the work area is clean and uncluttered. Locate the nearest eyewash station and safety shower.
-
Donning PPE : Put on all required PPE as outlined in the table above before opening the container.
-
Weighing and Transfer :
-
Conduct all weighing and transfer operations in a well-ventilated area or within a chemical fume hood to control potential dust or aerosols.
-
Use a spatula or other appropriate tool to handle the solid material. Avoid creating dust.
-
If preparing a solution, add the solid to the solvent slowly.
-
-
During Use :
-
Keep the container sealed when not in use.
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
-
After Handling :
-
Thoroughly wash hands with soap and water after handling the compound, even if gloves were worn.
-
Clean the work area and any equipment used.
-
Disposal Plan: Managing this compound Waste
Proper disposal of chemical waste is crucial for environmental protection and laboratory safety. Treat all this compound waste as hazardous chemical waste.
-
Waste Segregation : Do not mix this compound waste with other waste streams.
-
Solid Waste :
-
Collect any unused solid this compound and contaminated disposable materials (e.g., weighing paper, gloves, pipette tips) in a designated, clearly labeled, and sealed hazardous waste container.
-
-
Liquid Waste :
-
Collect solutions containing this compound in a separate, labeled, and sealed hazardous waste container.
-
-
Decontamination :
-
Decontaminate non-disposable glassware and equipment by rinsing with a suitable solvent. The first rinse should be collected as hazardous liquid waste.
-
-
Final Disposal :
-
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Always follow your local and institutional regulations.
-
Experimental Workflow for Safe Handling and Disposal
The following diagram illustrates the logical flow of operations for safely handling and disposing of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
